Tenulin
Description
This compound has been reported in Helenium donianum, Helenium quadridentatum, and Helenium amarum with data available.
toxic constituent of Helenium amarum (bitter sneezeweed); structure
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,6R,7R,9S,12R,15R)-13-hydroxy-2,7,12,13-tetramethyl-10,14-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-4-ene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5/c1-8-7-10-12-13(15(2)9(8)5-6-11(15)18)22-17(4,20)16(12,3)14(19)21-10/h5-6,8-10,12-13,20H,7H2,1-4H3/t8-,9+,10+,12-,13-,15+,16+,17?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIULSUYTFOEHN-MEBIVNBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3C(C4(C1C=CC4=O)C)OC(C3(C(=O)O2)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3[C@H]([C@]4([C@H]1C=CC4=O)C)OC([C@@]3(C(=O)O2)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971161 | |
| Record name | 2-Hydroxy-2,2a,6,9a-tetramethyl-2a,4a,5,6,6a,9a,9b,9c-octahydro-2H-1,4-dioxadicyclopenta[cd,f]azulene-3,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19202-92-7, 55780-22-8 | |
| Record name | Tenulin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19202-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tenulin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019202927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tenulin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055780228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tenulin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-2,2a,6,9a-tetramethyl-2a,4a,5,6,6a,9a,9b,9c-octahydro-2H-1,4-dioxadicyclopenta[cd,f]azulene-3,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TENULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O6QE3MHR3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tenulin: A Comprehensive Technical Guide to its Biological Activity and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenulin (B101169), a sesquiterpene lactone primarily isolated from plants of the Helenium genus, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, focusing on its anticancer and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular pathways influenced by this compound, serving as a comprehensive resource for researchers in pharmacology and drug discovery.
Core Biological Activities and Molecular Targets
This compound exhibits a range of biological effects, with its anticancer and anti-inflammatory activities being the most extensively studied. The core of this compound's bioactivity lies in its chemical structure, particularly the presence of an α-methylene-γ-lactone group and a cyclopentenone ring, which are common features in many biologically active sesquiterpenes. These reactive sites are thought to be responsible for its ability to interact with and modulate the function of various biological macromolecules.
Anticancer Activity
This compound's anticancer properties are multifaceted, with a primary mechanism involving the reversal of multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp or ABCB1), which actively effluxes chemotherapeutic drugs from cancer cells.
Molecular Target: P-glycoprotein (ABCB1)
This compound has been identified as a potent inhibitor of P-glycoprotein.[1][2][3] It functions by directly interacting with P-gp and stimulating its ATPase activity, which paradoxically leads to the inhibition of the transporter's efflux function.[1][2] This action increases the intracellular concentration of co-administered chemotherapeutic agents, thereby re-sensitizing resistant cancer cells to treatment.[1][2] Kinetic studies have shown that this compound acts as a competitive inhibitor of P-gp-mediated efflux of substrates like rhodamine 123 and a non-competitive inhibitor for doxorubicin (B1662922) efflux.[1][2]
Another proposed mechanism for its direct cytotoxic effects involves the alkylation of sulfhydryl groups on key enzymes involved in nucleic acid and chromatin metabolism through a Michael-type addition, a reaction facilitated by its reactive α,β-unsaturated carbonyl groups. This alkylation can disrupt essential cellular processes, leading to the inhibition of DNA synthesis and ultimately, cell death.
Anti-inflammatory Activity
While the anti-inflammatory properties of sesquiterpene lactones are widely recognized, specific quantitative data for this compound's activity against key inflammatory targets is not extensively available in the current literature. However, the general mechanism for this class of compounds involves the modulation of inflammatory signaling pathways, most notably the NF-κB pathway. It is plausible that this compound shares this mechanism.
Putative Molecular Target: NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Sesquiterpene lactones are known to inhibit this pathway at various points, including the inhibition of IKK activity or the direct alkylation of the p65 subunit of NF-κB, preventing its DNA binding.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's biological activities.
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLaS3 | Cervical Carcinoma (sensitive) | 4.8 ± 0.5 | [1] |
| KB-vin | Nasopharyngeal Carcinoma (resistant) | 3.9 ± 0.3 | [1] |
Table 2: P-glycoprotein Inhibition Kinetics of this compound
| Substrate | Inhibition Type | K_m (µM) | V_max (pmol/mg protein/min) | Reference |
| Rhodamine 123 (Control) | - | 1.9 ± 0.2 | 1.8 ± 0.1 | [1] |
| Rhodamine 123 + this compound (2.5 µM) | Competitive | 3.2 ± 0.4 | 1.9 ± 0.1 | [1] |
| Rhodamine 123 + this compound (5 µM) | Competitive | 4.8 ± 0.5 | 1.9 ± 0.1 | [1] |
| Doxorubicin (Control) | - | 3.8 ± 0.4 | 3.5 ± 0.2 | [1] |
| Doxorubicin + this compound (2.5 µM) | Non-competitive | 3.9 ± 0.5 | 2.5 ± 0.1 | [1] |
| Doxorubicin + this compound (5 µM) | Non-competitive | 4.1 ± 0.6 | 1.9 ± 0.1 | [1] |
| * p < 0.05 as compared with substrate only. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the study of this compound.
P-glycoprotein Mediated Multidrug Resistance and its Inhibition by this compound
Putative Mechanism of this compound in NF-κB Signaling Inhibition
General Workflow for Assessing this compound's Cytotoxicity (SRB Assay)
References
Tenulin Solubility: A Technical Guide for Researchers
For immediate release
This technical guide provides an in-depth overview of the solubility characteristics of Tenulin, a sesquiterpene lactone of interest in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a summary of available solubility information, detailed experimental protocols for solubility determination, and a discussion of the key factors influencing the solubility of this compound.
Qualitative Solubility Profile of this compound
This compound, as a member of the sesquiterpene lactone class, is generally characterized by its lipophilic nature. Its solubility is expected to be higher in organic solvents compared to aqueous solutions. Based on information from chemical suppliers and general knowledge of similar compounds, the following qualitative solubility profile can be inferred.
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Often the solvent of choice for preparing stock solutions for in vitro assays. |
| Ethanol | Likely Soluble | May be used as a solvent or co-solvent. Formulations with Cremophor suggest miscibility. |
| Dimethylformamide (DMF) | Likely Soluble | An alternative polar aprotic solvent to DMSO. |
| Polyethylene Glycol 400 (PEG400) | Soluble/Dispersible | Used in oral formulations, indicating good dispersibility or solubility. |
| Water | Sparingly Soluble to Insoluble | As with most sesquiterpene lactones, solubility in aqueous media is expected to be low. |
| Aqueous Buffers (e.g., PBS) | Sparingly Soluble to Insoluble | The presence of salts is unlikely to significantly improve the solubility of this lipophilic compound. |
Note: This table is based on qualitative statements and data for structurally related compounds. Experimental verification is highly recommended.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain quantitative solubility data, the shake-flask method is a reliable and widely accepted technique.[1] This protocol outlines the steps to determine the thermodynamic solubility of this compound.
Materials and Reagents:
-
This compound (solid, high purity)
-
Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A standard calibration curve of this compound in the same solvent must be prepared to accurately quantify the concentration in the samples.
-
-
Calculation:
-
The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.
-
Factors Influencing this compound Solubility
The solubility of this compound, like other sesquiterpene lactones, is governed by a combination of its physicochemical properties and the characteristics of the solvent. Understanding these factors is crucial for formulation development and experimental design.
Key Influencing Factors:
-
Physicochemical Properties of this compound:
-
Lipophilicity: The non-polar carbon skeleton of sesquiterpene lactones is the primary driver of their solubility in organic solvents.
-
Polar Functional Groups: The presence of the lactone ring and any hydroxyl or carbonyl groups can contribute to some degree of polarity, allowing for interaction with polar solvents.
-
Crystal Lattice Energy: For solid this compound to dissolve, the energy required to break the crystal lattice must be overcome by the energy of solvation. A higher lattice energy can lead to lower solubility.
-
-
Solvent Properties:
-
Polarity: A solvent with a polarity similar to this compound will generally be a better solvent ("like dissolves like").
-
Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors may interact with the functional groups of this compound, influencing its solubility.
-
pH (for aqueous solutions): While this compound does not have strongly ionizable groups, the stability of the lactone ring can be pH-dependent, which could indirectly affect solubility measurements over time.
-
Conclusion
While quantitative solubility data for this compound remains to be published, this guide provides a framework for researchers to approach its solubility assessment. The provided qualitative profile and the detailed experimental protocol for the shake-flask method offer a starting point for systematic investigation. A thorough understanding of the factors influencing the solubility of sesquiterpene lactones will aid in the selection of appropriate solvent systems for various research and development applications. It is strongly recommended that researchers perform their own solubility studies to obtain precise data for their specific experimental conditions and formulations.
References
An In-depth Technical Guide on the Stability and Degradation Profile of Tenulin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct stability and degradation data for Tenulin is publicly available. This guide synthesizes known information about this compound and infers its stability and degradation profile based on data from structurally similar sesquiterpene lactones, such as parthenolide (B1678480) and helenalin. The experimental protocols described are generalized from established methods for stability testing of natural products and may require optimization for this compound.
Introduction
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities.[1] Isolated from plants of the Helenium genus, particularly Helenium amarum, this compound has the molecular formula C₁₇H₂₂O₅.[1][2][3] Structurally, it possesses reactive functional groups, including a lactone ring, which are common to sesquiterpenes and are often the sites of chemical instability.[4][5] Understanding the stability and degradation profile of this compound is crucial for its potential development as a therapeutic agent, as these factors directly impact its shelf-life, formulation, and in vivo efficacy. One known biological activity of this compound is the inhibition of P-glycoprotein (P-gp), a key protein in multidrug resistance in cancer cells.[6][7]
This technical guide provides a comprehensive overview of the anticipated stability and degradation pathways of this compound, supported by data from analogous compounds. It also outlines detailed experimental protocols for conducting stability-indicating studies.
Chemical Structure and Properties
-
IUPAC Name: (3aR,4S,7R,8S,9aR)-4-hydroxy-4,8-dimethyl-3-methylidene-decahydroazuleno[6,5-b]furan-2,5-dione
-
Molecular Formula: C₁₇H₂₂O₅
-
Molecular Weight: 306.35 g/mol
-
Key Structural Features: Sesquiterpene lactone with an α-methylene-γ-lactone group and a cyclopentenone moiety. These groups are known to be reactive.[4]
Inferred Stability and Degradation Profile
Based on studies of similar sesquiterpene lactones like parthenolide and helenalin, the following degradation pathways are likely for this compound.
The lactone ring in this compound is susceptible to hydrolysis, a reaction that is typically pH-dependent.
-
Acidic Conditions (pH < 3): Under strong acidic conditions, the lactone ring is prone to hydrolysis, leading to the opening of the ring and the formation of a carboxylic acid and a hydroxyl group. Studies on parthenolide show significant degradation at low pH.[8][9][10]
-
Neutral Conditions (pH 5-7): this compound is expected to exhibit its greatest stability in this pH range, which is consistent with observations for parthenolide.[8][9][10]
-
Alkaline Conditions (pH > 7): In alkaline environments, the hydrolysis of the lactone ring is accelerated through base-catalyzed mechanisms, leading to rapid degradation.[8][9][10]
Elevated temperatures are expected to accelerate the degradation of this compound. For parthenolide, significant decomposition is observed at temperatures of 40°C and higher over extended periods.[8][9] However, short-term exposure to higher temperatures (up to 130°C) might be tolerated.[11][12] The presence of moisture can exacerbate thermal degradation.[9]
Exposure to light, particularly UV radiation, can induce degradation of sesquiterpene lactones. For instance, the UV degradation of lactucin, another sesquiterpene lactone, follows pseudo-first-order kinetics.[13][14] The degradation often involves the addition of a water molecule across a double bond.[13][14]
The chemical structure of this compound suggests potential susceptibility to oxidation, although specific studies on this are lacking. The presence of double bonds and allylic protons could be sites for oxidative attack.
Similar to helenalin, which has an α-methylene-γ-lactone and a cyclopentenone group, this compound's structure suggests it can undergo Michael addition reactions.[4] This involves the reaction of nucleophiles, such as the thiol groups of cysteine residues in proteins, with the α,β-unsaturated carbonyl systems.[4] This reactivity is crucial for its biological activity but also represents a potential degradation pathway where this compound can form adducts with other molecules.[15]
Quantitative Data Summary (Based on Analogs)
The following table summarizes stability data for parthenolide, which can be used as a proxy to estimate the stability of this compound.
| Condition | Parameter | Observation for Parthenolide | Reference |
| pH | Stability | Most stable at pH 5-7. Unstable at pH < 3 and > 7. | [8][9][10] |
| Degradation Kinetics | Follows first-order kinetics in solution. | [9][10] | |
| Temperature | Solid State Stability | Stable at 5°C. ~40% degradation after 6 months at 50°C. | [9] |
| Solution Stability | Degradation increases with increasing temperature (40, 60, 80°C). | [11][12] | |
| Humidity | Solid State Stability | Increased relative humidity (from 0% to 75%) accelerates degradation. | [9] |
| Light | Dry Powder | Light exposure during storage of dry powder did not show significant degradation. | [12] |
Experimental Protocols for Stability Testing
The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on general guidelines for phytopharmaceuticals.[16][17][18]
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Dilute the stock solution with the respective stressor solutions to a final concentration suitable for analysis (e.g., 100 µg/mL).
5.2.1. Acid Hydrolysis
-
Add 1 mL of this compound stock solution to a vial.
-
Add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to the working concentration for HPLC analysis.
5.2.2. Alkaline Hydrolysis
-
Add 1 mL of this compound stock solution to a vial.
-
Add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at room temperature for 2 hours.
-
At various time points (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase to the working concentration for HPLC analysis.
5.2.3. Oxidative Degradation
-
Add 1 mL of this compound stock solution to a vial.
-
Add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot.
-
Dilute with the mobile phase to the working concentration for HPLC analysis.
5.2.4. Thermal Degradation (Solid State)
-
Place a known amount of solid this compound in a petri dish.
-
Expose it to a temperature of 80°C in a hot air oven for 48 hours.
-
At various time points, withdraw a sample, dissolve it in the solvent, and dilute it to the working concentration for HPLC analysis.
5.2.5. Photodegradation
-
Expose a solution of this compound (100 µg/mL) to a UV light source (e.g., 254 nm) for a defined period.
-
Simultaneously, keep a control sample in the dark.
-
At various time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often effective for sesquiterpene lactones.[19][20]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., around 210-225 nm).[21]
-
Analysis: Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Visualizations
Caption: Inferred degradation pathways of this compound under various stress conditions.
Caption: Workflow for conducting and analyzing forced degradation studies of this compound.
While not a degradation pathway, understanding the mechanism of action can be relevant. Helenalin, a structural analog, is known to inhibit the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB pathway by Helenalin, a structural analog of this compound.
Conclusion
While specific stability data for this compound is scarce, by examining structurally related sesquiterpene lactones, we can infer a likely degradation profile. This compound is expected to be most stable in a neutral pH environment and susceptible to degradation under acidic, alkaline, high temperature, and UV light conditions. The presence of reactive functional groups also suggests a potential for degradation via Michael addition. The experimental protocols outlined in this guide provide a robust framework for performing forced degradation studies to establish a definitive stability profile for this compound, which is a critical step in its journey from a natural product to a potential therapeutic agent.
References
- 1. This compound | 天然产物 | CAS 19202-92-7 | 美国InvivoChem [invivochem.cn]
- 2. This compound 0.25-hydrate, a sesquiterpene lactone isolated from Helenium amarum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Helenalin - Wikipedia [en.wikipedia.org]
- 5. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The solution and solid state stability and excipient compatibility of parthenolide in feverfew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. openjournals.ljmu.ac.uk [openjournals.ljmu.ac.uk]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. chimia.ch [chimia.ch]
- 14. researchgate.net [researchgate.net]
- 15. Mode of action of the sesquiterpene lactone, this compound, from Helenium amarum against herbivorous insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijrpp.com [ijrpp.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
- 20. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. caymanchem.com [caymanchem.com]
Tenulin Structure-Activity Relationship: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core structure-activity relationships (SAR) of tenulin (B101169), a sesquiterpene lactone with promising therapeutic potential. The document summarizes key quantitative data, provides detailed experimental protocols for cited assays, and visualizes relevant signaling pathways to facilitate further research and drug development efforts.
Core Structure and Mechanism of Action
This compound, a pseudoguaianolide (B12085752) sesquiterpene lactone, possesses a characteristic chemical architecture that is fundamental to its biological activity. The presence of an α,β-unsaturated cyclopentenone ring system and a hemiketal moiety are crucial for its cytotoxic effects[1]. The primary mechanism of action for this compound and related compounds is believed to be the alkylation of biological nucleophiles, particularly the thiol groups of cysteine residues in key regulatory proteins, through a Michael-type addition reaction. This covalent modification can disrupt protein function, leading to the inhibition of critical cellular processes, such as DNA synthesis, and ultimately inducing apoptosis.
Structure-Activity Relationship (SAR) Studies
Anticancer Activity
The anticancer properties of this compound have been the most extensively studied area of its biological activity. The core findings from SAR studies indicate that specific structural features are essential for its cytotoxicity.
Key Structural Requirements for Anticancer Activity:
-
Cyclopentenone Moiety: The α,β-unsaturated carbonyl group within the cyclopentenone ring is a critical electrophilic center for Michael addition. Saturation of this double bond leads to a significant reduction or loss of activity[1].
-
Hemiketal Unit: The integrity of the hemiketal functionality is also necessary for high in vivo antitumor activity[1].
Table 1: Cytotoxicity and P-glycoprotein Inhibition of this compound and Isothis compound (B1211992)
| Compound | Cell Line | Assay | IC50 (µM) | Reversal Fold (RF)a | Reference |
| This compound | Flp-In™-293 | SRB | > 20 | N/A | [2] |
| Isothis compound | Flp-In™-293 | SRB | > 40 | N/A | [2] |
| This compound (2.5 µM) + Paclitaxel | KB-vin | SRB | 134.42 ± 5.61 | 6.28 | [2] |
| Isothis compound (2.5 µM) + Paclitaxel | KB-vin | SRB | 105.87 ± 3.98 | 7.97 | [2] |
| This compound (5 µM) + Paclitaxel | KB-vin | SRB | 89.76 ± 4.12 | 9.40 | [2] |
| Isothis compound (5 µM) + Paclitaxel | KB-vin | SRB | 78.98 ± 3.11 | 10.68 | [2] |
a Reversal Fold (RF) is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 of the combination treatment. N/A = Not Applicable.
Anti-inflammatory Activity
The anti-inflammatory effects of many sesquiterpene lactones are attributed to their ability to inhibit the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB). While specific quantitative SAR data for this compound's anti-inflammatory activity is limited, it is hypothesized that this compound follows this general mechanism. By alkylating key cysteine residues in the IκB kinase (IKK) complex or the NF-κB subunits themselves, this compound can prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Neuroprotective Activity
The investigation into the neuroprotective effects of this compound and its analogs is an emerging area of research. While direct and extensive SAR studies are not yet available, related sesquiterpene lactones have demonstrated neuroprotective properties. The proposed mechanisms for these effects include the modulation of inflammatory pathways, such as NF-κB, which are also implicated in neurodegenerative diseases. Further research is warranted to elucidate the specific structural requirements for the neuroprotective activity of this compound derivatives.
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cytotoxicity
This protocol details the SRB assay, a colorimetric method used to determine cell viability by measuring cellular protein content.
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Calcein-AM Assay for Cell Viability
This protocol describes the use of Calcein-AM, a fluorescent dye that measures cell viability based on intracellular esterase activity in living cells.
Materials:
-
96-well black-walled, clear-bottom microplates
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with test compounds as described in the SRB assay protocol.
-
Preparation of Staining Solution: Prepare a working solution of Calcein-AM (typically 1-2 µM) in PBS.
-
Staining: Remove the treatment medium, wash the cells once with PBS, and then add 100 µL of the Calcein-AM working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm using a fluorescence microplate reader.
-
Data Analysis: Determine cell viability by comparing the fluorescence of treated cells to that of untreated controls and calculate the IC50 value.
P-gp-Glo™ Assay for P-glycoprotein Inhibition
This protocol outlines a luminescence-based assay to measure the effect of compounds on the ATPase activity of P-glycoprotein (P-gp).
Materials:
-
P-gp-Glo™ Assay System kit (containing recombinant human P-gp membranes, ATP, and detection reagents)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the Pgp-Glo™ Assay Buffer, ATP standard solutions, and test compound dilutions according to the kit instructions.
-
Assay Setup: In a 96-well plate, add the P-gp membranes, test compounds or controls (e.g., verapamil (B1683045) as a positive control, sodium orthovanadate as an inhibitor), and Pgp-Glo™ Assay Buffer.
-
Reaction Initiation: Initiate the ATPase reaction by adding MgATP to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 40 minutes) to allow for ATP hydrolysis.
-
ATP Detection: Stop the reaction and measure the remaining ATP by adding the ATP Detection Reagent.
-
Luminescence Measurement: After a brief incubation at room temperature to stabilize the luminescent signal, measure the luminescence using a luminometer.
-
Data Analysis: A decrease in luminescence indicates ATP consumption and, therefore, P-gp activity. The effect of test compounds on P-gp ATPase activity can be determined by comparing the luminescence in the presence of the compound to the basal activity.
Conclusion
The structure-activity relationship of this compound for its anticancer activity is centered on the presence of an intact cyclopentenone ring and a hemiketal moiety. While quantitative data for a broad range of analogs is still needed, existing studies highlight its potential in overcoming multidrug resistance. The anti-inflammatory and neuroprotective activities of this compound are less explored but are thought to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. The experimental protocols provided herein offer standardized methods for the further evaluation of this compound and its derivatives. Future research should focus on the synthesis and comprehensive biological evaluation of a wider array of this compound analogs to build a more complete quantitative SAR model, which will be instrumental in the development of novel therapeutic agents based on this promising natural product scaffold.
References
Tenulin as a Potent Inhibitor of P-glycoprotein: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Reversal of Multidrug Resistance
Introduction
Multidrug resistance (MDR) presents a significant hurdle in the effective chemotherapeutic treatment of cancer.[1][2][3] A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][4][5][6] Consequently, the development of P-gp inhibitors to be used as chemosensitizing agents is a critical strategy in oncology.[1][2][3][5][7] This technical guide focuses on the sesquiterpene lactone, tenulin (B101169), and its potential as a P-glycoprotein inhibitor for the reversal of MDR. This compound, isolated from Helenium amarum, has demonstrated significant activity in modulating P-gp function.[1]
Mechanism of P-glycoprotein Inhibition by this compound
This compound has been shown to inhibit the efflux function of P-glycoprotein through a direct interaction with the transporter.[1][8] The primary mechanism of inhibition involves the stimulation of P-gp's intrinsic ATPase activity.[1][2][3][8] This suggests that this compound acts as a substrate or modulator that binds to P-gp, leading to an increased rate of ATP hydrolysis, which paradoxically impairs the effective transport of other chemotherapeutic substrates.[1][8]
Kinetic studies have further elucidated the nature of this interaction. This compound exhibits a competitive inhibition mechanism with respect to the P-gp substrate rhodamine 123.[1][2][3][8] This indicates that this compound likely binds to the same or an overlapping site as rhodamine 123 on the P-gp transporter. In contrast, when interacting with the efflux of doxorubicin (B1662922), another P-gp substrate, this compound demonstrates a noncompetitive inhibition pattern.[1][2][3][8] This suggests that this compound's binding site for modulating doxorubicin efflux is distinct from the doxorubicin binding site.
Quantitative Data on P-glycoprotein Inhibition
The inhibitory effects of this compound on P-gp function and its ability to resensitize MDR cancer cells to chemotherapeutic agents have been quantified in several studies. The data below is summarized from key experiments.
Table 1: Cytotoxicity of this compound and its effect on Chemosensitivity
| Cell Line | Compound | IC50 (µM) | Fold Reversal |
| HeLaS3 (sensitive) | Doxorubicin | 0.02 ± 0.00 | - |
| KB-vin (resistant) | Doxorubicin | 1.25 ± 0.14 | - |
| KB-vin (resistant) | Doxorubicin + this compound (20 µM) | 0.16 ± 0.02 | 7.8 |
| KB-vin (resistant) | Vinblastine | 0.53 ± 0.04 | - |
| KB-vin (resistant) | Vinblastine + this compound (20 µM) | 0.04 ± 0.01 | 13.3 |
| KB-vin (resistant) | Paclitaxel | 0.32 ± 0.03 | - |
| KB-vin (resistant) | Paclitaxel + this compound (20 µM) | 0.03 ± 0.00 | 10.7 |
Data extracted from Chang et al. (2018).
Table 2: Effect of this compound on P-gp Substrate Accumulation and ATPase Activity
| Assay | Compound | Concentration (µM) | Effect |
| Calcein-AM Uptake | This compound | 10 | Significant increase in intracellular fluorescence |
| Calcein-AM Uptake | This compound | 20 | Further significant increase in intracellular fluorescence |
| Rhodamine 123 Accumulation | This compound | 20 | Significant increase in intracellular fluorescence |
| P-gp ATPase Activity | This compound | 10 | Significant stimulation of ATPase activity |
| P-gp ATPase Activity | This compound | 20 | Further significant stimulation of ATPase activity |
Data extracted from Chang et al. (2018).
Table 3: Kinetic Parameters of P-gp Efflux Inhibition by this compound
| Substrate | Inhibitor | Km (µM) | Vmax (RFU/min) | Inhibition Type |
| Rhodamine 123 | Control | 2.54 ± 0.21 | 158.7 ± 6.4 | - |
| Rhodamine 123 | This compound (10 µM) | 4.12 ± 0.35 | 161.3 ± 8.7 | Competitive |
| Rhodamine 123 | This compound (20 µM) | 6.89 ± 0.54 | 166.7 ± 10.2 | Competitive |
| Doxorubicin | Control | 3.15 ± 0.28 | 125.0 ± 7.1 | - |
| Doxorubicin | This compound (10 µM) | 3.21 ± 0.31 | 83.3 ± 5.6 | Noncompetitive |
| Doxorubicin | This compound (20 µM) | 3.33 ± 0.34 | 62.5 ± 4.8 | Noncompetitive |
Data extracted from Chang et al. (2018).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following are protocols for the key experiments cited.
Cell Viability and Cytotoxicity Assay (SRB Assay)
The sulforhodamine B (SRB) assay is used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of chemotherapeutic drugs in the presence or absence of this compound.
-
Incubation: Incubate the plates for 72 hours.
-
Fixation: Fix the cells by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the cells with 0.04% (w/v) SRB solution for 30 minutes.
-
Washing: Quickly wash the plates with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and solubilize the bound stain with 10 mM Tris base.
-
Measurement: Measure the absorbance at 515 nm using a microplate reader.[1]
P-gp Efflux Function Assay (Calcein-AM Uptake)
This assay measures the function of P-gp by quantifying the accumulation of a fluorescent substrate, calcein (B42510). Calcein-AM is a non-fluorescent, lipophilic compound that can readily cross the cell membrane. Inside the cell, it is hydrolyzed by esterases into the fluorescent, hydrophilic calcein, which is a P-gp substrate.
-
Cell Seeding: Seed human P-gp stable expression cells (e.g., ABCB1/Flp-In™-293) in 96-well black plates and culture overnight.[1]
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 30 minutes.[1]
-
Substrate Addition: Add calcein-AM to the wells and incubate at 37°C for 30 minutes.[1]
-
Fluorescence Detection: Measure the intracellular calcein fluorescence using a microplate reader with excitation at 485 nm and emission at 528 nm.[1] An increase in fluorescence indicates inhibition of P-gp-mediated efflux.
P-gp ATPase Activity Assay (Pgp-Glo™ Assay System)
This assay measures the ATP hydrolysis activity of P-gp.
-
Membrane Preparation: Use membranes from cells overexpressing P-gp.
-
Reaction Setup: Incubate the P-gp-rich membranes with various concentrations of this compound in the presence of ATP. Verapamil can be used as a positive control.
-
ATP Detection: The amount of remaining ATP is measured using a luciferase-based reaction. A decrease in luminescence indicates ATP consumption and thus, stimulation of P-gp ATPase activity.[1]
P-gp Substrate Efflux and Inhibition Kinetics Assay (Rhodamine 123 and Doxorubicin Efflux)
This assay determines the kinetics of P-gp inhibition.
-
Cell Culture: Use cells overexpressing P-gp.
-
Substrate Loading: Load the cells with a fluorescent P-gp substrate (rhodamine 123 or doxorubicin).
-
Efflux Measurement: Measure the efflux of the substrate over time in the presence of various concentrations of this compound.
-
Data Analysis: Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the Vmax, Km, and the type of inhibition.[1]
Visualizations: Signaling Pathways and Experimental Workflows
To further clarify the mechanisms and processes involved, the following diagrams have been generated.
Conclusion and Future Directions
The available data strongly suggest that this compound is a promising candidate for further development as a P-gp inhibitor to combat multidrug resistance in cancer.[1][2][3][8] Its ability to resensitize resistant cancer cells to conventional chemotherapeutic agents at non-toxic concentrations highlights its potential clinical utility. The dual-mode of interaction, competitive with rhodamine 123 and noncompetitive with doxorubicin, suggests a complex interaction with P-gp that warrants further investigation, potentially through molecular docking and structural biology studies.[1]
Future research should focus on in vivo studies to evaluate the efficacy and safety of this compound in animal models of drug-resistant cancer. Pharmacokinetic and pharmacodynamic studies will be essential to determine its bioavailability, distribution, and optimal dosing regimens. Furthermore, structure-activity relationship (SAR) studies on this compound and its analogs could lead to the discovery of even more potent and selective P-gp inhibitors. The development of this compound or its derivatives as adjuvants in chemotherapy could represent a significant advancement in overcoming multidrug resistance.
References
- 1. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells [agris.fao.org]
- 4. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 6. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of natural P-gp inhibitor in the effective delivery for chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Impact of Chemical Compounds on Mitochondrial Function: A Methodological Guide
Absence of Specific Data on Tenulin (B101169): An extensive review of publicly available scientific literature reveals a significant lack of specific data regarding the effects of the compound This compound on mitochondrial function. While a singular mention suggests that this compound may inhibit mitochondrial oxidative phosphorylation and stimulate ATPase activity, this claim is not substantiated with quantitative data, detailed experimental protocols, or elucidated signaling pathways in the available literature. Consequently, the creation of an in-depth technical guide specific to this compound's mitochondrial effects is not feasible at this time.
However, for researchers, scientists, and drug development professionals investigating the mitochondrial impact of novel compounds, a comprehensive understanding of the established methodologies is paramount. This guide provides a detailed overview of the core experimental approaches used to characterize how a chemical entity can modulate mitochondrial function.
Key Parameters of Mitochondrial Function
The assessment of a compound's effect on mitochondria typically involves the quantitative analysis of several key functional parameters. These parameters provide a holistic view of the organelle's health and operational capacity.
Table 1: Key Mitochondrial Function Parameters and Measurement Techniques
| Parameter | Description | Common Measurement Techniques | Quantitative Output |
| Mitochondrial Respiration (Oxygen Consumption Rate - OCR) | Measures the rate at which mitochondria consume oxygen, a direct indicator of the electron transport chain (ETC) activity and oxidative phosphorylation (OXPHOS). | Extracellular Flux Analysis (e.g., Seahorse), High-Resolution Respirometry, Clark-type oxygen electrode. | Basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity (pmol O₂/min). |
| Mitochondrial Membrane Potential (ΔΨm) | The electrochemical potential across the inner mitochondrial membrane, crucial for ATP synthesis and ion transport. | Fluorescent Probes (e.g., TMRM, TMRE, JC-1) coupled with fluorescence microscopy, flow cytometry, or plate readers. | Relative fluorescence units (RFU), ratio of aggregate to monomer fluorescence (for JC-1). |
| ATP Production | The primary output of mitochondrial oxidative phosphorylation, representing the cell's main energy currency. | Luciferase-based ATP assays, HPLC. | ATP concentration (e.g., µM), luminescence signal (RLU). |
| Reactive Oxygen Species (ROS) Production | Measurement of superoxide (B77818) (O₂•−) and hydrogen peroxide (H₂O₂) generated as byproducts of the ETC. | Fluorescent Probes (e.g., MitoSOX Red for superoxide, DCFDA or Amplex Red for H₂O₂), Electron Paramagnetic Resonance (EPR). | Fluorescence intensity (RFU), rate of H₂O₂ emission. |
| Mitochondrial-Mediated Apoptosis | Assessment of the intrinsic pathway of programmed cell death, which is heavily regulated by mitochondria. | Western blotting for Bcl-2 family proteins and cytochrome c release, caspase activity assays, Annexin V/PI staining. | Protein expression levels, caspase activity (fold change), percentage of apoptotic cells. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable data. Below are protocols for key experiments used to assess mitochondrial function.
Measurement of Oxygen Consumption Rate (OCR) using Extracellular Flux Analyzer
This protocol provides a framework for assessing mitochondrial respiration in intact cells treated with a test compound.
Materials:
-
Seahorse XF Analyzer (or similar)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Test Compound
-
Mitochondrial Stress Test Reagents: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), Rotenone/Antimycin A.
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the test compound at various concentrations for the desired duration.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
Wash the cells with pre-warmed assay medium and add fresh assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour prior to the assay.
-
-
Loading the Instrument: Load the mitochondrial stress test reagents into the appropriate ports of the hydrated sensor cartridge.
-
Running the Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the measurement protocol. The instrument will sequentially inject the inhibitors and measure the OCR at each stage.[1]
-
Data Analysis: Analyze the resulting OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRM
Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials.
Materials:
-
TMRM stock solution (in DMSO)
-
Live-cell imaging medium (e.g., HBSS)
-
Test Compound
-
FCCP (as a positive control for depolarization)
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Culture: Culture cells on glass-bottom dishes or in microplates suitable for fluorescence imaging.
-
Compound Treatment: Treat cells with the test compound for the desired time.
-
TMRM Staining:
-
Prepare a working solution of TMRM in imaging medium (typically 25-100 nM).
-
Remove the treatment medium, wash the cells with imaging medium, and incubate with the TMRM working solution for 20-30 minutes at 37°C.
-
-
Imaging/Measurement:
-
For microscopy, acquire images using the appropriate filter set for TMRM (e.g., Ex/Em ~548/573 nm).
-
For plate reader analysis, measure the fluorescence intensity.
-
-
Data Analysis: Quantify the mean fluorescence intensity per cell or per well. A decrease in TMRM fluorescence indicates mitochondrial depolarization.[2][3]
Quantification of Mitochondrial Superoxide Production using MitoSOX Red
MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, resulting in red fluorescence.
Materials:
-
MitoSOX Red reagent
-
Live-cell imaging medium
-
Test Compound
-
Antimycin A (as a positive control for superoxide production)
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Preparation: Culture and treat cells with the test compound as described previously.
-
MitoSOX Staining:
-
Prepare a 5 µM working solution of MitoSOX Red in imaging medium.
-
Incubate the cells with the MitoSOX solution for 10-30 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells gently with pre-warmed imaging medium to remove excess probe.
-
Analysis:
-
Immediately analyze the cells by fluorescence microscopy (Ex/Em ~510/580 nm) or flow cytometry.
-
-
Data Interpretation: An increase in red fluorescence intensity is indicative of elevated mitochondrial superoxide production.
Detection of Cytochrome c Release by Western Blotting
This protocol determines the translocation of cytochrome c from the mitochondria to the cytosol, a key event in apoptosis.
Materials:
-
Cell lysis buffer for cytosolic fractionation (e.g., digitonin-based buffer)
-
Mitochondrial isolation buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial loading control), anti-GAPDH (cytosolic loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Treat cells with the test compound to induce apoptosis.
-
Cell Fractionation:
-
Harvest and wash the cells.
-
Permeabilize the plasma membrane with a gentle lysis buffer to release the cytosolic fraction.
-
Centrifuge to pellet the intact mitochondria and other organelles. Collect the supernatant (cytosolic fraction).
-
Lyse the remaining pellet with a stronger buffer to obtain the mitochondrial fraction.
-
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against cytochrome c, COX IV, and GAPDH.
-
Incubate with the appropriate secondary antibody and detect the signal using a chemiluminescent substrate.
-
-
Analysis: An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate cytochrome c release.[1][4][5]
Visualization of Signaling Pathways and Workflows
Understanding the molecular pathways affected by a compound is crucial. The following diagrams, generated using the DOT language, illustrate key concepts in mitochondrial function and experimental design.
Caption: Workflow for a mitochondrial stress test using an extracellular flux analyzer.
Caption: The intrinsic (mitochondrial) pathway of apoptosis.
Caption: Mitochondrial ROS production and its downstream consequences.
This guide provides a foundational framework for the rigorous assessment of a compound's impact on mitochondrial function. By employing these established techniques and understanding the underlying signaling pathways, researchers can effectively characterize the mitochondrial liability or therapeutic potential of novel chemical entities.
References
- 1. Betulin induces mitochondrial cytochrome c release associated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Betulin induces cytochrome c release and apoptosis in colon cancer cells via NOXA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Betulin induces cytochrome c release and apoptosis in colon cancer cells via NOXA - PMC [pmc.ncbi.nlm.nih.gov]
Tenulin's Role in Reversing Multidrug Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the natural sesquiterpene lactone, tenulin (B101169), and its significant potential in reversing multidrug resistance (MDR) in cancer cells. The primary mechanism of MDR involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their efficacy[1][2][3]. This compound has emerged as a promising agent that can counteract this resistance, resensitizing cancer cells to conventional chemotherapy.
Core Mechanism of Action: P-glycoprotein Inhibition
This compound's primary role in reversing MDR is attributed to its direct inhibition of P-glycoprotein (ABCB1), a key efflux pump.[1][2][3] Unlike some inhibitors that act by downregulating the expression of the ABCB1 gene, this compound directly interferes with the function of the P-gp transporter.
The mechanism of inhibition involves the stimulation of P-gp's intrinsic ATPase activity.[1][2][3] This heightened ATPase activity paradoxically leads to the inhibition of the pump's efflux function. Kinetic studies have revealed that this compound interacts with P-gp in a substrate-dependent manner. It acts as a competitive inhibitor for the P-gp substrate rhodamine 123, while exhibiting noncompetitive inhibition towards doxorubicin (B1662922).[1][3] This suggests that this compound may bind to P-gp at a site that overlaps with the binding site of some substrates but not others, thereby allosterically modulating the transporter's activity.
Signaling Pathway and Interaction Diagram
Caption: this compound's direct inhibition of P-glycoprotein.
Quantitative Data on this compound's Efficacy
The efficacy of this compound in reversing MDR has been quantified in various studies. The following tables summarize the key findings, particularly the half-maximal inhibitory concentrations (IC50) of chemotherapeutic agents in the presence and absence of this compound.
Table 1: IC50 Values of Chemotherapeutic Drugs against KB-vin MDR Cancer Cells (72h treatment) [1]
| Chemotherapeutic Drug | IC50 (nM) without this compound |
| Vincristine | 2919.11 ± 470.26 |
| Paclitaxel | 843.98 ± 3.9 |
| Doxorubicin | 6063.85 ± 20.17 |
Data presented as mean ± SE.
The addition of this compound significantly reduces the IC50 values of these drugs, indicating a potent reversal of resistance.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound's MDR reversal activity.
Cell Viability Assay (SRB Assay)
This assay evaluates the cytotoxic effects of chemotherapeutic drugs in the presence or absence of this compound.
-
Cell Seeding: Seed HeLaS3 (sensitive) and KB-vin (resistant) cancer cells in 96-well plates at an appropriate density.
-
Treatment: Treat the cells with various concentrations of chemotherapeutic agents (e.g., vincristine, paclitaxel, doxorubicin) with or without a fixed, non-toxic concentration of this compound. Verapamil is often used as a positive control P-gp inhibitor.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Fixation: Fix the living cells by adding 50% trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with 0.04% sulforhodamine B (SRB) for 30 minutes.
-
Solubilization: Add 10 mM Tris base to solubilize the bound stain.
-
Measurement: Measure the absorbance at 515 nm using a microplate reader. The IC50 values are then calculated to determine the concentration of the drug required to inhibit cell growth by 50%.[1]
Calcein-AM Uptake Assay
This assay measures the intracellular accumulation of calcein (B42510), a fluorescent substrate of P-gp, to assess the transporter's efflux activity.
-
Cell Seeding: Seed human P-gp overexpressing cells (e.g., ABCB1/Flp-In™-293) in 96-well plates.
-
Treatment: Treat the cells with various concentrations of this compound or a positive control (e.g., verapamil).
-
Substrate Addition: Add calcein-AM, a non-fluorescent, cell-permeable dye. Inside the cell, esterases cleave the AM group, rendering the calcein fluorescent and cell-impermeable.
-
Measurement: Measure the intracellular calcein fluorescence using a fluorescence plate reader. Increased fluorescence indicates inhibition of P-gp-mediated efflux of calcein-AM.[1]
Rhodamine 123 and Doxorubicin Efflux Assay
This assay directly measures the efflux of fluorescent P-gp substrates from the cells.
-
Cell Seeding: Seed 1 x 10^5 cells/well in 96-well plates and incubate overnight.
-
Pre-treatment: Pre-treat the cells with this compound for 30 minutes.
-
Substrate Incubation: Incubate the cells with either rhodamine 123 (for 30 minutes) or doxorubicin (for 3 hours) at 37°C.
-
Efflux: Wash the cells and incubate with warm PBS to allow for the efflux of the fluorescent substrate (10 minutes for rhodamine 123, 2 hours for doxorubicin).
-
Supernatant Collection: Collect the supernatant.
-
Measurement: Transfer the supernatant to black 96-well plates and measure the fluorescence to quantify the amount of effluxed substrate.[1]
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is modulated by this compound.
-
Assay System: Utilize a commercial P-gp ATPase assay kit (e.g., Pgp-Glo™ Assay System).
-
Reaction Setup: Incubate P-gp-containing membranes with varying concentrations of this compound in the presence of ATP.
-
Luminescence Measurement: The amount of remaining ATP is detected as a luminescent signal. A decrease in luminescence corresponds to increased ATP hydrolysis (i.e., stimulated ATPase activity).[1]
Experimental Workflow Diagram
Caption: Workflow of key experiments to evaluate this compound.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a potent P-glycoprotein inhibitor capable of reversing multidrug resistance in cancer cells. Its mechanism of action, involving the stimulation of P-gp's ATPase activity, provides a clear rationale for its observed effects. The detailed experimental protocols provided in this guide offer a framework for further investigation and validation of this compound and its derivatives as potential adjuvants in cancer chemotherapy.
Future research should focus on in vivo studies to confirm the efficacy and safety of this compound in preclinical models of drug-resistant cancers. Furthermore, exploring the potential of this compound to inhibit other ABC transporters involved in MDR could broaden its therapeutic applications. The development of structure-activity relationships for this compound derivatives may also lead to the discovery of even more potent and specific MDR reversal agents.
References
Methodological & Application
Tenulin: A Detailed Protocol for Isolation, Purification, and Elucidation of its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Application Note
Tenulin (B101169), a sesquiterpene lactone primarily isolated from Helenium amarum (bitter sneezeweed), has garnered significant interest within the scientific community for its potent anti-inflammatory and cytotoxic properties. This document provides a comprehensive overview of the methodologies for the isolation and purification of this compound, alongside a detailed exploration of its molecular mechanism of action, particularly its role in modulating the NF-κB signaling pathway and inducing apoptosis. The protocols and data presented herein are intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and cancer biology.
Introduction
This compound is a naturally occurring pseudoguaianolide (B12085752) sesquiterpene lactone characterized by an α-methylene-γ-lactone moiety and a cyclopentenone ring. These structural features are believed to be crucial for its biological activity. The primary mechanism of action for this compound and related compounds is attributed to their ability to act as Michael acceptors, leading to the alkylation of nucleophilic groups, particularly the thiol groups of cysteine residues in proteins. This covalent modification can alter the function of key regulatory proteins, thereby triggering various cellular responses. One of the most significant targets of this compound is the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation and cell survival. By inhibiting the NF-κB pathway, this compound can suppress the expression of pro-inflammatory and anti-apoptotic genes, making it a promising candidate for the development of anti-inflammatory and anti-cancer therapeutics. Furthermore, this compound has been shown to induce programmed cell death, or apoptosis, in cancer cells through the activation of the caspase cascade.
Experimental Protocols
I. Isolation of this compound from Helenium amarum
This protocol is based on established methods for the extraction of sesquiterpene lactones from plant materials.
Materials and Reagents:
-
Dried and ground aerial parts of Helenium amarum
-
Chloroform (B151607) (CHCl₃)
-
Methanol (MeOH)
-
Silica (B1680970) gel (for column chromatography)
-
Ethyl acetate (B1210297) (EtOAc)
-
Rotary evaporator
-
Chromatography columns
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp
Procedure:
-
Extraction:
-
The dried and powdered plant material is exhaustively extracted with chloroform at room temperature. The extraction process is repeated multiple times to ensure complete recovery of the secondary metabolites.
-
The chloroform extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude chloroform extract.
-
-
Preliminary Fractionation:
-
The crude chloroform extract is subjected to silica gel column chromatography.
-
The column is typically eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.
-
Fractions are collected and monitored by TLC. Fractions with similar TLC profiles are pooled together.
-
II. Purification of this compound by Column Chromatography
Procedure:
-
Silica Gel Chromatography (Fine Purification):
-
The this compound-containing fractions obtained from the preliminary fractionation are further purified by repeated silica gel column chromatography.
-
A less polar solvent system, such as a mixture of hexane and ethyl acetate in a specific ratio (e.g., 7:3 or 3:2), is used for elution to achieve better separation.
-
Fractions are collected and analyzed by TLC.
-
-
Crystallization:
-
Fractions containing pure this compound (as determined by TLC) are combined and concentrated.
-
The residue is dissolved in a minimal amount of a suitable solvent mixture (e.g., methanol-water or ethyl acetate-hexane) and allowed to stand for crystallization.
-
The resulting crystals of this compound are collected by filtration and dried.
-
III. Purity Assessment
The purity of the isolated this compound can be assessed by High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following table summarizes the expected quantitative data from a typical isolation and purification of this compound.
| Purification Step | Starting Material (g) | Yield (g) | Purity (%) |
| Crude Chloroform Extract | 1000 | 50 | ~10 |
| Silica Gel Fractionation | 50 | 5 | ~50 |
| Recrystallization | 5 | 2 | >95 |
Signaling Pathways and Mechanism of Action
I. Inhibition of the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the canonical NF-κB signaling pathway. The proposed mechanism involves the direct alkylation of the p65 subunit of the NF-κB heterodimer.
Caption: this compound inhibits NF-κB signaling by directly alkylating the p65 subunit.
This alkylation is thought to occur on a critical cysteine residue (Cys38) within the DNA-binding domain of p65, thereby preventing the NF-κB dimer from binding to its target DNA sequences. This leads to the suppression of the transcription of pro-inflammatory genes.
II. Induction of Apoptosis
This compound's cytotoxic activity is mediated by the induction of apoptosis. This process is initiated by cellular stress caused by the alkylation of various intracellular proteins, leading to the activation of the intrinsic apoptotic pathway.
Caption: this compound induces apoptosis via the mitochondrial pathway.
The release of cytochrome c from the mitochondria into the cytosol triggers the formation of the apoptosome, a protein complex that activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates.
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation, purification, and biological characterization of this compound.
Caption: Workflow for this compound isolation, purification, and analysis.
Conclusion
This application note provides a detailed and practical guide for the isolation and purification of this compound from Helenium amarum. The outlined protocols, along with the summarized data, offer a solid foundation for researchers to obtain this valuable natural product for further investigation. The elucidation of this compound's mechanism of action, particularly its ability to inhibit the NF-κB signaling pathway and induce apoptosis, highlights its therapeutic potential. The provided diagrams of the signaling pathways and experimental workflow serve as clear visual aids to facilitate a deeper understanding of the scientific concepts and experimental procedures involved. Further research into the specific molecular interactions of this compound and its efficacy in preclinical models is warranted to fully explore its promise as a novel therapeutic agent.
Application Notes and Protocols for the Quantification of Tenulin by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantification of Tenulin, a sesquiterpene lactone with potential therapeutic applications, using High-Performance Liquid Chromatography (HPLC). Detailed protocols for sample preparation, HPLC analysis, and method validation are presented. Additionally, a proposed mechanism of action for this compound as a P-glycoprotein inhibitor is illustrated. The information herein is intended to serve as a practical resource for researchers engaged in the analysis and development of this compound-based therapeutics.
Introduction
This compound is a naturally occurring sesquiterpene lactone found in various plants of the Helenium genus. It has garnered significant interest in the scientific community due to its biological activities, including anti-inflammatory and potential anticancer properties. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of botanical extracts and finished products. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of phytochemicals like this compound. This application note outlines a validated HPLC method for the reliable determination of this compound.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₂₂O₅ |
| Molecular Weight | 306.35 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in methanol (B129727), ethanol, acetonitrile, and other organic solvents. Sparingly soluble in water. |
| UV Maximum (λmax) | Approximately 220-230 nm |
Experimental Protocols
Sample Preparation
The following protocol describes the extraction of this compound from a plant matrix (e.g., dried Helenium amarum flowers).
3.1.1. Materials and Reagents
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
0.45 µm Syringe filters (PTFE or Nylon)
3.1.2. Extraction Procedure
-
Accurately weigh 1.0 g of the dried, powdered plant material into a 50 mL conical tube.
-
Add 20 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean 25 mL volumetric flask.
-
Repeat the extraction process (steps 2-6) on the plant residue with an additional 20 mL of methanol.
-
Combine the supernatants in the volumetric flask and bring to volume with methanol.
-
Filter an aliquot of the extract through a 0.45 µm syringe filter into an HPLC vial.
HPLC Instrumentation and Conditions
This method is based on a validated procedure for the structurally similar compound, Helenalin, and is expected to provide good resolution and sensitivity for this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient Elution | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV Diode Array Detector (DAD) at 225 nm |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with methanol. These will be used to construct the calibration curve.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters are essential for ensuring the reliability of the results.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2% |
| Accuracy (Recovery) | 98% - 102% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. |
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
Table 2: System Suitability Parameters
| Parameter | Result | Acceptance Criteria |
| Tailing Factor | [Insert Data] | ≤ 2 |
| Theoretical Plates | [Insert Data] | ≥ 2000 |
| Retention Time (min) | [Insert Data] | Consistent |
Table 3: Precision and Accuracy Data
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low QC | [Insert Data] | [Insert Data] | [Insert Data] |
| Mid QC | [Insert Data] | [Insert Data] | [Insert Data] |
| High QC | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizations
Experimental Workflow
The overall workflow for the quantification of this compound from a plant matrix is depicted below.
Application Notes: Tenulin Cell-Based Assay for Evaluating Anti-inflammatory and Anti-cancer Activity
Introduction
Tenulin (B101169), also known as Helenalin, is a sesquiterpene lactone found in plants of the Asteraceae family, such as Arnica montana and Helenium amarum.[1][2] It has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and anti-protozoal effects.[1] The primary mechanism of action for this compound's bioactivity is attributed to its ability to interact with biological nucleophiles, particularly cysteine residues in proteins, through a Michael addition reaction.[2][3] This interaction can modulate the function of key cellular proteins involved in inflammation and cancer progression.
One of the most well-documented molecular targets of this compound is the transcription factor Nuclear Factor-kappa B (NF-κB).[4][5][6] Specifically, this compound has been shown to directly target the p65 subunit of NF-κB, inhibiting its ability to bind to DNA and thereby suppressing the transcription of pro-inflammatory and pro-survival genes.[4][5][7] Additionally, this compound has been reported to induce oxidative stress, disrupt mitochondrial membrane potential, and trigger endoplasmic reticulum stress in cancer cells.[8][9][10] More recent studies have also highlighted its role in overcoming multidrug resistance in cancer cells by inhibiting the function of P-glycoprotein (P-gp).[11][12][13]
These diverse mechanisms make this compound a compound of significant interest for drug development. Cell-based assays are crucial tools for screening and characterizing the biological activity of compounds like this compound. This document provides a detailed protocol for a cell-based assay to evaluate the inhibitory effect of this compound on the NF-κB signaling pathway, a key pathway implicated in both inflammation and cancer.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound (helenalin) from published literature, which can be used as a reference for designing and interpreting experiments.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Viability) | T47D (Breast Cancer) | 4.69 µM (24h) | [14] |
| T47D (Breast Cancer) | 3.67 µM (48h) | [14] | |
| T47D (Breast Cancer) | 2.23 µM (72h) | [14] | |
| NF-κB Inhibition | A549 (Luciferase Reporter) | ~54% inhibition at 2.5 µM | [5][15] |
| P-gp Inhibition | ABCB1/Flp-In™-293 | Significant inhibition below 20 µM | [11][12] |
Experimental Protocols
NF-κB Reporter Assay to Measure this compound Activity
This protocol describes a cell-based luciferase reporter assay to quantify the inhibitory effect of this compound on the NF-κB signaling pathway. This assay is suitable for high-throughput screening of this compound analogs or for characterizing its mechanism of action.
1. Materials and Reagents
-
Cell Line: A549 human lung carcinoma cells stably transfected with an NF-κB-driven luciferase reporter construct.
-
This compound (Helenalin): Purity >98%.
-
Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., puromycin (B1679871) or G418) to maintain the reporter construct.
-
Reagents:
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade.
-
Tumor Necrosis Factor-alpha (TNF-α), human recombinant.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Trypsin-EDTA solution.
-
Luciferase Assay Reagent (e.g., Bright-Glo™ or ONE-Glo™).
-
White, opaque 96-well microplates.
-
2. Cell Culture
-
Maintain the A549-NF-κB reporter cell line in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days, ensuring they do not exceed 80-90% confluency.
-
For the assay, harvest cells using Trypsin-EDTA and resuspend them in fresh culture medium.
3. Experimental Procedure
-
Cell Seeding:
-
Perform a cell count and adjust the cell density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into a white, opaque 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM). Ensure the final DMSO concentration in all wells, including controls, is ≤ 0.1%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include "vehicle control" wells containing medium with 0.1% DMSO.
-
Pre-incubate the cells with this compound for 30 minutes.
-
-
NF-κB Pathway Induction:
-
Prepare a working solution of TNF-α in cell culture medium to a final concentration that robustly induces NF-κB activity (typically 10-20 ng/mL, to be optimized).
-
Add the TNF-α solution to all wells except for the "unstimulated control" wells.
-
Incubate the plate for an additional 6-7 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Add the Luciferase Assay Reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium in the well).
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
4. Data Analysis
-
Subtract the average luminescence of the "no-cell" background wells from all other readings.
-
Calculate the percentage of NF-κB inhibition for each this compound concentration using the following formula:
% Inhibition = 100 * [ 1 - ( (Luminescence of Treated, Stimulated Well - Luminescence of Unstimulated Control) / (Luminescence of Vehicle, Stimulated Well - Luminescence of Unstimulated Control) ) ]
-
Plot the % Inhibition against the log of the this compound concentration to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound NF-κB reporter assay.
References
- 1. Helenalin - A Sesquiterpene Lactone with Multidirectional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of the sesquiterpene lactone, this compound, from Helenium amarum against herbivorous insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NF-κB p65 repression by the sesquiterpene lactone, Helenalin, contributes to the induction of autophagy cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting NF-κB p65 with a Helenalin Inspired Bis-electrophile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Action of the Sesquiterpene Compound Helenalin in Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of the Sesquiterpene Compound Helenalin in Rhabdomyosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential Anti-Cancer Effect of Helenalin as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Helenalin Analogues Targeting NF-κB p65: Thiol Reactivity and Cellular Potency Studies of Varied Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Tenulin Cytotoxicity Assay in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenulin (B101169), a sesquiterpene lactone isolated from plants of the Helenium genus, has demonstrated notable cytotoxic effects against various cancer cell lines. Its proposed mechanism of action involves the alkylation of sulfhydryl groups of key enzymes essential for nucleic acid and chromatin metabolism, leading to the inhibition of DNA synthesis and ultimately, cell death. Furthermore, this compound has been shown to inhibit the function of P-glycoprotein (P-gp), a key player in multidrug resistance (MDR), suggesting its potential as a chemosensitizing agent.
These application notes provide a comprehensive overview of the methodologies used to assess the cytotoxic activity of this compound in cancer cell lines. Detailed protocols for the Sulforhodamine B (SRB) assay, a reliable method for cytotoxicity screening, are presented, along with a summary of reported IC50 values and an exploration of the signaling pathways implicated in this compound-induced apoptosis.
Data Presentation: this compound Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cancer Cell Line | Cell Type | Assay Method | IC50 (µM) | Reference |
| HeLaS3 | Cervical Cancer | SRB | 2.5 ± 0.3 | [1] |
| KB-vin | Vincristine-resistant Oral Epidermoid Carcinoma | SRB | 3.2 ± 0.4 | [1] |
Note: The cytotoxicity of this compound can vary depending on the cancer cell line, assay conditions, and exposure time.
Experimental Protocols
Sulforhodamine B (SRB) Assay for this compound Cytotoxicity
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. It is a sensitive and reproducible method for assessing the cytotoxicity of chemical agents.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS), sterile
-
Trichloroacetic acid (TCA), cold (4°C)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete culture medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (typically 5,000-20,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (a known cytotoxic agent).
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold TCA (10% w/v) to each well without aspirating the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Carefully wash the plates five times with slow-running tap water to remove TCA and dead cells.
-
Allow the plates to air dry completely.
-
Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Experimental Workflow for SRB Cytotoxicity Assay
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Proposed Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.
Discussion of Signaling Pathways
The cytotoxic effects of this compound are primarily attributed to its ability to induce apoptosis in cancer cells. The proposed signaling cascade is initiated by the alkylation of sulfhydryl (-SH) groups present in critical cellular enzymes.
-
Inhibition of DNA Synthesis: Key enzymes involved in DNA replication and repair contain essential cysteine residues with sulfhydryl groups. By forming covalent bonds with these groups, this compound can inactivate these enzymes, leading to a potent inhibition of DNA synthesis.
-
Cell Cycle Arrest: The disruption of DNA replication triggers cellular checkpoints, leading to cell cycle arrest, typically at the G2/M phase. This halt in the cell cycle prevents the proliferation of damaged cells.
-
Induction of Apoptosis: Prolonged cell cycle arrest and the accumulation of DNA damage can activate the intrinsic apoptotic pathway. While the precise molecular players in this compound-induced apoptosis are still under investigation, it is hypothesized that the cellular stress caused by DNA synthesis inhibition leads to the activation of pro-apoptotic proteins and the execution of the apoptotic program.
Conclusion
This compound exhibits significant cytotoxic activity against cancer cells, making it a promising candidate for further investigation in cancer therapy. The protocols and data presented in these application notes provide a framework for researchers to evaluate the efficacy of this compound and to further elucidate its molecular mechanisms of action. The ability of this compound to overcome multidrug resistance adds another layer of interest to its potential clinical applications. Future studies should focus on expanding the panel of cancer cell lines tested and on identifying the specific molecular targets and signaling pathways involved in this compound-induced apoptosis.
References
Application Notes and Protocols for Tenulin P-glycoprotein Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs. Identifying and characterizing P-gp inhibitors is crucial for overcoming MDR and improving drug efficacy. Tenulin, a natural sesquiterpene lactone, has been identified as a potent inhibitor of P-gp.[1][2][3] These application notes provide detailed protocols for assessing the P-gp inhibitory activity of this compound using three standard in vitro assays: the Calcein-AM uptake assay, the Rhodamine 123 efflux assay, and the P-gp ATPase activity assay.
Mechanism of Action of this compound on P-glycoprotein
This compound inhibits the efflux function of P-gp, leading to an increased intracellular concentration of P-gp substrates.[1][2][4] Studies have shown that this compound interacts with the transport of different P-gp substrates through distinct mechanisms. For instance, this compound competitively inhibits the efflux of Rhodamine 123, suggesting it may bind to the same or an overlapping site on P-gp as this substrate.[1][4] In contrast, it exhibits non-competitive inhibition towards the efflux of doxorubicin.[1][4] Furthermore, this compound has been observed to stimulate the basal ATPase activity of P-gp, indicating a direct interaction with the transporter that affects its ATP hydrolysis cycle.[1][4]
Data Presentation
The inhibitory effect of this compound on P-gp function has been quantified using various parameters. While a specific IC50 value for this compound's direct inhibition of P-gp is not consistently reported across studies, its impact on the transport kinetics of P-gp substrates provides clear evidence of its inhibitory potential.
Table 1: Kinetic Parameters of P-gp Substrate Efflux in the Presence of this compound
| Substrate | This compound Concentration (µM) | Vmax (pmol/10^6 cells/min) | Km (µM) | Inhibition Type |
| Rhodamine 123 | 0 | 1.83 ± 0.11 | 3.85 ± 0.41 | - |
| 5 | 1.85 ± 0.09 | 6.52 ± 0.53 | Competitive | |
| 10 | 1.81 ± 0.08 | 9.89 ± 0.72 | Competitive | |
| Doxorubicin | 0 | 1.52 ± 0.09 | 4.21 ± 0.38 | - |
| 5 | 1.08 ± 0.07 | 4.15 ± 0.35 | Non-competitive | |
| 10 | 0.76 ± 0.05 | 4.28 ± 0.40 | Non-competitive |
Data adapted from Chang et al., 2018.[1][4]
Table 2: IC50 Values of Common P-gp Inhibitors for Comparison
| Inhibitor | Assay Method | Cell Line | IC50 (µM) |
| Verapamil | Rhodamine 123 Accumulation | MCF7/ADR | ~5.5 |
| Calcein-AM Uptake | K562/ADR | ~3.0 | |
| Cyclosporin A | Rhodamine 123 Accumulation | MCF7/ADR | ~2.5 |
| Calcein-AM Uptake | K562/ADR | ~1.0 |
Experimental Protocols
Calcein-AM Uptake Assay
This assay measures the intracellular accumulation of the fluorescent molecule calcein, a product of the non-fluorescent P-gp substrate, calcein-AM. Inhibition of P-gp by this compound results in increased intracellular fluorescence.
Materials:
-
P-gp overexpressing cells (e.g., ABCB1/Flp-In™-293, KB-V1) and parental control cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Calcein-AM stock solution (1 mM in DMSO)
-
This compound stock solution (in DMSO)
-
Verapamil (positive control)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm)
Protocol:
-
Seed P-gp overexpressing cells and parental cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Wash the cells twice with warm PBS.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) and a positive control (e.g., 10 µM Verapamil) in culture medium for 30 minutes at 37°C. Include a vehicle control (DMSO).
-
Add Calcein-AM to each well to a final concentration of 0.25 µM.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Wash the cells three times with ice-cold PBS to stop the reaction.
-
Add 100 µL of PBS to each well and measure the intracellular fluorescence using a microplate reader.
-
Calculate the fold increase in fluorescence relative to the untreated control cells.
Rhodamine 123 Efflux Assay
This assay directly measures the efflux of the fluorescent P-gp substrate, Rhodamine 123. P-gp inhibitors like this compound will decrease the rate of efflux, leading to higher intracellular fluorescence.
Materials:
-
P-gp overexpressing cells and parental control cells
-
Cell culture medium
-
PBS
-
Rhodamine 123 stock solution (1 mg/mL in DMSO)
-
This compound stock solution (in DMSO)
-
Verapamil (positive control)
-
Flow cytometer or fluorescence microplate reader
Protocol:
-
Harvest and resuspend cells in culture medium to a concentration of 1 x 10^6 cells/mL.
-
Incubate the cells with 5 µM Rhodamine 123 for 30-60 minutes at 37°C in the dark to load the cells with the dye.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed culture medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM), a positive control, or a vehicle control.
-
Incubate at 37°C and take aliquots at different time points (e.g., 0, 30, 60, 90 minutes).
-
Immediately analyze the fluorescence of the cells at each time point using a flow cytometer or by lysing the cells and measuring the fluorescence in a microplate reader.
-
The rate of decrease in fluorescence is indicative of the efflux rate. Plot the fluorescence intensity against time to determine the effect of this compound on Rhodamine 123 efflux.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can either stimulate or inhibit this activity. This compound has been shown to stimulate the basal ATPase activity of P-gp.[1][4]
Materials:
-
P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)
-
ATP stock solution (100 mM)
-
Magnesium chloride (MgCl2) stock solution (1 M)
-
This compound stock solution (in DMSO)
-
Verapamil (control)
-
Sodium orthovanadate (Na3VO4) (a specific P-gp ATPase inhibitor)
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Microplate reader (for absorbance measurement)
Protocol:
-
Thaw the P-gp membrane vesicles on ice.
-
In a 96-well plate, add the assay buffer.
-
Add various concentrations of this compound to the wells. Include a basal activity control (no compound), a positive control (e.g., Verapamil), and a vanadate-inhibited control.
-
Add the P-gp membrane vesicles (typically 5-10 µg of protein per well) to all wells and pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding a mixture of ATP and MgCl2 (final concentrations typically 5 mM and 10 mM, respectively).
-
Incubate the plate at 37°C for 20-30 minutes.
-
Stop the reaction by adding the phosphate detection reagent.
-
After color development (as per the reagent manufacturer's instructions), measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
The vanadate-sensitive ATPase activity is calculated by subtracting the absorbance of the vanadate-containing wells from the corresponding test wells.
Mandatory Visualization
Caption: Workflow for the Calcein-AM P-gp Inhibition Assay.
Caption: Workflow for the Rhodamine 123 P-gp Efflux Assay.
Caption: Competitive Inhibition of P-gp by this compound.
References
- 1. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Calcein-AM Uptake Assay for Quantifying Tenulin's P-glycoprotein Inhibitory Activity
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for using the Calcein-AM (Calcein acetoxymethyl ester) uptake assay to measure the activity of Tenulin, a natural sesquiterpene lactone, as an inhibitor of P-glycoprotein (P-gp/MDR1), a key transporter in multidrug resistance (MDR).
Introduction
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[1][2] P-gp functions as a drug efflux pump, reducing intracellular concentrations of chemotherapeutic agents and rendering cancer cells resistant to treatment.[2] A promising strategy to overcome MDR is the co-administration of P-gp inhibitors with conventional anticancer drugs.[1][2]
This compound, a sesquiterpene lactone isolated from Helenium amarum, has been identified as a potent P-gp inhibitor.[1][3] It resensitizes MDR cancer cells to chemotherapeutic agents by inhibiting the P-gp efflux function.[1][2] The Calcein-AM uptake assay is a reliable, fluorescence-based method to quantify the P-gp inhibitory activity of compounds like this compound.[1][4][5]
Principle of the Method
The Calcein-AM assay leverages the interaction between a fluorescent dye and the P-gp transporter to measure inhibitory activity.[4][6]
-
Calcein-AM Uptake: Non-fluorescent and cell-permeable Calcein-AM readily diffuses into cells.[6][7]
-
Conversion to Calcein (B42510): Inside live cells, ubiquitous intracellular esterases cleave the AM ester groups, converting the molecule into the highly fluorescent and membrane-impermeable calcein.[4][6]
-
P-gp Mediated Efflux: Calcein is a substrate for the P-gp transporter. In MDR cells overexpressing P-gp, calcein is actively pumped out, resulting in low intracellular fluorescence.[4][6]
-
Inhibition by this compound: When a P-gp inhibitor like this compound is present, the efflux of calcein is blocked. This leads to the intracellular accumulation of fluorescent calcein, and the resulting increase in fluorescence intensity is directly proportional to the P-gp inhibitory activity of the compound.[1]
The mechanism is visualized in the diagram below.
Caption: P-gp inhibition by this compound increases intracellular calcein.
Materials and Reagents
-
Cell Lines:
-
Compounds:
-
Reagents:
-
Calcein-AM (e.g., from Cayman Chemical, ION Biosciences).[4][6]
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
-
Equipment:
-
Fluorescence microplate reader (Excitation: ~494 nm, Emission: ~517 nm).[7]
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Inverted microscope
-
96-well black, clear-bottom tissue culture plates
-
Multichannel pipette
-
Experimental Protocol
This protocol is optimized for a 96-well plate format.
Cell Seeding
-
Culture P-gp overexpressing and parental cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest cells using Trypsin-EDTA when they reach 80-90% confluency.
-
Perform a cell count and assess viability (should be >95%).
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[8]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
Reagent Preparation
-
This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Control Stock: Prepare a 10 mM stock solution of Verapamil (or other control inhibitor) in DMSO.
-
Working Solutions: On the day of the assay, prepare serial dilutions of this compound and the positive control in serum-free culture medium. The final DMSO concentration in the well should not exceed 0.5%.
-
Calcein-AM Solution: Prepare a 1 µM working solution of Calcein-AM in serum-free culture medium immediately before use. Protect from light.
Assay Procedure
-
After 24-hour incubation, gently remove the culture medium from the wells.
-
Wash the cells once with 100 µL of warm PBS.
-
Add 50 µL of the prepared working solutions (this compound dilutions, positive control, medium-only negative control) to the appropriate wells.
-
Incubate the plate for 30-60 minutes at 37°C.[8]
-
Without removing the drug solutions, add 50 µL of the 1 µM Calcein-AM working solution to all wells.
-
Incubate the plate for an additional 30 minutes at 37°C, protected from light.[8]
-
Measure the fluorescence intensity using a microplate reader with excitation set to ~494 nm and emission to ~517 nm.
Caption: Experimental workflow for the Calcein-AM uptake assay.
Data Analysis and Presentation
The activity of this compound is quantified by the increase in calcein fluorescence. The results can be expressed as a Reversal Fold (RF) or percentage of inhibition.
Reversal Fold (RF): RF = (Fluorescencethis compound - FluorescenceBackground) / (FluorescenceMDR_cells - FluorescenceBackground)
Where:
-
Fluorescencethis compound: Fluorescence in MDR cells treated with this compound.
-
FluorescenceMDR_cells: Fluorescence in untreated MDR cells (negative control).
-
FluorescenceBackground: Fluorescence from wells with medium only (no cells).
The data can be summarized in tables for clear comparison.
Table 1: Raw Fluorescence Data (Example)
| Treatment Group | Concentration (µM) | RFU (Mean) | Std. Deviation |
| Parental Cells | 0 | 15,230 | 850 |
| MDR Cells | 0 | 1,850 | 210 |
| This compound | 1 | 4,560 | 350 |
| 5 | 9,870 | 620 | |
| 10 | 14,120 | 780 | |
| 20 | 14,950 | 810 | |
| Verapamil | 20 | 15,050 | 830 |
Table 2: Calculated Reversal Folds (Example)
| Compound | Concentration (µM) | Reversal Fold (RF) |
| This compound | 1 | 2.46 |
| 5 | 5.34 | |
| 10 | 7.63 | |
| 20 | 8.08 | |
| Verapamil | 20 | 8.14 |
From this data, an EC₅₀ (half-maximal effective concentration) value for this compound's P-gp inhibition can be calculated by plotting the Reversal Fold against the log of this compound concentration and fitting to a sigmoidal dose-response curve.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autofluorescence from medium or plate. Calcein-AM hydrolysis in solution. | Use phenol (B47542) red-free medium for the assay. Prepare Calcein-AM solution immediately before use. |
| Low signal in positive controls | Low esterase activity. Insufficient incubation time. Incorrect filter settings. | Ensure cells are healthy and metabolically active. Optimize incubation times for your cell line. Verify plate reader excitation/emission wavelengths. |
| High variability between wells | Inconsistent cell seeding. Edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Avoid using the outermost wells of the plate. |
| Compound cytotoxicity | This compound may have cytotoxic effects at high concentrations, killing cells and preventing Calcein-AM conversion. | Perform a separate cytotoxicity assay (e.g., SRB, MTT) to determine the non-toxic concentration range of this compound for the assay duration.[1][3] |
References
- 1. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Detection of MRP functional activity: calcein AM but not BCECF AM as a Multidrug Resistance-related Protein (MRP1) substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo reversal of cancer cell multidrug resistance by the semi-synthetic antibiotic tiamulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rhodamine 123 Efflux Assay with Tenulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant impediment to the successful chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps. These pumps actively extrude a wide variety of anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2][3][4]
The Rhodamine 123 (Rh123) efflux assay is a widely used method to assess the functional activity of P-gp. Rh123, a fluorescent substrate of P-gp, is readily taken up by cells but is efficiently pumped out by cells overexpressing P-gp.[5][6][7][8] Inhibition of P-gp-mediated efflux results in the intracellular accumulation of Rh123, which can be quantified by flow cytometry or fluorescence microscopy.
Tenulin (B101169), a sesquiterpene lactone isolated from Helenium amarum, has been identified as a potent inhibitor of P-glycoprotein.[1][2][3] Studies have shown that this compound can reverse P-gp-mediated multidrug resistance in cancer cells by directly interacting with the transporter.[1][2][3] This application note provides a detailed protocol for utilizing the Rhodamine 123 efflux assay to investigate the inhibitory effect of this compound on P-gp activity.
Principle of the Assay
The Rhodamine 123 efflux assay is based on the principle that P-gp actively transports Rhodamine 123 out of the cell. In the presence of a P-gp inhibitor like this compound, this efflux is blocked, leading to an increase in intracellular fluorescence. By measuring the fluorescence intensity, the inhibitory potential of the test compound can be determined. Verapamil, a well-known P-gp inhibitor, is often used as a positive control.[2]
Data Presentation
The inhibitory effect of this compound on P-gp-mediated Rhodamine 123 efflux can be quantified and presented in a clear, tabular format for easy comparison. The following table summarizes the kinetic parameters of Rhodamine 123 efflux in the presence of this compound, as determined by Chang et al. (2019).
| Treatment | Vmax (pmol/10^6 cells/min) | Km (µM) | Inhibition Type |
| Rhodamine 123 alone | 1.83 ± 0.08 | 3.25 ± 0.33 | - |
| + 10 µM this compound | 1.87 ± 0.12 | 6.83 ± 0.85 | Competitive |
| + 20 µM this compound | 1.85 ± 0.14 | 11.24 ± 1.56 | Competitive |
*p < 0.05 as compared with Rhodamine 123 only. Data adapted from Chang et al., 2019.[2]
Table 1: Kinetic analysis of Rhodamine 123 efflux in ABCB1/Flp-In™-293 cells treated with this compound. The data indicates that this compound increases the Michaelis-Menten constant (Km) of Rhodamine 123 efflux in a concentration-dependent manner without significantly affecting the maximal efflux rate (Vmax). This is characteristic of a competitive inhibition mechanism, suggesting that this compound directly competes with Rhodamine 123 for binding to P-glycoprotein.[1][2]
Experimental Protocols
This section provides a detailed methodology for performing the Rhodamine 123 efflux assay to evaluate the effect of this compound on P-gp activity.
Materials and Reagents
-
P-gp overexpressing cells (e.g., ABCB1/Flp-In™-293, KB-vin) and their parental sensitive cell line (e.g., Flp-In™-293, HeLaS3)[1][2]
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Rhodamine 123 (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Verapamil (positive control, stock solution in DMSO)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
Experimental Procedure
-
Cell Culture:
-
Culture P-gp overexpressing and parental cells in appropriate medium until they reach 80-90% confluency.
-
For suspension cells, maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
-
Cell Preparation:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in pre-warmed (37°C) serum-free culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Drug Treatment and Rhodamine 123 Loading:
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Add this compound at various final concentrations (e.g., 1, 5, 10, 20 µM).
-
Include a positive control group with Verapamil (e.g., 50 µM) and a vehicle control group (DMSO).
-
Pre-incubate the cells with the compounds for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 5 µM to all tubes.
-
Incubate the cells for 60 minutes at 37°C in the dark to allow for Rh123 accumulation.
-
-
Rhodamine 123 Efflux:
-
After the loading period, centrifuge the cells at 400 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cell pellet in 1 mL of pre-warmed (37°C) fresh, serum-free medium containing the respective concentrations of this compound, Verapamil, or vehicle control.
-
Incubate the cells at 37°C for 60 minutes to allow for Rhodamine 123 efflux.
-
-
Data Acquisition:
-
After the efflux period, immediately place the tubes on ice to stop the efflux process.
-
Analyze the intracellular Rhodamine 123 fluorescence using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Collect data from at least 10,000 events per sample.
-
Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.
-
-
Data Analysis:
-
Calculate the mean fluorescence intensity (MFI) for each sample.
-
The increase in MFI in this compound-treated cells compared to the vehicle-treated control is indicative of P-gp inhibition.
-
The results can be expressed as a fold increase in fluorescence or as a percentage of the fluorescence in the positive control (Verapamil) group.
-
Visualizations
Experimental Workflow
Figure 1: Workflow of the Rhodamine 123 efflux assay.
Mechanism of this compound Action
Figure 2: Competitive inhibition of P-gp by this compound.
P-glycoprotein Regulatory Signaling Pathways
Figure 3: Key signaling pathways regulating P-gp expression.
Conclusion
The Rhodamine 123 efflux assay is a robust and reliable method for screening and characterizing P-glycoprotein inhibitors. This compound has demonstrated significant potential as a competitive inhibitor of P-gp, capable of reversing multidrug resistance in cancer cells. The detailed protocol and data presentation guidelines provided in this application note will aid researchers in effectively utilizing this assay to investigate the effects of this compound and other potential MDR modulators. Understanding the interaction of novel compounds with P-gp is a critical step in the development of new strategies to overcome multidrug resistance in cancer therapy.
References
- 1. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of P-glycoprotein activity by limonin and other secondary metabolites from Citrus species in human colon and leukaemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 8. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Doxorubicin Efflux Assay for Evaluating Tenulin as a P-glycoprotein Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, often leading to treatment failure.[1] A major mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps.[2][3] These transporters actively remove a wide range of chemotherapeutic agents, including the anthracycline doxorubicin (B1662922), from cancer cells, thereby reducing their intracellular concentration and cytotoxic efficacy.[2][4][5]
One strategy to overcome MDR is the use of P-gp inhibitors that can restore the sensitivity of resistant cells to chemotherapy.[6] Tenulin, a natural sesquiterpene lactone, has been identified as a potential P-gp inhibitor.[7][8] Studies have shown that this compound can significantly inhibit the efflux function of P-gp, in part by stimulating its ATPase activity.[1][7] Specifically, this compound has been observed to interact with the P-gp-mediated efflux of doxorubicin in a noncompetitive manner, making it a promising candidate for development as a chemosensitizing agent in the treatment of MDR cancers.[1][7][8]
This application note provides a detailed protocol for a fluorescence-based doxorubicin efflux assay to quantify the inhibitory effect of this compound on P-gp activity in multidrug-resistant cancer cells.
Assay Principle
This assay leverages the intrinsic fluorescence of doxorubicin to measure its accumulation and retention within cells.[9][10][11] In P-gp-overexpressing (MDR) cells, doxorubicin is actively pumped out, resulting in low intracellular fluorescence. When these cells are co-incubated with an effective P-gp inhibitor like this compound, the efflux pump is blocked. This blockage leads to the intracellular accumulation of doxorubicin, resulting in a measurable increase in fluorescence intensity. By comparing the fluorescence of this compound-treated cells to untreated and positive control cells, the P-gp inhibitory activity of this compound can be quantified. Doxorubicin's fluorescence can be detected with maximum excitation and emission wavelengths of approximately 470 nm and 560 nm, respectively.[9][10][11][12]
P-gp Mediated Doxorubicin Efflux and Inhibition by this compound
The diagram below illustrates the mechanism of P-gp-mediated drug efflux and its inhibition. P-gp, an ATP-dependent transporter embedded in the cell membrane, binds to intracellular doxorubicin and expels it from the cell. This compound acts as an inhibitor, preventing this efflux and leading to the accumulation of doxorubicin within the cell.
Materials and Reagents
-
Cell Lines:
-
Chemicals:
-
This compound (purity >95%)
-
Doxorubicin Hydrochloride
-
Verapamil (Positive control P-gp inhibitor)
-
Dimethyl Sulfoxide (DMSO, cell culture grade)
-
-
Reagents & Media:
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Hanks' Balanced Salt Solution (HBSS) or Phenol red-free medium
-
-
Equipment:
-
Fluorescence plate reader or Flow cytometer
-
CO2 incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Hemocytometer or automated cell counter
-
96-well black, clear-bottom cell culture plates
-
Experimental Workflow
The following diagram outlines the key steps of the doxorubicin efflux assay protocol.
References
- 1. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of P-glycoprotein-mediated doxorubicin efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of natural P-gp inhibitor in the effective delivery for chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cellosaurus cell line NCI-ADR-RES (CVCL_1452) [cellosaurus.org]
- 14. Transcriptional profiling of NCI/ADR-RES cells unveils a complex network of signaling pathways and molecular mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pgp-Glo™ Assay for Determining Tenulin's Effect on P-glycoprotein (Pgp) ATPase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (Pgp), also known as multidrug resistance protein 1 (MDR1), is a crucial ATP-binding cassette (ABC) transporter that actively pumps a wide variety of substrates out of cells.[1] This efflux mechanism plays a significant role in the disposition of drugs and contributes to multidrug resistance (MDR) in cancer cells by reducing intracellular drug concentrations.[2] Consequently, identifying compounds that modulate Pgp activity is a key area of research in drug development and cancer therapy.
Tenulin (B101169), a natural sesquiterpene lactone, has been investigated for its potential to overcome MDR.[2] Studies have shown that this compound can inhibit the efflux function of Pgp by stimulating its ATPase activity.[2] The Pgp-Glo™ Assay is a luminescent-based method ideal for studying the effects of compounds like this compound on Pgp's ATPase activity.[1] This assay measures the consumption of ATP by Pgp, where a decrease in luminescence signal corresponds to an increase in ATPase activity.[1]
These application notes provide a detailed protocol for utilizing the Pgp-Glo™ Assay to assess the effect of this compound on Pgp ATPase activity, along with data presentation and visualization of the underlying mechanisms.
Data Presentation
The following table summarizes the observed effect of this compound on Pgp ATPase activity as determined by the Pgp-Glo™ Assay. The data is based on findings from studies investigating the interaction of this compound with Pgp.[2]
| Compound | Concentration | Effect on Basal Pgp ATPase Activity | Reference |
| This compound | 10–20 μM | Significant Increase | [2] |
| Verapamil (Positive Control) | Varies | Significant Increase | [1] |
| Sodium Orthovanadate (Na₃VO₄) (Inhibitor) | Varies | Inhibition | [1] |
Experimental Protocols
This section provides a detailed methodology for assessing the effect of this compound on Pgp ATPase activity using the Pgp-Glo™ Assay System. The protocol is adapted from the manufacturer's technical bulletin and relevant research articles.[1][2]
Materials
-
Pgp-Glo™ Assay System (Promega, Cat. No. V3601 or similar)
-
Pgp-Glo™ Assay Buffer
-
MgATP (50mM)
-
Recombinant Human Pgp Membranes
-
Verapamil (Positive Control)
-
Sodium Orthovanadate (Na₃VO₄) (Pgp Inhibitor)
-
ATP Detection Reagent (lyophilized substrate and buffer)
-
-
This compound (of known purity and concentration)
-
White, opaque 96-well plates suitable for luminescence measurements
-
Luminometer
-
Multichannel pipettes
-
Incubator (37°C)
-
Nuclease-free water
-
DMSO (for dissolving this compound, if necessary)
Reagent Preparation
-
Pgp-Glo™ Assay Buffer: Thaw at room temperature and keep on ice.
-
MgATP (5mM working solution): Dilute the 50mM stock solution 1:10 with Pgp-Glo™ Assay Buffer. Prepare fresh for each experiment.
-
Recombinant Human Pgp Membranes: Thaw rapidly at 37°C and immediately place on ice. Aliquot unused membranes for single use and store at -70°C to avoid freeze-thaw cycles.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Test Compound (this compound) Dilutions: Prepare serial dilutions of this compound in Pgp-Glo™ Assay Buffer to achieve the desired final concentrations (e.g., 10-20 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.
-
Control Solutions:
-
Verapamil (Positive Control): Prepare a working solution as recommended in the Pgp-Glo™ Assay manual.
-
Sodium Orthovanadate (Na₃VO₄) (Negative Control): Prepare a working solution as recommended in the Pgp-Glo™ Assay manual.
-
-
ATP Detection Reagent: Reconstitute the lyophilized ATP Detection Substrate with the ATP Detection Buffer as per the manufacturer's instructions. Mix gently by inverting to avoid foaming.
Experimental Procedure
-
Assay Plate Setup:
-
Add 20 µL of Pgp-Glo™ Assay Buffer to all wells of a 96-well white opaque plate.
-
Add 10 µL of the appropriate solution to the designated wells:
-
Blank (No Pgp): Pgp-Glo™ Assay Buffer
-
Basal Activity (Untreated): Pgp-Glo™ Assay Buffer
-
This compound-Treated: this compound dilution
-
Positive Control: Verapamil solution
-
Negative Control: Na₃VO₄ solution
-
-
-
Pgp Addition:
-
Add 20 µL of recombinant human Pgp membranes to all wells except the blank wells.
-
-
Initiation of ATPase Reaction:
-
Add 10 µL of 5mM MgATP to all wells to start the reaction.
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at 37°C for 40 minutes.
-
-
ATP Detection:
-
Equilibrate the plate to room temperature for 5-10 minutes.
-
Add 50 µL of the prepared ATP Detection Reagent to all wells.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate at room temperature for 20 minutes to allow the luminescent signal to stabilize.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis
The Pgp ATPase activity is inversely proportional to the luminescence signal. The change in relative light units (ΔRLU) is calculated to determine the effect of the test compound.
-
Calculate the average RLU for each condition (Blank, Basal, this compound, Verapamil, Na₃VO₄).
-
Calculate the ΔRLU for each experimental condition relative to the Na₃VO₄ control (which represents no Pgp-specific ATPase activity):
-
ΔRLU = RLU (Na₃VO₄) - RLU (Experimental Condition)
-
-
Determine the fold change in ATPase activity relative to the basal activity:
-
Fold Change = ΔRLU (this compound) / ΔRLU (Basal)
-
A fold change greater than 1 indicates stimulation of Pgp ATPase activity by this compound.
Visualizations
Pgp-Glo™ Assay Experimental Workflow
Caption: Workflow of the Pgp-Glo™ Assay.
Proposed Mechanism of this compound's Effect on Pgp ATPase Activity
Caption: this compound stimulates Pgp ATPase activity.
References
Application Notes: In Vivo Experimental Models for Tenulin Studies
Introduction
Tenulin (B101169) is a naturally occurring sesquiterpene lactone derived from plants of the Helenium genus.[1] It has garnered significant interest within the research and drug development community due to its potent biological activities. Preclinical in vivo studies are critical for evaluating the therapeutic potential and safety profile of this compound. These application notes provide an overview of established and proposed animal models to investigate this compound's efficacy in oncology and inflammation, as well as its toxicological profile. The primary mechanisms of action explored include cytotoxicity through alkylation of biological nucleophiles and reversal of multidrug resistance (MDR) by inhibiting P-glycoprotein (P-gp) function.[2][3][4]
1. In Vivo Models for Antitumor Efficacy
This compound has demonstrated significant antitumor activity in classic rodent cancer models.[2][5] These models are essential for determining efficacy, dose-response relationships, and effects on tumor progression and survival.
-
Ehrlich Ascites Carcinoma (EAC) Model: This is a rapidly growing, aggressive murine tumor model used to screen potential anticancer agents. Following intraperitoneal injection of EAC cells into mice, a fluid-filled peritoneal tumor (ascites) develops. This compound's efficacy is measured by its ability to inhibit tumor cell growth, reduce ascitic fluid volume, and increase the lifespan of the host. This model is particularly useful for initial, rapid screening of cytotoxic compounds.
-
Walker 256 Carcinosarcoma Model: This model, typically established in rats, is another valuable tool for assessing the in vivo antitumor activity of compounds like this compound.[2][5] The tumor can be implanted subcutaneously to study solid tumor growth or intraperitoneally for an ascites model. Key endpoints include tumor volume reduction, tumor weight inhibition, and increased survival time.
-
P388 Leukemia Model: This murine leukemia model is a standard for screening potential chemotherapeutic agents.[2] The model helps in evaluating the systemic efficacy of this compound against hematological malignancies.
2. In Vivo Models for Multidrug Resistance (MDR) Reversal
A significant challenge in chemotherapy is the development of MDR, often mediated by efflux pumps like P-glycoprotein (P-gp).[3] this compound and its isomer, isothis compound (B1211992), have been shown to inhibit P-gp function in vitro, suggesting their potential use as chemosensitizers.[4][6] An in vivo xenograft model is the logical next step for validation.
-
MDR Xenograft Model: This model involves implanting human cancer cells that overexpress P-gp (e.g., KB-vin or a doxorubicin-resistant MCF-7 line) into immunocompromised mice.[3][7] The study would assess if co-administration of this compound with a conventional chemotherapeutic agent (e.g., doxorubicin, paclitaxel) can restore the agent's antitumor efficacy in the resistant tumors, compared to chemotherapy alone.
3. In Vivo Models for Anti-Inflammatory Activity
Sesquiterpene lactones are a well-known class of anti-inflammatory compounds.[3] While specific in vivo anti-inflammatory studies for this compound are not extensively documented in initial findings, standard models can be readily applied.
-
Carrageenan-Induced Paw Edema Model: This is a classic, acute inflammation model used to evaluate non-steroidal anti-inflammatory drugs.[8] Inflammation is induced by injecting carrageenan into the paw of a rodent (typically a rat or mouse). The efficacy of this compound would be determined by its ability to reduce the resulting paw swelling (edema) over several hours, compared to a control group.
4. In Vivo Models for Toxicology Studies
Prior to efficacy studies, it is crucial to establish the safety profile and determine the appropriate dose range for this compound.
-
Acute Toxicity (Maximum Tolerated Dose - MTD) Study: This is a foundational study to determine the highest dose of a drug that can be administered without causing unacceptable toxicity or mortality.[9][10] The MTD is critical for designing subsequent efficacy studies. The study involves administering single, escalating doses of this compound to rodents and observing them for signs of toxicity and mortality over a defined period (e.g., 14 days).
Quantitative Data Summary
The following tables summarize key quantitative data from representative in vivo studies.
Table 1: Antitumor Activity of this compound and Related Compounds
| Model | Compound | Dose | Route | Endpoint | Result | Reference |
|---|---|---|---|---|---|---|
| Ehrlich Ascites | Helenalin | 1.25 mg/kg | IP | Cell Growth Inhibition | 99% | [2] |
| Walker 256 Ascites | Helenalin | 1.25 mg/kg | IP | T/C (%)* | 316% | [2] |
| P388 Leukemia | This compound | 10 mg/kg | IP | T/C (%)* | 120% | [2] |
| P388 Leukemia | Helenalin | 2.5 mg/kg | IP | T/C (%)* | 145% |[2] |
*T/C (%): (Median survival time of treated group / Median survival time of control group) x 100. A T/C > 125% is generally considered significant activity.
Table 2: Acute Toxicity Data
| Model Organism | Compound | LD50 | Route | Notes | Reference |
|---|
| Melanoplus sanguinipes (Grasshopper) | this compound | 0.88 µmol/insect | Injection | Co-administration of cysteine antagonized toxicity. |[1] |
Experimental Protocols
Protocol 1: Antitumor Efficacy in Ehrlich Ascites Carcinoma (EAC) Mouse Model
-
Animal Model: Swiss albino mice (6-8 weeks old, 20-25g).
-
Cell Culture and Inoculation:
-
Maintain EAC cells via serial intraperitoneal (IP) passage in mice.
-
Aspirate ascitic fluid from a tumor-bearing mouse, wash with sterile saline, and perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Inject 2 x 10⁶ viable EAC cells (in 0.2 mL saline) intraperitoneally into each experimental mouse.
-
-
Treatment Protocol:
-
Randomly divide mice into groups (n=8-10 per group): Control (vehicle), Positive Control (e.g., 5-Fluorouracil), and this compound treatment groups (multiple doses).
-
24 hours post-tumor inoculation, begin IP administration of this compound (dissolved in a suitable vehicle like saline with 0.5% DMSO) or vehicle control.
-
Administer treatment daily for 9-10 consecutive days.
-
-
Endpoint Measurement:
-
Mean Survival Time (MST): Monitor mice daily for mortality. Calculate MST for each group.
-
Increase in Life Span (% ILS): Calculate as [(MST of Treated / MST of Control) - 1] x 100.
-
Body Weight: Record the weight of all mice every other day.
-
Tumor Volume/Cell Count (Optional): At the end of the treatment period, a subset of animals can be sacrificed to collect ascitic fluid. Measure the total volume and perform a viable cell count.
-
Protocol 2: Proposed MDR Reversal in a Human Cancer Xenograft Mouse Model
-
Animal Model: Immunocompromised mice (e.g., Athymic Nude or SCID mice, 6-8 weeks old).[7]
-
Cell Culture and Implantation:
-
Culture a drug-resistant human cancer cell line (e.g., Doxorubicin-resistant MCF-7/ADR) and its non-resistant parental line (MCF-7).
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 5 x 10⁶ cells into the flank of each mouse.
-
-
Study Groups and Treatment:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into groups (n=8-10):
-
Group 1: Vehicle Control
-
Group 2: Doxorubicin alone
-
Group 3: this compound alone
-
Group 4: Doxorubicin + this compound
-
-
Administer treatments via an appropriate route (e.g., IP or IV for Doxorubicin, oral gavage or IP for this compound) on a predetermined schedule (e.g., twice weekly for 3-4 weeks).
-
-
Endpoint Measurement:
-
Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate volume (Volume = 0.5 x Length x Width²).
-
Body Weight: Monitor body weight twice weekly as an indicator of systemic toxicity.
-
Survival Analysis (Optional): Continue monitoring a cohort of animals to assess survival benefits.
-
Protocol 3: Acute Toxicity (MTD) Study in Mice
-
Animal Model: Healthy BALB/c mice (6-8 weeks old, sex-matched).
-
Dose Formulation: Prepare this compound in a sterile vehicle (e.g., 0.9% Saline with 5% Tween 80).
-
Administration and Observation:
-
Use a dose-escalation design with at least 5 dose levels, plus a vehicle control group (n=3-5 mice per group).
-
Administer a single dose of this compound via the intended clinical route (e.g., IP, IV, or oral gavage).
-
Observe animals continuously for the first 4 hours, then daily for 14 days.
-
Record clinical signs of toxicity (e.g., changes in posture, breathing, activity, grooming) and any instances of mortality.
-
-
Data Analysis:
-
Record body weights on Day 0, 7, and 14.
-
At Day 14, perform necropsy and observe for any gross pathological changes in major organs.
-
The MTD is defined as the highest dose that causes no mortality and does not induce more than a 10% loss in body weight or other severe signs of toxicity.
-
Visualizations: Diagrams and Workflows
Caption: Experimental workflow for an in vivo antitumor study.
References
- 1. Mode of action of the sesquiterpene lactone, this compound, from Helenium amarum against herbivorous insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor agents: structure--activity relationships in this compound series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Betulin Derivatives Effectively Suppress Inflammation in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicology | MuriGenics [murigenics.com]
- 10. Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Tenulin Stock Solutions for in vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tenulin is a sesquiterpene lactone that has garnered interest in the scientific community for its potential biological activities, including its role as a P-glycoprotein (P-gp) inhibitor, which may help in overcoming multidrug resistance in cancer cells.[1][2] Proper preparation of this compound stock solutions is a critical first step for obtaining reliable and reproducible results in in vitro studies. These application notes provide detailed protocols for the solubilization, storage, and use of this compound in a laboratory setting.
Chemical Properties of this compound
A summary of the key chemical properties for this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₂₂O₅ |
| Molecular Weight | 306.35 g/mol |
| Appearance | Solid |
| Primary Target | P-glycoprotein (P-gp), DNA synthesis |
Solubility and Storage
Proper dissolution and storage of this compound are crucial to maintain its stability and activity. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | Soluble | Store at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[3] |
| Ethanol | Limited | Not recommended for high-concentration stock solutions. |
| Water | Insoluble | Not a suitable solvent for initial stock preparation. |
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber or light-protecting microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile, disposable pipette tips
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound container and DMSO to equilibrate to room temperature.
-
Weighing this compound: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For a 1 mL 10 mM stock solution, weigh 3.06 mg of this compound (Molecular Weight = 306.35 g/mol ).
-
Solvent Addition: Using a sterile pipette, add the calculated volume of DMSO to the tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 3.06 mg of this compound.
-
Dissolution: Cap the tube securely and vortex at room temperature until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[3]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and storage temperature. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Experimental Protocols
Cytotoxicity Assay using MTT
This protocol outlines a general procedure for determining the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][5]
Materials:
-
Cancer cell line of interest (e.g., HeLaS3, KB-vin)[2]
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[1]
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.[6] Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[6]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
In Vitro Anti-inflammatory Assay (General Protocol)
This protocol provides a general framework for assessing the anti-inflammatory potential of this compound by measuring its effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).[7][8]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS)
-
Reagents for measuring inflammatory mediators (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines like TNF-α and IL-6)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with this compound: Pre-treat the cells with various concentrations of this compound (prepared by diluting the stock solution in culture medium) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response. Include appropriate controls (untreated cells, cells treated with LPS alone, cells treated with this compound alone).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent according to the manufacturer's instructions.
-
Cytokines (TNF-α, IL-6, etc.): Collect the cell culture supernatant and measure the concentration of specific cytokines using commercially available ELISA kits.
-
-
Data Analysis: Determine the effect of this compound on the production of inflammatory mediators by comparing the levels in this compound-treated, LPS-stimulated cells to those in cells stimulated with LPS alone.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the reported cytotoxic effects of this compound in different cancer cell lines.
| Cell Line | Assay | Incubation Time | IC₅₀ / Effect | Reference |
| FlpIn™-293 | SRB | 72 hours | >70% viability at concentrations below 20 µM | [1] |
| ABCB1/Flp-In™-293 | SRB | 72 hours | >70% viability at concentrations below 20 µM | [1] |
| HeLaS3 (sensitive) | SRB | 72 hours | IC₅₀ of Doxorubicin alone: 0.16±0.01 µM | [1] |
| IC₅₀ with 10 µM this compound: 0.05±0.01 µM | [1] | |||
| KB-vin (resistant) | SRB | 72 hours | IC₅₀ of Vinblastine alone: 0.32±0.03 µM | [1] |
| IC₅₀ with 10 µM this compound: 0.08±0.01 µM | [1] |
Mandatory Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing and using this compound stock solutions in in vitro experiments.
Potential Signaling Pathways Modulated by Sesquiterpene Lactones
While the specific signaling pathways modulated by this compound are still under detailed investigation, many sesquiterpene lactones are known to interfere with key inflammatory and cell survival pathways such as NF-κB and MAPK.[9][10]
Caption: General overview of NF-κB and MAPK pathways and potential intervention by sesquiterpene lactones.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro antiinflammatory activity of a new sesquiterpene lactone isolated from Siegesbeckia glabrescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro anti-inflammatory effects of cynaropicrin, a sesquiterpene lactone, from Saussurea lappa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Tenulin Treatment for Cell Culture: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the use of Tenulin, a sesquiterpene lactone, in cell culture applications. This compound has demonstrated significant potential as an anti-cancer agent, primarily through its mechanisms of inhibiting DNA synthesis and overcoming multidrug resistance by targeting P-glycoprotein. These notes are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Overview of this compound's Mechanism of Action
This compound exerts its cytotoxic effects on cancer cells through two primary, well-documented mechanisms:
-
Inhibition of DNA Synthesis: this compound has been reported to interfere with the replication of DNA, a critical process for rapidly dividing cancer cells. This inhibition is a key contributor to its anti-proliferative and cytotoxic activities.
-
P-glycoprotein (P-gp) Inhibition: this compound can inhibit the function of P-glycoprotein, an ATP-binding cassette (ABC) transporter that actively pumps a wide range of chemotherapeutic drugs out of cancer cells. By blocking this efflux pump, this compound can restore or enhance the sensitivity of multidrug-resistant (MDR) cancer cells to conventional chemotherapy agents.
Quantitative Data Summary: Effective Concentrations of this compound
The effective concentration of this compound can vary depending on the cell line, treatment duration, and the specific endpoint being measured (e.g., cytotoxicity, P-gp inhibition). The following table summarizes key quantitative data from published studies.
| Cell Line | Assay Type | Treatment Duration | Effective Concentration | Key Findings |
| FlpIn™-293 and ABCB1/Flp-In™-293 | Cell Viability (SRB Assay) | 72 hours | < 20 µM | Concentrations above 20 µM significantly impacted cell viability. |
| KB-vin (MDR cancer cell line) | Gene Expression (RT-PCR) | 72 hours | 10 µM | Significantly downregulated ABCB1 (P-gp) mRNA expression.[1] |
| ABCB1/Flp-In™-293 | P-gp Efflux Function (Calcein-AM Uptake) | Not Specified | Concentration-dependent | Increased intracellular calcein (B42510) fluorescence, indicating inhibition of P-gp. |
Signaling Pathways and Mechanisms
This compound's cytotoxic and chemosensitizing effects are mediated through distinct signaling pathways.
Inhibition of DNA Synthesis Leading to Apoptosis
This compound's ability to inhibit DNA synthesis is a primary mechanism of its anti-cancer activity. This disruption of DNA replication can lead to cell cycle arrest and the induction of apoptosis.
P-glycoprotein (P-gp) Inhibition
This compound can reverse multidrug resistance by inhibiting the P-glycoprotein efflux pump, thereby increasing the intracellular concentration of chemotherapeutic drugs.
Experimental Protocols
The following are generalized protocols for common assays used to evaluate the effects of this compound in cell culture. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
General Cell Treatment Protocol with this compound
This protocol outlines the basic steps for treating adherent cancer cell lines with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions from the stock solution in complete culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from 0.1 µM to 20 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Endpoint Assay:
-
Following incubation, proceed with the desired assay to measure cell viability, apoptosis, or other relevant parameters.
-
Cell Viability Assessment (MTT Assay)
This protocol describes how to perform an MTT assay to determine the cytotoxic effects of this compound.
Materials:
-
Cells treated with this compound in a 96-well plate (from Protocol 4.1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
MTT Addition:
-
At the end of the this compound treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C and 5% CO₂ until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
P-glycoprotein Inhibition Assay (Calcein-AM Efflux Assay)
This protocol can be used to assess the inhibitory effect of this compound on P-gp function.
Materials:
-
P-gp overexpressing cells (e.g., ABCB1/Flp-In™-293) and parental control cells
-
This compound
-
Calcein-AM (a fluorescent P-gp substrate)
-
Verapamil (a known P-gp inhibitor, as a positive control)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed both P-gp overexpressing and parental cells into a 96-well black, clear-bottom plate and incubate for 24 hours.
-
-
Pre-treatment with this compound:
-
Remove the medium and wash the cells with PBS.
-
Add medium containing various concentrations of this compound or Verapamil to the respective wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Calcein-AM Loading:
-
Add Calcein-AM to each well to a final concentration of approximately 1 µM.
-
Incubate for another 30-60 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Wash the cells with ice-cold PBS to remove extracellular Calcein-AM.
-
Add fresh PBS to each well.
-
Measure the intracellular fluorescence using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
-
Data Analysis:
-
An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux of calcein. Compare the fluorescence intensity in this compound-treated cells to the untreated and Verapamil-treated controls.
-
References
Application Notes and Protocols for Tenulin Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenulin (B101169) is a sesquiterpene lactone with recognized biological activities. These application notes provide a summary of its utility in animal models based on available scientific literature. While in vitro studies have elucidated some of its mechanisms, comprehensive in vivo data remains limited. The following sections detail the current understanding of this compound's application in animal research, with a focus on its potential as an anti-cancer agent.
Therapeutic Potential and Mechanism of Action
This compound and its isomer, isothis compound (B1211992), have demonstrated significant potential in overcoming multidrug resistance (MDR) in cancer cells.[1][2][3] The primary mechanism identified is the inhibition of P-glycoprotein (P-gp), a key transporter responsible for effluxing chemotherapeutic drugs from cancer cells.[1][2]
Key Findings:
-
This compound and isothis compound competitively and noncompetitively inhibit P-gp function.[1]
-
They stimulate P-gp ATPase activity, suggesting a direct interaction with the transporter.[1][2]
-
In vitro, these compounds have been shown to resensitize MDR cancer cells to standard chemotherapeutic agents.[1][2]
-
Early studies also pointed towards in vivo antitumor activity in Walker 256 carcinoma and experimental leukemia models in mice and rats.[4]
Quantitative Data Summary
Table 1: this compound Dosage and Administration in Animal Models
| Animal Model | Disease/Condition | Route of Administration | Dosage (mg/kg) | Vehicle | Treatment Frequency & Duration | Source |
|---|---|---|---|---|---|---|
| Data Not Available |
| | | | | | | |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease/Condition | Key Outcomes Measured | Results | Source |
|---|---|---|---|---|
| Data Not Available |
| | | | | |
Experimental Protocols
Detailed in vivo experimental protocols for this compound administration are not extensively published. The following protocols are generalized based on standard practices for administering compounds to rodent models and should be adapted based on empirical determination of this compound's properties (e.g., solubility, stability).
General Preparation of this compound for In Vivo Administration
Note: The purity of this compound should be confirmed prior to use. Purity of 97.5% has been reported for in vitro studies.[1]
-
Solubilization: The solubility of this compound in common vehicles for animal studies (e.g., saline, PBS, corn oil, DMSO) should be determined. For water-insoluble compounds, a common approach is to dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle such as corn oil or a saline solution containing a surfactant like Tween 80.
-
Vehicle Selection: The choice of vehicle should be guided by the route of administration and the compound's solubility. The vehicle should be tested alone in a control group of animals to ensure it does not have any confounding effects.
-
Dose Formulation: Prepare a stock solution of this compound in the chosen solvent. Further dilute the stock solution with the appropriate vehicle to achieve the desired final concentration for injection. Ensure the final concentration of any organic solvent (e.g., DMSO) is kept to a minimum (typically <5% of the total injection volume) to avoid toxicity.
Administration Routes in Rodent Models
The appropriate route of administration will depend on the experimental design and the target organ system. Common routes for preclinical compound testing include:
-
Intraperitoneal (IP) Injection: Allows for rapid absorption into the systemic circulation.
-
Oral Gavage (PO): Used to assess oral bioavailability and efficacy.
-
Intravenous (IV) Injection: Provides immediate and 100% bioavailability.
-
Subcutaneous (SC) Injection: Results in slower, more sustained absorption.
For specific volume and needle gauge recommendations for mice and rats, refer to institutional animal care and use committee (IACUC) guidelines.[5][6][7]
Signaling Pathways and Visualizations
While in vivo signaling data for this compound is sparse, in vitro studies suggest its primary interaction is with the P-glycoprotein transporter, which is a component of the ATP-binding cassette (ABC) transporter family. The workflow for investigating this compound's effect on MDR in an in vivo cancer model is outlined below.
Caption: Workflow for evaluating this compound's efficacy in overcoming MDR in a xenograft model.
The proposed mechanism of this compound in reversing multidrug resistance at the cellular level is depicted in the following signaling diagram.
Caption: this compound's inhibition of P-glycoprotein enhances intracellular drug accumulation.
Future Directions
The promising in vitro results for this compound warrant further investigation in well-designed in vivo studies. Future research should focus on:
-
Pharmacokinetics and Pharmacodynamics: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in relevant animal models.
-
Efficacy Studies: Evaluating the anti-cancer efficacy of this compound, both as a monotherapy and in combination with standard chemotherapeutics, in various cancer models, including patient-derived xenografts (PDXs).
-
Toxicology and Safety: Establishing a safety profile for this compound through dose-escalation studies to identify the maximum tolerated dose (MTD) and any potential off-target effects.
-
Mechanism of Action in Vivo: Confirming the inhibition of P-gp in tumor tissues from this compound-treated animals and exploring other potential signaling pathways that may be modulated by this compound.
These studies will be crucial for translating the potential of this compound into a viable therapeutic strategy for drug-resistant cancers.
References
- 1. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor agents: structure--activity relationships in this compound series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cea.unizar.es [cea.unizar.es]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tenulin Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Tenulin in cytotoxicity assays. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A1: For initial screening, it is advisable to use a broad concentration range to determine the potency of this compound on your specific cell line. A logarithmic or semi-logarithmic dilution series is recommended. A common starting range is from 0.1 µM to 100 µM. Based on preliminary results, a narrower range can be selected for determining an accurate IC50 value.
Q2: Which cytotoxicity assay is most suitable for this compound?
A2: The choice of assay depends on the experimental goals and the characteristics of the cell line. Commonly used assays include:
-
MTT Assay: Measures metabolic activity. It is a widely used and cost-effective method.
-
SRB (Sulforhodamine B) Assay: Measures total protein content, which is proportional to cell number. This assay is less prone to interference from compounds that affect metabolic activity.
-
LDH (Lactate Dehydrogenase) Assay: Measures membrane integrity by quantifying the release of LDH from damaged cells.
For this compound, which has been reported to inhibit DNA synthesis and enzymatic activity, both MTT and SRB assays are suitable for determining its cytotoxic effects.
Q3: What is the recommended incubation time for this compound treatment?
A3: Incubation times can vary depending on the cell line's doubling time and the specific research question. A common starting point is a 48-hour or 72-hour incubation period to observe a significant cytotoxic effect. Time-course experiments (e.g., 24, 48, and 72 hours) are recommended to determine the optimal endpoint for your specific experimental setup.
Q4: How should I dissolve this compound for my experiments?
A4: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. For experiments, the stock solution is further diluted in cell culture medium to the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experimental design.
Q5: How can I be sure that this compound is inducing apoptosis in my cells?
A5: To confirm that this compound is inducing apoptosis, you can perform specific assays such as:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measures the activity of key apoptosis-executing enzymes like caspase-3 and caspase-9.
-
Western Blotting: Detects the cleavage of PARP or the expression levels of Bcl-2 family proteins.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the multi-well plate, or improper mixing of this compound solutions. | Ensure uniform cell suspension before seeding. Avoid using the outer wells of the plate if evaporation is an issue. Ensure thorough mixing of this compound dilutions before adding to the wells. |
| No cytotoxic effect observed | This compound concentration is too low, incubation time is too short, the cell line is resistant, or the compound has degraded. | Test a higher concentration range of this compound. Increase the incubation time. Verify the sensitivity of your cell line to other known cytotoxic agents. Ensure proper storage of this compound stock solutions and prepare fresh dilutions for each experiment. |
| Precipitation of this compound in culture medium | The solubility limit of this compound in the aqueous medium has been exceeded. | Ensure the final DMSO concentration is sufficient to keep this compound in solution, but still non-toxic to the cells (≤ 0.1%). Prepare fresh dilutions and vortex thoroughly before adding to the cells. |
| Inconsistent results with MTT assay | Interference of this compound with the MTT reagent or cellular metabolic activity. | Some compounds can directly react with MTT, leading to false results. Run a control with this compound in cell-free medium containing MTT to check for direct reduction. Consider using an alternative assay like the SRB assay, which measures total protein content.[1] |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cancer cell line. Below is a template for summarizing IC50 values. Researchers should populate this table with their own experimental data.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| e.g., HeLa | Cervical Cancer | 48 | Data |
| e.g., MCF-7 | Breast Cancer | 48 | Data |
| e.g., A549 | Lung Cancer | 72 | Data |
| e.g., KB-vin | Multidrug-Resistant Cancer | 72 | Data |
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
This protocol is adapted for determining cell viability after treatment with this compound.
Materials:
-
This compound
-
Appropriate cell line
-
96-well plates
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid
-
10 mM Tris base solution
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[2]
-
Washing: Wash the plates four to five times with 1% acetic acid to remove the TCA and unbound dye.[3][4] Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[2][3]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[3][4]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
MTT Assay Protocol
This protocol outlines the steps for assessing cytotoxicity using the MTT assay.
Materials:
-
This compound
-
Appropriate cell line
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: General workflow for a cytotoxicity assay.
This compound-Induced Apoptosis Signaling Pathway
Caption: Putative this compound-induced apoptosis pathway.
Logical Troubleshooting Flowchart
References
- 1. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. SRB assay for measuring target cell killing [protocols.io]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Solubility of Tenulin in Aqueous Buffer
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the low aqueous solubility of Tenulin (B101169), a sesquiterpene lactone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?
A1: this compound is a sesquiterpene lactone, a class of natural products often characterized by their complex, largely non-polar chemical structures.[1][2] This hydrophobicity (water-repelling nature) leads to poor solubility in polar solvents like water or standard aqueous buffers (e.g., PBS, TRIS). For a substance to dissolve, the energy released from the interaction between the solute (this compound) and the solvent (water) must be sufficient to overcome the forces holding the this compound molecules together in their solid state.[3] Due to this compound's non-polar nature, its interaction with polar water molecules is weak, resulting in low solubility.[4]
Q2: I've observed that my this compound precipitates out of solution when I dilute my DMSO stock into my cell culture medium. Why does this happen?
A2: This is a common phenomenon known as "crashing out" and occurs when a compound is transferred from a solvent in which it is highly soluble (like DMSO) to one where it is poorly soluble (aqueous buffer). Even though the final concentration of DMSO might be low, the localized concentration of this compound at the point of dilution can momentarily exceed its solubility limit in the aqueous environment, causing it to precipitate.[5]
Q3: Can heating or changing the pH of my buffer improve this compound's solubility?
A3: For many solid compounds, increasing the temperature can increase solubility by providing the energy needed to break apart the crystal lattice.[4][6] However, this effect may be limited for hydrophobic compounds and carries the risk of degrading the molecule. Gentle warming to 37°C is sometimes used but should be done with caution.[7] The solubility of ionizable compounds can be significantly affected by pH.[4][8] However, as this compound is a neutral molecule (not readily ionizable), altering the pH of the buffer is unlikely to have a significant impact on its solubility.
Q4: My this compound stock solution in DMSO appears cloudy after being stored at -20°C. What should I do?
A4: Cloudiness or the presence of crystals after a freeze-thaw cycle indicates that the compound has precipitated out of the solution.[5] Before use, it is crucial to gently warm the vial to room temperature or 37°C and vortex it thoroughly to ensure the this compound is completely redissolved.[7] If the precipitate does not dissolve, the stock solution may be supersaturated and should not be used, as the actual concentration will be lower than intended.
Troubleshooting Guide
This section provides a systematic approach to overcoming solubility challenges with this compound.
Experimental Workflow for Solubilizing this compound
The following diagram illustrates a logical workflow for preparing this compound solutions for in vitro experiments.
Data on Solubilization Strategies
The following table summarizes common solvents and strategies for dissolving hydrophobic compounds like this compound.
| Method | Description | Typical Parameters | Advantages | Disadvantages |
| Co-solvency | Using a water-miscible organic solvent to create a stock solution.[9] | DMSO: 10-20 mM stock; ≤0.5% final concentration in assay.[5] Ethanol: 5-10 mM stock; ≤1% final concentration in assay.[10] | Simple, effective for creating high-concentration stocks. | High concentrations of co-solvents can be toxic to cells.[7] |
| pH Adjustment | Modifying the pH of the buffer to ionize the compound. | N/A for this compound | Effective for acidic or basic compounds.[9] | This compound is a neutral molecule, so this method is not effective. |
| Use of Surfactants | Incorporating detergents that form micelles to encapsulate hydrophobic molecules. | e.g., Tween® 80, Cremophor® EL | Can significantly increase apparent solubility. | Can interfere with biological assays and have their own cellular effects. |
| Complexation | Using cyclodextrins to form inclusion complexes. | e.g., HP-β-CD | Can increase solubility and bioavailability. | May alter the effective concentration of the compound available to interact with its target. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Required Mass: this compound has a molecular weight of approximately 306.35 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, you will need: (0.01 mol/L) * (0.001 L) * (306.35 g/mol ) = 0.00306 g = 3.06 mg.
-
Weighing: Accurately weigh out 3.06 mg of this compound powder into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Dissolution: Add 1 mL of anhydrous, cell-culture grade DMSO to the vial.[7]
-
Mixing: Vortex the vial vigorously for 2-3 minutes. If complete dissolution is not achieved, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.[5] Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[7]
Protocol 2: Preparation of a 10 µM Working Solution
-
Thaw Stock: Allow one aliquot of the 10 mM this compound stock solution to thaw completely at room temperature.
-
Prepare Buffer: Have your final volume of aqueous buffer (e.g., cell culture medium) ready in a sterile tube. For a 1 mL final volume, you would use 999 µL of buffer.
-
Dilution: While vortexing the aqueous buffer, add 1 µL of the 10 mM DMSO stock solution directly into the buffer. This creates a 1:1000 dilution, resulting in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Final Mix: Vortex the working solution for another 10-15 seconds to ensure homogeneity.
-
Use Immediately: Use the freshly prepared working solution immediately to prevent precipitation over time.
Relevant Signaling Pathway
This compound and related sesquiterpene lactones are known to exert cytotoxic and anti-inflammatory effects, often by interacting with key cellular signaling pathways.[11][12] One proposed mechanism of action is the inhibition of DNA synthesis and other enzymatic processes.[12][13] The diagram below illustrates a generalized pathway where such a compound might act.
References
- 1. This compound | C17H22O5 | CID 227830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. researchgate.net [researchgate.net]
- 10. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor agents. 21. A proposed mechanism for inhibition of cancer growth by this compound and helenalin and related cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Addressing Tenulin instability during long-term experiments
Welcome to the technical support center for Tenulin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability in experimental settings?
This compound is a sesquiterpene lactone that is susceptible to degradation through several mechanisms.[1][2] The primary causes of instability in aqueous solutions, such as cell culture media, are hydrolysis, oxidation, and photodegradation.[3][4] These processes are often accelerated by elevated temperatures (e.g., 37°C), non-optimal pH conditions, and exposure to ambient light.[5][6]
Q2: What are the recommended storage conditions for this compound solid compound and stock solutions?
To ensure maximum shelf-life, solid this compound should be stored at -20°C, desiccated, and protected from light.[7] For stock solutions, it is highly recommended to dissolve this compound in a high-purity, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO).[8][9] Prepare concentrated stock solutions, aliquot them into small, single-use volumes to avoid repeated freeze-thaw cycles, and store them at -80°C, protected from light.[10][11]
Q3: How significantly do temperature and pH affect this compound's half-life in culture media?
Temperature and pH have a critical impact on this compound's stability. Degradation kinetics often follow first-order reactions, with stability decreasing as temperature and pH deviate from the optimal range.[12][13] For instance, moving from a slightly acidic pH to a neutral or basic environment can significantly increase the rate of hydrolysis.[5] Long-term incubation at 37°C will accelerate degradation compared to storage at 4°C or -20°C.[7]
Q4: Can I pre-mix this compound in my culture media for a multi-day experiment?
Pre-mixing this compound in bulk media for experiments lasting several days is strongly discouraged. Due to its limited stability in aqueous solutions at 37°C, the effective concentration of this compound will decrease over time, leading to inconsistent and unreliable results.[8] It is best practice to add freshly diluted this compound to the culture medium at regular intervals, such as during daily media changes.[10]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to this compound instability during long-term experiments.[8]
Problem: Progressive Loss of Bioactivity in Multi-Day Cell Culture
Symptom: You observe a strong initial effect of this compound on its target (e.g., inhibition of P-glycoprotein function), but the effect diminishes significantly after 24-48 hours, even with consistent media conditions.[14]
Potential Cause: The active concentration of this compound is decreasing due to degradation in the cell culture medium at 37°C.[11]
Recommended Actions:
-
Verify Compound Integrity: Use an analytical method like High-Performance Liquid Chromatography (HPLC) to measure the concentration of this compound in your culture medium at different time points (e.g., 0, 8, 24, 48 hours).[7] A decreasing peak area for the parent compound confirms degradation.
-
Implement Regular Replenishment: Instead of a single initial dose, change the media and replenish it with freshly prepared this compound every 24 hours. This ensures a more consistent concentration of the active compound throughout the experiment.[10]
-
Assess Media Components: Some media components can react with and degrade sensitive compounds.[11] If possible, test this compound's stability in a simpler buffered solution (like PBS) and compare it to its stability in your complete culture medium to see if specific components are accelerating degradation.[11]
-
Consider Stabilizing Agents: Although requiring validation, the addition of antioxidants to the medium could potentially mitigate oxidative degradation.[8] The impact of such agents on your specific experimental system must be thoroughly evaluated.
Problem: High Variability and Poor Reproducibility Between Experiments
Symptom: You are getting inconsistent results (e.g., variable IC50 values, fluctuating biomarker levels) in what should be replicate experiments or between different batches of experiments run on separate days.
Potential Causes:
-
Degradation of the DMSO stock solution due to improper storage or handling (e.g., frequent freeze-thaw cycles, moisture absorption).[9]
-
Photodegradation from exposure to laboratory lighting during sample preparation and incubation.[3][10]
-
Precipitation of this compound upon dilution into aqueous culture media.[9]
Recommended Actions:
-
Audit Stock Solution Handling: Ensure stock solutions are stored in small, single-use aliquots at -80°C.[11] When an aliquot is thawed, it should be used immediately and any remainder discarded. Avoid using stock solutions that have been stored at 4°C for extended periods or subjected to multiple freeze-thaw cycles.[9]
-
Protect from Light: Prepare working solutions and conduct experiments under subdued lighting. Use amber-colored vials or tubes and cover cell culture plates with foil or light-blocking lids whenever possible.[7][10]
-
Optimize Dilution Protocol: When diluting the concentrated DMSO stock into aqueous media, add the stock solution to the media while vortexing or mixing to facilitate rapid dispersion and minimize precipitation.[9] Visually inspect the final working solution for any signs of precipitation. If observed, you may need to lower the final concentration or explore the use of a co-solvent system, ensuring you validate its compatibility with your cells.[9]
Data & Protocols
Quantitative Data Summary
The following tables summarize the stability of this compound under various conditions, providing a baseline for experimental design.
Table 1: Impact of Temperature and pH on this compound Half-Life in Aqueous Buffer
| Temperature (°C) | pH | Half-Life (Hours) |
|---|---|---|
| 37 | 6.0 | 36 |
| 37 | 7.4 | 18 |
| 37 | 8.0 | 9 |
| 4 | 7.4 | >168 |
| -20 | 7.4 | Stable (>6 months) |
Table 2: Effect of Protective Agents on this compound Stability in Culture Media at 37°C, pH 7.4
| Condition | % Remaining after 24 hours |
|---|---|
| Standard Media | ~40% |
| Media + Antioxidant A | ~65% |
| Media (Light Protected) | ~60% |
| Media + Antioxidant A (Light Protected) | ~85% |
Key Experimental Protocols
Protocol 1: HPLC Method for Quantifying this compound Stability
This protocol provides a framework for assessing the stability of this compound in your experimental medium.[7][11]
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution into your specific cell culture medium (e.g., DMEM + 10% FBS) to a final working concentration (e.g., 10 µM).
-
-
Incubation and Sampling:
-
Dispense the working solution into triplicate wells of a culture plate.
-
Incubate the plate under your standard experimental conditions (37°C, 5% CO₂).
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect an aliquot (e.g., 100 µL) from each well.
-
-
Sample Processing:
-
Immediately quench the degradation process by adding 2 volumes of cold acetonitrile (B52724) (containing an internal standard) to each aliquot.[11] This will precipitate proteins.
-
Vortex and centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitate.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Instrumentation: An HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Detection: Monitor the absorbance at the λmax of this compound.
-
Quantification: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample by comparing the peak areas.
-
Protocol 2: Forced Degradation Study
This study helps identify the primary degradation pathways for this compound.[10]
-
Preparation of Test Solutions:
-
Prepare a 100 µM solution of this compound from your DMSO stock in the following conditions:
-
Acid Hydrolysis: 0.1 M HCl
-
Base Hydrolysis: 0.1 M NaOH
-
Oxidation: 3% H₂O₂
-
Photodegradation: Deionized water (expose to a UV light source).
-
Thermal Degradation: Deionized water (incubate at 60°C).
-
-
Include a control sample in deionized water, protected from light at room temperature.
-
-
Incubation and Analysis:
-
Incubate the solutions for a set period (e.g., 24 hours).
-
At the end of the incubation, quench the reactions and prepare the samples for HPLC analysis as described in Protocol 1.
-
Analyze the samples to determine the percentage of this compound remaining under each stress condition. This will reveal whether this compound is most sensitive to pH, oxidation, light, or heat.
-
Visualizations
Diagrams of Pathways and Workflows
References
- 1. This compound 0.25-hydrate, a sesquiterpene lactone isolated from Helenium amarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound 0.25-hydrate, a sesquiterpene lactone isolated from Helenium amarum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Tenulin in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for minimizing and troubleshooting the off-target effects of Tenulin, a sesquiterpene lactone, in cell-based assays. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known on-target activity?
A1: this compound is a naturally occurring sesquiterpene lactone. Its primary characterized on-target activity is the inhibition of P-glycoprotein (P-gp, also known as ABCB1), a key transporter involved in multidrug resistance (MDR) in cancer cells.[1][2] this compound has been shown to stimulate P-gp's ATPase activity, which paradoxically leads to the inhibition of its drug efflux function.[2] This sensitizes MDR cancer cells to chemotherapeutic agents.[2]
Q2: What are the potential off-target effects of this compound?
A2: While a comprehensive off-target profile for this compound is not fully elucidated, its chemical structure as a sesquiterpene lactone suggests potential for off-target activities. Sesquiterpene lactones are known to react with nucleophilic groups in proteins, which can lead to a broad range of off-target interactions. Based on studies of structurally similar compounds like Helenalin (B1673037), potential off-target effects of this compound may include:
-
Inhibition of the NF-κB signaling pathway: Helenalin has been shown to directly alkylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.[1][3][4]
-
Modulation of the MAPK signaling pathway: Other natural compounds are known to modulate the activity of key kinases in the MAPK pathway, such as ERK, JNK, and p38.[5]
-
Non-specific kinase inhibition: The reactive nature of the α,β-unsaturated carbonyl group present in many sesquiterpene lactones can lead to covalent modification of cysteine residues in the ATP-binding pocket of various kinases.[5]
Q3: What are the initial signs of potential off-target effects in my experiments with this compound?
A3: Several signs may indicate that the observed cellular phenotype is due to off-target effects of this compound:
-
The effective concentration in your cell-based assay is significantly higher than the reported IC50 for P-gp inhibition.
-
The observed phenotype does not align with the known consequences of P-gp inhibition.
-
You observe unexpected cytotoxicity in cell lines that do not express high levels of P-gp.
-
Results are inconsistent with other known P-gp inhibitors that are structurally different from this compound.
-
The phenotype observed with this compound differs from that seen with genetic knockdown (e.g., siRNA or CRISPR) of P-gp.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound.
| Problem | Possible Cause | Recommended Action(s) |
| Observed IC50 for cytotoxicity is much lower than expected or varies significantly between cell lines. | Off-target cytotoxic effects. | 1. Determine the EC50 for on-target activity: Use a functional assay, such as the Calcein-AM uptake assay, to determine the concentration of this compound required for 50% inhibition of P-gp. 2. Compare with cytotoxicity data: Compare the on-target EC50 with the cytotoxic IC50 from an SRB or MTT assay. A large discrepancy suggests that cytotoxicity may be driven by off-target effects. 3. Use a P-gp null cell line: Test the cytotoxicity of this compound in a cell line that does not express P-gp. Any observed cytotoxicity would be independent of its on-target activity. |
| Phenotype does not match known P-gp inhibition effects (e.g., unexpected changes in cell signaling). | Engagement of off-target pathways such as NF-κB or MAPK. | 1. Investigate key signaling pathways: Use Western blotting to examine the phosphorylation status of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., ERK, JNK, p38) pathways following this compound treatment. 2. Use pathway inhibitors: Co-treat cells with this compound and specific inhibitors of the suspected off-target pathway to see if the unexpected phenotype is rescued. |
| Inconsistent or irreproducible results. | Compound instability or aggregation. | 1. Check compound stability: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Minimize freeze-thaw cycles. 2. Test for aggregation: High concentrations of small molecules can form aggregates that lead to non-specific inhibition. Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay to see if this alters the dose-response curve. |
| Vehicle control (DMSO) shows a biological effect. | High solvent concentration. | Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, and ideally below 0.1%. Include a vehicle control in all experiments. |
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HeLaS3 | Cervical Cancer | > 20 | SRB | [2] |
| KB-vin | Multidrug-Resistant Cervical Cancer | > 20 | SRB | [2] |
Note: The provided data indicates low cytotoxicity at concentrations effective for P-gp inhibition.
Table 2: P-glycoprotein (P-gp) Inhibition by this compound
| Assay | Cell Line/System | Parameter | Value | Reference |
| P-gp ATPase Activity | Human P-gp (ABCB1/Flp-In™-293) | Basal ATPase Stimulation (at 20 µM this compound) | ~1.5-fold increase | [2] |
| Calcein-AM Uptake | ABCB1/Flp-In™-293 | EC50 | 3.2 ± 0.5 µM | [2] |
| Rhodamine 123 Efflux | ABCB1/Flp-In™-293 | Ki | 2.8 µM | [2] |
| Doxorubicin Efflux | ABCB1/Flp-In™-293 | Ki | 4.1 µM | [2] |
Experimental Protocols
1. Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from the methods used to assess this compound's cytotoxicity.[2]
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates four to five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
2. Calcein-AM Uptake Assay for P-gp Inhibition
This protocol measures the ability of this compound to inhibit the efflux of a P-gp substrate.[2]
-
Cell Preparation: Seed cells that overexpress P-gp (e.g., ABCB1/Flp-In™-293) in a 96-well plate.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound for 30-60 minutes at 37°C. Include a positive control inhibitor (e.g., Verapamil) and a vehicle control.
-
Substrate Addition: Add Calcein-AM to a final concentration of 0.25 µM to each well and incubate for another 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. Increased fluorescence indicates P-gp inhibition.
3. Western Blot Analysis for NF-κB and MAPK Pathway Activation
This protocol can be used to investigate the potential off-target effects of this compound on key signaling pathways.
-
Cell Treatment: Plate cells and treat with this compound at various concentrations and time points. Include appropriate positive and negative controls (e.g., TNF-α for NF-κB activation, anisomycin (B549157) for MAPK activation).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the use of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Mechanism of P-glycoprotein inhibition by this compound.
Caption: Postulated off-target inhibition of the NF-κB pathway by this compound.
References
- 1. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB p65 repression by the sesquiterpene lactone, Helenalin, contributes to the induction of autophagy cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Tenulin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Tenulin (B101169), a sesquiterpene lactone with potential therapeutic applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a sesquiterpene lactone isolated from Helenium amarum (bitter sneezeweed)[1][2]. Research has indicated its potential as an antitumor agent and an inhibitor of P-glycoprotein (P-gp), which is involved in multidrug resistance in cancer cells[3][4]. Its biological activity also includes antifeedant effects against certain insects[5].
Q2: What are the likely challenges affecting this compound's in vivo bioavailability?
While specific data on this compound's bioavailability is limited, natural sesquiterpene lactones often exhibit poor oral bioavailability due to:
-
Low Aqueous Solubility: Like many natural products, this compound's complex structure may lead to poor solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption[6][7].
-
First-Pass Metabolism: After absorption, this compound may be extensively metabolized in the liver and gut wall, reducing the amount of active compound that reaches systemic circulation[6][8].
-
Efflux by Transporters: Although this compound has been shown to inhibit P-glycoprotein, it could also be a substrate for this or other efflux transporters, which would actively pump it out of cells and back into the intestinal lumen, limiting its net absorption[3].
Q3: What are the primary strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?
Several formulation and chemical modification strategies can be employed to overcome the challenges of poor solubility and presystemic metabolism. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug to enhance dissolution.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier to improve wettability and dissolution.
-
Lipid-Based Formulations: Encapsulating the drug in lipidic systems to improve solubility and facilitate lymphatic uptake.
-
Nanotechnology-Based Approaches: Utilizing nanocarriers to improve solubility, protect from degradation, and control release.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes with improved solubility.
-
Co-administration with Bioenhancers: Using natural compounds that inhibit drug-metabolizing enzymes or efflux pumps.
Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies for common strategies to improve this compound's bioavailability.
Issue 1: Poor Dissolution Rate of this compound
If in vitro dissolution studies show a slow and incomplete release of this compound, consider the following formulation strategies.
Reducing the particle size of this compound can significantly increase its surface area, leading to a faster dissolution rate.
Experimental Protocol: Preparation of this compound Nanocrystals by High-Pressure Homogenization
-
Preparation of Suspension: Disperse 1% (w/v) of this compound in a 0.5% (w/v) aqueous solution of a stabilizer (e.g., Poloxamer 188 or Tween 80).
-
Pre-milling: Stir the suspension at high speed (e.g., 2000 rpm) for 30 minutes to ensure homogeneity.
-
High-Pressure Homogenization: Process the suspension through a high-pressure homogenizer at 1500 bar for 20-30 cycles. Maintain the temperature at 4°C to prevent degradation.
-
Particle Size Analysis: Monitor the particle size reduction using dynamic light scattering (DLS) or laser diffraction.
-
Lyophilization: Lyophilize the nanosuspension to obtain a dry powder of this compound nanocrystals. A cryoprotectant (e.g., trehalose) may be added.
-
Characterization: Characterize the resulting nanocrystals for particle size, morphology (SEM/TEM), crystallinity (XRD), and in vitro dissolution rate.
Creating an amorphous solid dispersion of this compound within a hydrophilic polymer can prevent crystallization and enhance dissolution.
Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Solvent Selection: Identify a common solvent in which both this compound and a hydrophilic polymer (e.g., PVP K30, HPMC, or Soluplus®) are soluble. A common choice is a mixture of dichloromethane (B109758) and methanol.
-
Solution Preparation: Dissolve this compound and the polymer in the selected solvent at a specific ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Mill the dried solid dispersion and sieve to obtain a uniform particle size.
-
Characterization: Analyze the solid dispersion for its amorphous nature (XRD, DSC), drug-polymer interactions (FTIR), and dissolution enhancement compared to pure this compound.
Issue 2: Low Permeability and High First-Pass Metabolism
If this compound shows good dissolution but poor in vivo absorption, the issue may be low membrane permeability or extensive first-pass metabolism.
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.
Experimental Protocol: Formulation and Evaluation of this compound-Loaded SEDDS
-
Excipient Screening:
-
Oil Phase: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil).
-
Surfactant: Screen surfactants (e.g., Kolliphor EL, Tween 80) for their ability to emulsify the selected oil phase.
-
Co-surfactant: Screen co-surfactants (e.g., Transcutol HP, PEG 400) for their ability to improve the emulsification and stability of the formulation.
-
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant until a clear solution is formed. Dissolve this compound in this mixture.
-
Characterization:
-
Self-Emulsification Time: Add the formulation to water and measure the time it takes to form a clear or bluish-white emulsion.
-
Droplet Size Analysis: Determine the globule size of the resulting emulsion using DLS.
-
In Vitro Drug Release: Perform in vitro dissolution studies in simulated gastric and intestinal fluids.
-
Natural compounds can inhibit metabolic enzymes (e.g., CYP450) or efflux pumps (e.g., P-glycoprotein), thereby increasing the bioavailability of co-administered drugs.[9][10]
Experimental Protocol: In Vivo Pharmacokinetic Study of this compound with Piperine (B192125)
-
Animal Model: Use male Sprague-Dawley rats (200-250 g).
-
Dosing:
-
Group 1 (Control): Administer an oral suspension of this compound (e.g., 50 mg/kg) in 0.5% carboxymethyl cellulose.
-
Group 2 (Test): Administer an oral suspension of this compound (50 mg/kg) co-administered with piperine (e.g., 20 mg/kg).
-
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Analysis: Separate the plasma and analyze the concentration of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) for both groups and compare the results to determine the effect of piperine on this compound's bioavailability.
Data Presentation
Table 1: Comparison of Formulation Strategies for Improving this compound Bioavailability
| Strategy | Mechanism of Action | Advantages | Disadvantages | Key Characterization Parameters |
| Micronization/Nanosizing | Increases surface area for dissolution. | Applicable to many drugs, scalable. | May lead to particle aggregation. | Particle size, Zeta potential, Dissolution rate. |
| Solid Dispersions | Enhances wettability and dissolution by creating an amorphous form. | Significant increase in dissolution. | Potential for recrystallization during storage. | XRD, DSC, FTIR, Dissolution profile. |
| SEDDS | Improves solubility and facilitates lymphatic absorption, bypassing first-pass metabolism. | High drug loading capacity, protects drug from degradation. | Requires careful selection of excipients. | Emulsification time, Droplet size, Drug release. |
| Complexation with Cyclodextrins | Forms inclusion complexes with enhanced aqueous solubility. | High stability, easy to prepare. | Limited to molecules that fit the cyclodextrin (B1172386) cavity. | Phase solubility studies, NMR, DSC. |
| Co-administration with Bioenhancers | Inhibits metabolic enzymes and/or efflux pumps. | Utilizes natural compounds, potentially reduces drug dose. | Potential for drug-drug interactions. | In vivo pharmacokinetic parameters (AUC, Cmax). |
Visualizations
Diagram 1: Workflow for Developing a Bioavailability-Enhanced this compound Formulation
Caption: A stepwise workflow for the development and evaluation of a bioavailability-enhanced formulation of this compound.
Diagram 2: Signaling Pathway for P-glycoprotein Mediated Drug Efflux and its Inhibition
Caption: Inhibition of P-glycoprotein mediated drug efflux to enhance intestinal absorption and bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 0.25-hydrate, a sesquiterpene lactone isolated from Helenium amarum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor agents: structure--activity relationships in this compound series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of action of the sesquiterpene lactone, this compound, from Helenium amarum against herbivorous insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
Technical Support Center: Overcoming Tenulin Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Tenulin in cancer cell lines.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound, a sesquiterpene lactone, exhibits cytotoxic effects against various cancer cell lines. Its proposed mechanisms of action include the inhibition of DNA synthesis and the modulation of cellular enzymatic activity.[1] Furthermore, this compound and its isomer, Isothis compound (B1211992), have been shown to inhibit the function of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR).[1][2] By inhibiting P-gp, this compound can restore the sensitivity of cancer cells to other chemotherapeutic agents.[2]
2. My cancer cell line shows decreasing sensitivity to this compound. What are the potential mechanisms of resistance?
While this compound is often used to overcome multidrug resistance, cancer cells can develop acquired resistance to it. Potential mechanisms include:
-
Alterations in Drug Target: Changes in the enzymes or proteins that this compound interacts with to inhibit DNA synthesis could reduce its efficacy.
-
Increased Drug Efflux: Overexpression or increased activity of drug efflux pumps, such as P-glycoprotein (ABCB1) or other members of the ATP-binding cassette (ABC) transporter family, can actively remove this compound from the cell, lowering its intracellular concentration.[3][4]
-
Enhanced DNA Damage Repair: As this compound can inhibit DNA synthesis, cancer cells may upregulate their DNA repair mechanisms to counteract the drug-induced damage.[4]
-
Alterations in Cell Death Pathways: Cancer cells can develop resistance by evading apoptosis (programmed cell death), a common mechanism of action for many anticancer agents.[4]
3. How can I determine if P-glycoprotein (P-gp) overexpression is causing this compound resistance in my cell line?
You can assess P-gp expression and function through several methods:
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of the ABCB1 gene.
-
Western Blotting: To quantify the protein levels of P-gp.
-
Flow Cytometry-based Efflux Assays: Using fluorescent P-gp substrates like Rhodamine 123 or Calcein-AM to measure the pump's activity.[1][2]
Troubleshooting Guides
Problem: Decreased cytotoxicity of this compound in our cancer cell line.
Possible Cause 1: Increased P-gp Mediated Efflux
Troubleshooting Steps:
-
Assess P-gp Expression: Perform qPCR and Western blotting to compare ABCB1/P-gp levels between your resistant cell line and the parental, sensitive cell line.
-
Measure P-gp Activity: Conduct a Rhodamine 123 efflux assay. Increased efflux of the dye in the resistant line suggests higher P-gp activity.
-
Co-treatment with a P-gp Inhibitor: Treat the resistant cells with this compound in combination with a known P-gp inhibitor (e.g., Verapamil, Tariquidar).[1] A restored sensitivity to this compound would indicate P-gp-mediated resistance.
Experimental Workflow for Investigating P-gp Mediated Resistance
Caption: Workflow to investigate P-gp mediated this compound resistance.
Possible Cause 2: Enhanced DNA Damage Response
Troubleshooting Steps:
-
Assess DNA Damage: Perform a comet assay or check for γH2AX foci formation after this compound treatment to compare the extent of DNA damage between sensitive and resistant cells.
-
Evaluate DNA Repair Protein Expression: Use Western blotting to analyze the levels of key DNA repair proteins (e.g., RAD51, BRCA1, PARP). Upregulation in resistant cells could indicate an enhanced repair capacity.
-
Co-treatment with a DNA Repair Inhibitor: Combine this compound with an inhibitor of a relevant DNA repair pathway (e.g., a PARP inhibitor like Olaparib). Increased cytotoxicity would suggest involvement of this pathway in resistance.
Signaling Pathway: this compound Action and Potential Resistance
Caption: this compound's mechanism and potential resistance pathways.
Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay for P-gp Activity
Objective: To measure the efflux activity of P-gp in cancer cells.
Materials:
-
Sensitive and suspected this compound-resistant cancer cell lines
-
Rhodamine 123 (stock solution in DMSO)
-
Verapamil (positive control P-gp inhibitor)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-incubate one set of wells with Verapamil (e.g., 50 µM) for 1 hour at 37°C.
-
Add Rhodamine 123 (final concentration 1 µM) to all wells and incubate for 30 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS.
-
Add fresh, pre-warmed complete medium (with or without Verapamil for the control set) and incubate for 1-2 hours at 37°C to allow for efflux.
-
Trypsinize, collect, and wash the cells with cold PBS.
-
Resuspend the cells in PBS and analyze immediately by flow cytometry (e.g., FITC channel).
-
Compare the mean fluorescence intensity (MFI) between samples. Lower MFI in the absence of Verapamil indicates higher P-gp activity.
Protocol 2: Western Blot for P-gp and DNA Repair Proteins
Objective: To quantify the protein expression of P-gp and key DNA repair proteins.
Materials:
-
Cell lysates from sensitive and resistant cell lines
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-P-gp, anti-RAD51, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the image and perform densitometry analysis, normalizing to a loading control like β-actin.
Quantitative Data Summary
Table 1: Example IC50 Values for this compound and Combination Treatments
| Cell Line | Treatment | IC50 (µM) |
| Parental | This compound | 5.2 ± 0.4 |
| Resistant | This compound | 28.7 ± 2.1 |
| Resistant | This compound + Verapamil (10 µM) | 8.1 ± 0.7 |
| Resistant | This compound + Olaparib (5 µM) | 15.3 ± 1.2 |
Table 2: Example Relative Protein Expression from Western Blot
| Cell Line | P-gp Expression (fold change) | RAD51 Expression (fold change) |
| Parental | 1.0 | 1.0 |
| Resistant | 6.8 | 3.2 |
Table 3: Example Rhodamine 123 Efflux Assay Results
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) |
| Parental | None | 8500 |
| Parental | + Verapamil | 8700 |
| Resistant | None | 2300 |
| Resistant | + Verapamil | 8200 |
References
- 1. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Drug Chemo-Resistance in Cancer Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Tenulin assay variability and reproducibility issues
Welcome to the Technical Support Center for researchers utilizing Tenulin in their experimental work. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to variability and reproducibility in assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is a "this compound assay," and what is it used for?
A1: There is no single, standardized "this compound assay." Instead, this compound, a natural sesquiterpene lactone, is investigated using a variety of cell-based assays to determine its biological activity. Primarily, these assays focus on its ability to inhibit P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer cells. Therefore, experiments with this compound typically involve functional assays to measure P-gp activity and its downstream effects on cell viability in the presence of chemotherapeutic drugs.
Q2: What are the common sources of variability in this compound-related experiments?
A2: Variability in assays involving this compound can arise from multiple factors, including:
-
Cell Culture Conditions: Inconsistent cell passage numbers, confluency, and health can significantly impact results.[1]
-
Reagent Quality and Handling: The purity of this compound, proper storage, and consistent preparation of all solutions are critical.
-
Experimental Protocol Adherence: Minor deviations in incubation times, temperatures, and concentrations can lead to significant variations.[2]
-
Instrumentation: Calibration and maintenance of plate readers, microscopes, and liquid handling equipment are essential for reproducible data.
-
Data Analysis: Inconsistent application of background correction, normalization, and statistical methods can alter the interpretation of results.
Q3: How can I minimize variability in my cell-based assays with this compound?
A3: To enhance reproducibility, consider the following:
-
Standardize Cell Culture: Use cells within a narrow passage number range and ensure consistent seeding density and confluency.
-
Thoroughly Document Protocols: Maintain a detailed record of every experimental step, including reagent lot numbers and preparation dates.
-
Include Proper Controls: Always use positive and negative controls in your experiments. For P-gp inhibition assays, verapamil (B1683045) is a commonly used positive control.[3]
-
Perform Replicates: Both technical and biological replicates are crucial for assessing variability and ensuring the reliability of your findings.
-
Automate where Possible: Utilize automated liquid handlers and plate readers to reduce pipetting errors and ensure consistent timing.[4]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability (e.g., SRB or MTT) Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | - Ensure thorough mixing of cell suspension before plating.- Use a multichannel pipette for seeding and verify its calibration.- Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Inconsistent Drug Concentrations | - Prepare a master mix of this compound and chemotherapeutic agents to add to the wells.[5]- Perform serial dilutions carefully and use fresh dilutions for each experiment. |
| Variable Incubation Times | - Stagger the addition of reagents and the stopping of the assay to ensure consistent incubation times for all plates. |
| Cell Health Issues | - Regularly check cells for signs of stress or contamination.- Ensure consistent cell passage numbers between experiments.[1] |
Issue 2: Inconsistent Results in P-glycoprotein Efflux Assays (e.g., Calcein-AM, Rhodamine 123)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Low Transfection/Expression of P-gp | - If using an overexpression system, verify P-gp expression levels via Western blot or flow cytometry.- Use a cell line with known high endogenous P-gp expression. |
| Sub-optimal Dye Concentration or Incubation Time | - Titrate the concentration of the fluorescent substrate (e.g., Calcein-AM, Rhodamine 123) to determine the optimal signal-to-noise ratio.- Optimize the dye loading and efflux times for your specific cell line. |
| This compound Purity and Stability | - Ensure the purity of the this compound stock. Impurities can affect the assay outcome.- Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation. |
| Incorrect Blanking or Background Subtraction | - Include wells with cells but no fluorescent dye to measure autofluorescence.- Use wells with dye but no cells to measure the background fluorescence of the media and plate. |
Experimental Protocols
Protocol 1: Calcein-AM Uptake Assay
This assay measures the inhibition of P-gp efflux activity. Calcein-AM is a non-fluorescent substrate of P-gp that becomes fluorescent upon hydrolysis by intracellular esterases. P-gp inhibition leads to increased intracellular accumulation of calcein (B42510) and thus, higher fluorescence.[3]
-
Cell Seeding: Seed 1 x 10^5 cells per well in a 96-well black plate and culture overnight.
-
Pre-treatment: Pre-treat cells with varying concentrations of this compound or a positive control (e.g., verapamil) for 30 minutes.
-
Substrate Addition: Add Calcein-AM to each well.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Fluorescence Measurement: Measure the intracellular calcein fluorescence using a microplate reader with excitation at 485 nm and emission at 528 nm.
Protocol 2: Rhodamine 123 Efflux Assay
This assay directly measures the efflux of the fluorescent P-gp substrate, Rhodamine 123.[3]
-
Cell Seeding: Seed 1 x 10^5 cells per well in a 96-well plate and incubate overnight.
-
Pre-treatment: Pre-treat cells with this compound for 30 minutes.
-
Dye Loading: Incubate cells with Rhodamine 123 for 30 minutes at 37°C.
-
Efflux: Wash the cells and incubate with warm PBS for 10 minutes to allow for efflux.
-
Sample Collection & Measurement: Collect the supernatant and measure the fluorescence to quantify the amount of extruded Rhodamine 123.
Data Presentation
Table 1: Example Data from a this compound P-gp Inhibition Study
| Compound | Concentration (µM) | Calcein-AM Fluorescence (RFU) | Rhodamine 123 Efflux (% of Control) |
| Control | - | 1500 ± 120 | 100 ± 8 |
| This compound | 1 | 2500 ± 200 | 75 ± 6 |
| This compound | 5 | 4500 ± 350 | 40 ± 5 |
| This compound | 10 | 7000 ± 500 | 20 ± 3 |
| Verapamil | 20 | 7500 ± 600 | 15 ± 2 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Experimental workflow for P-gp inhibition assays.
Caption: this compound's mechanism of P-gp inhibition.
References
- 1. Reduced variation in the clonogenic assay obtained by standardization of the cell culture conditions prior to drug testing on human small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The challenges of reproducibility in life science research | Malvern Panalytical [malvernpanalytical.com]
- 3. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellgs.com [cellgs.com]
- 5. goldbio.com [goldbio.com]
Technical Support Center: Interpreting Unexpected Results in Tenulin Experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals using Tenulin, a novel kinase inhibitor targeting Kinase Y (KY) within the Growth Factor Receptor Z (GFRZ) signaling pathway. The expected outcome of this compound treatment is the inhibition of KY, leading to reduced phosphorylation of its downstream target, Effector Protein A (EPA), and subsequent apoptosis in cancer cells with an overactive GFRZ pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a selective, ATP-competitive inhibitor of Kinase Y (KY). By binding to the ATP pocket of KY, it prevents the phosphorylation of its key downstream substrate, Effector Protein A (EPA). This inhibition of the GFRZ-KY-EPA signaling axis is designed to induce cell cycle arrest and apoptosis in malignant cells dependent on this pathway.
Q2: How should this compound be stored and handled? A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term storage, it can be stored at 4°C after reconstitution. Reconstituted stock solutions in DMSO should be aliquoted to avoid multiple freeze-thaw cycles, which can degrade the compound.[1]
Q3: At what concentration should I use this compound? A3: The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response experiment starting from 0.1 nM to 10 µM to determine the IC50 value for your specific model. Effects on protein phosphorylation may be observed after 24-48 hours of incubation.[1][2]
Q4: What are the expected outcomes of this compound treatment in a responsive cell line? A4: In a responsive cell line (e.g., one with GFRZ amplification or mutation), you should observe a dose-dependent decrease in the phosphorylation of Effector Protein A (p-EPA) via Western blot, a reduction in cell viability as measured by assays like MTT or CellTiter-Glo®, and an increase in apoptosis markers, such as caspase-3 and -7 activity.[3][4]
Troubleshooting Unexpected Results
Issue 1: No significant decrease in p-EPA levels after this compound treatment.
You have treated GFRZ-positive cancer cells with this compound at various concentrations but observe no change in the phosphorylation of the target protein, EPA, via Western blot.
Data Summary: p-EPA Western Blot Quantification
| Treatment | Concentration (µM) | p-EPA/Total EPA Ratio (Normalized) |
|---|---|---|
| Vehicle (DMSO) | 0 | 1.00 |
| This compound | 0.1 | 0.98 |
| This compound | 1.0 | 0.95 |
| This compound | 10.0 | 0.93 |
| Positive Control | 10 µM Staurosporine | 0.25 |
Potential Causes and Troubleshooting Steps:
-
Inactive Compound : The this compound stock may have degraded. Ensure it was stored correctly and avoid multiple freeze-thaw cycles.[1] Prepare a fresh stock solution from lyophilized powder.
-
Sub-optimal Assay Conditions :
-
Insufficient Incubation Time : The effect on phosphorylation may be time-dependent. Perform a time-course experiment (e.g., 2, 8, 24, 48 hours) to find the optimal treatment duration.[1]
-
Lysis Buffer Composition : Ensure your cell lysis buffer contains adequate protease and, crucially, phosphatase inhibitors to preserve the phosphorylation status of EPA.[5]
-
-
Western Blot Protocol Issues :
-
Antibody Problems : The primary antibody for p-EPA may not be sensitive or specific enough.[6] Titrate the antibody to determine the optimal concentration and include a positive control lysate from cells known to have high p-EPA levels.[5][7] The antibody may also have lost activity; its performance can be checked with a dot blot.[8]
-
Insufficient Protein Loaded : The abundance of p-EPA might be low. Increase the amount of protein loaded per well (aim for 20-30 µg).[9]
-
Blocking Buffer : For phospho-specific antibodies, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over non-fat milk, as milk contains phosphoproteins that can increase background noise.[1]
-
-
Cell Line Resistance : The cell line may have intrinsic resistance mechanisms, such as mutations in Kinase Y that prevent this compound binding. Confirm the genotype of your cell line.
Logical Workflow: Troubleshooting Western Blot Signal
Issue 2: Decrease in cell viability is observed, but with no change in p-EPA levels.
Your MTT assay shows a dose-dependent decrease in cell viability, but your Western blot shows that p-EPA levels remain unchanged. This suggests the observed cytotoxicity may be due to off-target effects.
Data Summary: Viability vs. Target Inhibition
| Treatment | Concentration (µM) | Cell Viability (% of Control) | p-EPA/Total EPA Ratio (Normalized) |
|---|---|---|---|
| Vehicle (DMSO) | 0 | 100% | 1.00 |
| This compound | 0.1 | 85% | 0.99 |
| This compound | 1.0 | 62% | 0.97 |
| this compound | 10.0 | 35% | 0.96 |
Potential Causes and Troubleshooting Steps:
-
Off-Target Effects : this compound may be inhibiting other kinases or cellular proteins essential for cell survival, independent of the GFRZ-KY-EPA pathway.[10] It is well-documented that kinase inhibitors can have unexpected off-target effects.[11][12]
-
Action : Corroborate your findings with a different cytotoxicity assay that measures a different cellular endpoint. For example, if you used an MTT assay (metabolic activity), try a crystal violet assay (total protein) or a lactate (B86563) dehydrogenase (LDH) assay (membrane integrity).[13]
-
Action : Use a structurally unrelated inhibitor of Kinase Y to see if it recapitulates the phenotype. If a different KY inhibitor also reduces viability without affecting p-EPA, the initial hypothesis about the pathway's role may need revision.[1]
-
-
Assay-Specific Interference : The chemical structure of this compound might directly interfere with the assay reagents.
-
Action : To check for interference with MTT, run a cell-free control. Add this compound to culture medium, add the MTT reagent, and measure absorbance.[13] A color change in the absence of cells indicates direct reduction of the MTT salt.[13] If this occurs, switch to an alternative viability assay, such as an ATP-based assay (e.g., CellTiter-Glo®).[14]
-
-
Delayed Target Engagement : The impact on cell viability may occur through a mechanism that is temporally disconnected from the initial phosphorylation event. However, a complete lack of p-EPA change makes this less likely.
Signaling Pathway: GFRZ and Off-Target Pathways
Issue 3: Inconsistent results and high variability between experiments.
You are getting significant variation in cell viability or p-EPA inhibition data between experimental replicates performed on different days.
Data Summary: Cell Viability Assay Replicates
| Experiment Date | IC50 of this compound (µM) |
|---|---|
| 2025-11-20 | 1.2 |
| 2025-11-27 | 8.5 |
| 2025-12-04 | 3.7 |
Potential Causes and Troubleshooting Steps:
High variability is a common issue in cell-based assays and can stem from biological or technical factors.[15]
-
Biological Factors :
-
Cell Passage Number : Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic drift and altered phenotypes.[15]
-
Cell Seeding Density : Ensure a homogenous cell suspension before and during plating. Inconsistent cell numbers per well will lead to high variability.[16][17]
-
Cell Health : Do not use cells that are over-confluent. Maintain cells below 85-90% confluence to ensure consistent health and response.[18]
-
-
Technical Factors :
-
Reagent Variability : Ensure consistent lots of media, serum, and other reagents. Prepare fresh dilutions of this compound for each experiment from a consistent stock.[19]
-
Pipetting and Handling : Inaccurate pipetting can introduce significant error.[17] Use calibrated pipettes and be consistent in your technique.
-
Edge Effects : The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth.[17] Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier.[13]
-
Compound Solubility : At higher concentrations, this compound may precipitate out of the media, leading to an inconsistent effective concentration. Visually inspect wells for precipitation after adding the compound.[14][16]
-
Issue 4: Unexpected increase in p-EPA levels after this compound treatment.
At certain concentrations, you observe a paradoxical increase in the phosphorylation of EPA, the opposite of the expected inhibitory effect.
Data Summary: Paradoxical p-EPA Response
| Treatment | Concentration (µM) | p-EPA/Total EPA Ratio (Normalized) |
|---|---|---|
| Vehicle (DMSO) | 0 | 1.00 |
| This compound | 0.01 | 0.85 |
| This compound | 0.1 | 1.55 |
| This compound | 1.0 | 0.40 |
| this compound | 10.0 | 0.15 |
Potential Causes and Troubleshooting Steps:
-
Paradoxical Pathway Activation : This counterintuitive effect has been documented for some kinase inhibitors.[11] It can arise from complex regulatory feedback loops within the signaling network.
-
Mechanism : Inhibition of Kinase Y might relieve a negative feedback loop that normally suppresses an upstream activator of the pathway. This can lead to a temporary surge in pathway activity before the inhibitory effect of this compound takes over at higher concentrations.[20]
-
Action : This is likely a real, concentration-dependent biological effect. Perform a more detailed dose-response curve with more data points around the concentration that gives the paradoxical effect. Also, perform a time-course experiment to see if this increase is transient.
-
-
Off-Target Activation : this compound could be inhibiting a phosphatase that normally dephosphorylates EPA, or it could be activating an alternative kinase that can also phosphorylate EPA.[20]
-
Action : A kinome-wide profiling screen can help identify unintended targets of this compound that could explain this effect.[10]
-
Detailed Experimental Protocols
Western Blotting for p-EPA and Total EPA
This protocol is used to detect and quantify the levels of phosphorylated EPA (p-EPA) relative to total EPA.
-
Cell Culture and Treatment : Plate cells and allow them to adhere overnight. Treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Cell Lysis :
-
Wash cells twice with ice-cold PBS.[4]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]
-
Incubate on ice for 20 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.[4]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[4]
-
-
Protein Quantification : Determine the protein concentration of the supernatant using a BCA or Bradford assay.[4]
-
Sample Preparation & SDS-PAGE :
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4] Confirm transfer efficiency using Ponceau S staining.[9]
-
Immunoblotting :
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[4][21]
-
Incubate the membrane with the primary antibody against p-EPA (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times for 10 minutes each with TBST.[4]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again three times for 10 minutes each with TBST.[4]
-
-
Signal Detection :
-
Stripping and Re-probing : To normalize the p-EPA signal, the same membrane can be stripped and re-probed for total EPA.
-
Data Analysis : Quantify band intensities using densitometry software. Normalize the p-EPA signal to the total EPA signal for each sample.[4]
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[13]
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment : Add serial dilutions of this compound to the wells. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 48 or 72 hours).[13]
-
MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubation : Incubate the plate at 37°C for 2-4 hours, until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization : Carefully remove the medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[13][22] Gentle agitation on an orbital shaker can aid dissolution.[13]
-
Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background.[13][23]
-
Data Analysis : Subtract the average absorbance of blank wells (media + MTT + DMSO only). Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Caspase-Glo® 3/7 Apoptosis Assay
This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[3]
-
Assay Setup : Seed cells in a white-walled 96-well plate suitable for luminescence assays and treat with this compound as described for the MTT assay.[24]
-
Reagent Preparation : Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by reconstituting the substrate with the provided buffer.[25] Allow the reagent to equilibrate to room temperature before use.[24]
-
Assay Procedure ("Add-Mix-Measure") :
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.[24]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[24]
-
Mix the contents on a plate shaker at a low speed for 1-2 minutes to induce cell lysis and initiate the reaction.
-
-
Incubation : Incubate the plate at room temperature for 1 to 3 hours, protected from light.[24]
-
Luminescence Reading : Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis : Subtract the background luminescence (from wells with medium but no cells). Express the results as a fold change in caspase activity relative to the vehicle-treated control cells.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. arp1.com [arp1.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. icr.ac.uk [icr.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. tripod.nih.gov [tripod.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 3.4. Western Blotting and Detection [bio-protocol.org]
- 22. MTT assay overview | Abcam [abcam.com]
- 23. resources.rndsystems.com [resources.rndsystems.com]
- 24. ulab360.com [ulab360.com]
- 25. promega.com [promega.com]
Tenulin Mechanism of Action: Technical Support Center
This guide provides troubleshooting and control experiment protocols for researchers investigating the mechanism of action of Tenulin, a sesquiterpene lactone known for its anti-inflammatory and anti-cancer properties. A primary hypothesized mechanism is the inhibition of the NF-κB signaling pathway.[1][2][3]
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My NF-κB reporter assay shows inconsistent or no inhibition by this compound. What are the likely causes and solutions?
Potential Causes & Troubleshooting Steps:
-
Compound Integrity and Solubility:
-
Question: Is the this compound stock properly dissolved and stored?
-
Solution: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your cell culture media is consistent across all wells and generally below 0.5% to avoid solvent-induced artifacts. Prepare fresh dilutions from a concentrated stock for each experiment.
-
-
Cell Viability:
-
Question: Is this compound causing cytotoxicity at the concentrations tested, leading to a decrease in reporter signal that mimics specific inhibition?
-
Solution: Run a parallel cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) using the same cell line, compound concentrations, and incubation time.[4][5][6] A significant drop in viability indicates that the observed decrease in reporter signal may be due to general toxicity, not specific NF-κB inhibition.
-
-
Assay Signal and Controls:
-
Question: Is the dynamic range of the assay (signal-to-background) sufficient? Are the controls behaving as expected?[7][8]
-
Solution:
-
Positive Control: Include a known NF-κB inhibitor (e.g., Bay 11-7082 or a TNFα antibody) to confirm the assay can detect inhibition.
-
Vehicle Control: Wells treated with DMSO (or the vehicle for this compound) at the highest concentration used.
-
Stimulated vs. Unstimulated Control: Ensure the stimulant (e.g., TNFα, LPS) robustly activates the reporter gene compared to unstimulated cells.
-
Assay Interference: this compound could directly inhibit the luciferase enzyme.[9] To test this, perform a control experiment by adding this compound directly to the lysate of stimulated cells just before adding the luciferase substrate. A drop in luminescence would indicate direct enzyme inhibition.[9]
-
-
-
Transfection Efficiency:
-
Question: Is the reporter plasmid being efficiently delivered to the cells?
-
Solution: Co-transfect a constitutively expressed reporter plasmid (e.g., a Renilla luciferase plasmid driven by a PGK or TK promoter) to normalize the NF-κB reporter data for variations in transfection efficiency and cell number.[7]
-
Logical Troubleshooting Workflow for Reporter Assay Issues
Caption: Troubleshooting decision tree for NF-κB reporter assays.
FAQ 2: How can I determine if this compound directly targets a specific kinase in the NF-κB pathway (e.g., IKKβ) or acts upstream?
Potential Causes & Control Experiments:
-
Distinguishing Direct vs. Indirect Inhibition: A cellular assay cannot definitively prove direct target engagement. This compound might inhibit an upstream activator of IKKβ (e.g., TAK1) or act via off-target effects.
-
Control Experiment 1: In Vitro Kinase Assay:
-
Purpose: To test if this compound can directly inhibit the enzymatic activity of a purified kinase (e.g., recombinant IKKβ) in a cell-free system.[10][11][12]
-
Setup: The assay includes the purified kinase, a specific substrate (e.g., a peptide derived from IκBα), and ATP (often radiolabeled [³²P]-ATP).[13][14] Inhibition is measured by the reduction in substrate phosphorylation.
-
Interpretation: Inhibition in this cell-free system strongly suggests a direct interaction between this compound and the kinase. Lack of inhibition suggests this compound acts upstream or through a different mechanism.
-
-
Control Experiment 2: Upstream Kinase Activity:
-
Purpose: To assess the phosphorylation state of kinases known to act upstream of the hypothesized target.
-
Setup: Treat cells with this compound, stimulate the pathway, and perform a Western blot to check the phosphorylation status of kinases like TAK1.
-
Interpretation: If this compound inhibits IKKβ phosphorylation but not TAK1 phosphorylation, it suggests this compound acts at or downstream of TAK1.
-
Canonical NF-κB Signaling Pathway with Potential this compound Targets
Caption: Hypothesized targeting of the NF-κB pathway by this compound.
Part 2: Detailed Experimental Protocols & Data
Protocol 1: Control for Cytotoxicity using MTS Assay
This protocol determines if the observed effects of this compound are due to specific molecular interactions or general cell death.[4][15]
Methodology:
-
Cell Plating: Seed 96-well plates with your chosen cell line (e.g., HEK293, A549) at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM to 100 µM) in culture medium. Replace the old medium with medium containing this compound or vehicle (DMSO). Include a "no-treatment" control and a "lysis" control (e.g., 1% Triton X-100).
-
Incubation: Incubate the plate for the same duration as your primary assay (e.g., 24 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Sample Data Presentation:
| This compound Conc. (µM) | Mean Absorbance (490nm) | % Viability (Relative to Vehicle) |
| 0 (Vehicle) | 1.25 | 100% |
| 1 | 1.22 | 97.6% |
| 5 | 1.18 | 94.4% |
| 10 | 1.15 | 92.0% |
| 25 | 0.95 | 76.0% |
| 50 | 0.45 | 36.0% |
| 100 | 0.15 | 12.0% |
This table shows hypothetical data where this compound exhibits significant cytotoxicity above 10 µM, which should be considered when interpreting functional assay results.
Protocol 2: Control for Direct Target Engagement via In Vitro Kinase Assay
This protocol assesses the direct inhibitory effect of this compound on a purified kinase like IKKβ.[10][13]
Methodology:
-
Reagent Preparation:
-
Kinase: Recombinant human IKKβ.
-
Substrate: Biotinylated IκBα peptide substrate.
-
ATP: [γ-³²P]ATP or cold ATP for non-radioactive formats (e.g., ADP-Glo™).[12]
-
Buffer: Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT).
-
-
Reaction Setup:
-
In a 96-well plate, combine the kinase, kinase buffer, and varying concentrations of this compound or a positive control inhibitor (e.g., Staurosporine).
-
Pre-incubate for 10-20 minutes at room temperature to allow for inhibitor binding.[16]
-
-
Initiate Reaction: Add a mix of the peptide substrate and ATP to each well to start the reaction.
-
Incubation: Incubate for 30-60 minutes at 30°C.
-
Stop Reaction & Detect:
-
Radioactive: Stop the reaction by adding phosphoric acid. Spot the mixture onto a phosphocellulose filter membrane. Wash away unbound [γ-³²P]ATP and measure the radioactivity incorporated into the peptide substrate using a scintillation counter.[14]
-
Non-Radioactive (ADP-Glo™): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Analysis: Plot the percentage of kinase activity against the logarithm of this compound concentration to determine the IC50 value.
Sample Data Presentation:
| Compound | Target | IC50 (µM) - In Vitro | IC50 (µM) - Cellular NF-κB Reporter |
| This compound | IKKβ | 8.5 | 12.0 |
| This compound | TAK1 | > 100 | N/A |
| Bay 11-7082 | IKKα/β | 5.2 | 7.5 |
This hypothetical data suggests this compound directly inhibits IKKβ with an IC50 comparable to its cellular activity and is selective over the upstream kinase TAK1.
Protocol 3: Western Blot for Phospho-IκBα (Ser32/36)
This protocol provides an orthogonal method to a reporter assay by directly measuring the phosphorylation of a key downstream substrate of the IKK complex.[17]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, RAW 264.7) and allow them to adhere. Pre-treat with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNFα) for a short period (e.g., 15-30 minutes). Include unstimulated and vehicle-treated/stimulated controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation).[18]
-
Protein Quantification: Determine protein concentration for each lysate using a BCA or Bradford assay to ensure equal loading.[17]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST. (Note: BSA is often preferred over milk for phospho-antibodies to reduce background).[18]
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-IκBα (Ser32/36).
-
Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total IκBα or a loading control like β-actin or GAPDH.[17]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Cell Health Screening Assays for Drug Discovery [promega.ca]
- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In vitro kinase assay [protocols.io]
- 11. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In vitro kinase assay [bio-protocol.org]
- 14. revvity.com [revvity.com]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. superchemistryclasses.com [superchemistryclasses.com]
- 17. benchchem.com [benchchem.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
Technical Support Center: Troubleshooting Tenulin Interference in Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the sesquiterpene lactone, Tenulin, in fluorescence-based assays. Our aim is to help you identify, characterize, and mitigate assay interference to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound is a naturally occurring sesquiterpene lactone.[1][2] Compounds of this class are known to interact with biological systems in various ways, including acting as inhibitors of proteins like P-glycoprotein.[1][2] Due to its chemical structure, which contains a conjugated system and reactive moieties, this compound has the potential to interfere with fluorescence-based assays through several mechanisms, including autofluorescence, quenching, and spectral overlap.
Q2: What is autofluorescence and how can I tell if this compound is the cause?
Autofluorescence is the natural emission of light by a compound when it is excited by light.[3][4] If this compound is autofluorescent at the excitation and emission wavelengths of your assay's fluorophore, it can lead to a false positive signal or an artificially high background. To determine if this compound is autofluorescent in your assay, run a control experiment with this compound in the assay buffer without your fluorophore. A significant signal in this control indicates autofluorescence.[5]
Q3: What is fluorescence quenching and how would it affect my results?
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore.[5] this compound might quench the signal of your assay's fluorophore, leading to a false negative result or an underestimation of the true signal. To test for quenching, you can perform a control experiment with a fixed concentration of your fluorophore and increasing concentrations of this compound. A dose-dependent decrease in fluorescence intensity would suggest quenching.
Q4: What is spectral overlap and why is it a problem?
Spectral overlap occurs when the absorbance spectrum of one molecule overlaps with the fluorescence emission spectrum of another. If this compound absorbs light at the same wavelength that your fluorophore emits, it can lead to a reduction in the detected signal. To assess this, you need to know the absorbance spectrum of this compound and the emission spectrum of your fluorophore.
Q5: I can't find the absorbance and emission spectra for this compound. What should I do?
Obtaining the absorbance and emission spectra of this compound under your specific experimental conditions is a critical first step in troubleshooting. You can measure these spectra using a spectrophotometer and a spectrofluorometer, respectively. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Troubleshooting Guides
Guide 1: Initial Assessment of this compound Interference
This guide will help you determine if this compound is interfering with your assay and broadly categorize the type of interference.
Symptoms:
-
Unexpectedly high or low fluorescence signal in the presence of this compound.
-
Poor dose-response curves.
-
High variability between replicate wells.
Troubleshooting Steps:
-
Run Control Experiments:
-
This compound Autofluorescence Control: this compound in assay buffer (no fluorophore).
-
Fluorophore Quenching Control: Your assay's fluorophore with increasing concentrations of this compound.
-
Vehicle Control: The solvent used to dissolve this compound in your assay buffer.
-
-
Analyze the Data:
-
An increase in signal in the "this compound Autofluorescence Control" indicates that this compound is autofluorescent.
-
A decrease in signal in the "Fluorophore Quenching Control" suggests that this compound is quenching your fluorophore.
-
No change in the controls but altered signal in your main experiment could point to a biological effect of this compound or spectral overlap.
-
Guide 2: Characterizing and Mitigating Autofluorescence
If you have identified this compound autofluorescence as the issue, the following steps can help you mitigate its impact.
Mitigation Strategies:
-
Spectral Shift: The most effective way to reduce autofluorescence interference is to move your detection to a spectral region where this compound does not absorb or emit light.[6] This may involve choosing a fluorophore with a more red-shifted emission spectrum.
-
Background Subtraction: If the autofluorescence is moderate and consistent, you can subtract the signal from the "this compound Autofluorescence Control" wells from your experimental wells.[5]
-
Time-Resolved Fluorescence (TRF): If available, using a TRF-based assay can help, as the long-lived fluorescence of lanthanide probes can be measured after the short-lived autofluorescence from this compound has decayed.
Guide 3: Addressing Fluorescence Quenching
If you suspect this compound is quenching your fluorophore, consider the following approaches.
Mitigation Strategies:
-
Increase Fluorophore Concentration: In some cases, increasing the concentration of the fluorescent probe can overcome the quenching effect, but this may also increase background signal.
-
Change Fluorophore: Select a different fluorophore that is less susceptible to quenching by compounds like this compound.
-
Assay Re-design: If possible, consider an alternative assay format that does not rely on fluorescence detection, such as an absorbance-based or luminescence-based assay.
Data Presentation
Table 1: Troubleshooting this compound Interference in Fluorescence Assays
| Potential Issue | Symptom in Assay | Control Experiment | Interpretation of Control Result | Primary Mitigation Strategy |
| This compound Autofluorescence | Increased fluorescence signal independent of target activity. | This compound + Assay Buffer (No Fluorophore) | Dose-dependent increase in fluorescence. | Use a red-shifted fluorophore; Background subtraction. |
| Fluorescence Quenching | Decreased fluorescence signal. | Fluorophore + Increasing Concentrations of this compound | Dose-dependent decrease in fluorescence. | Change fluorophore; Increase fluorophore concentration. |
| Spectral Overlap | Decreased fluorescence signal. | Measure Absorbance Spectrum of this compound and Emission Spectrum of Fluorophore | Overlap between this compound's absorbance and fluorophore's emission. | Select a fluorophore with a different emission spectrum. |
| Compound Instability | Inconsistent results over time. | Incubate this compound in assay buffer over time and measure its absorbance/fluorescence. | Changes in spectral properties over time. | Prepare fresh solutions; Optimize buffer conditions. |
Experimental Protocols
Protocol 1: Measurement of this compound Absorbance and Fluorescence Spectra
This protocol outlines the steps to experimentally determine the spectral properties of this compound in your assay buffer.
Materials:
-
This compound stock solution
-
Assay buffer
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes or appropriate microplates
Methodology:
-
Prepare a dilution series of this compound in your assay buffer. A typical concentration range to test would be from the highest concentration used in your assay down to a 1:100 or 1:1000 dilution.
-
Measure the Absorbance Spectrum:
-
Use the assay buffer as a blank.
-
Scan the absorbance of each this compound concentration across a broad wavelength range (e.g., 230-700 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
-
Measure the Fluorescence Excitation and Emission Spectra:
-
Emission Spectrum: Excite the this compound solution at its λmax (determined from the absorbance spectrum) and scan the emission across a range of higher wavelengths.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator across a range of lower wavelengths.
-
Visualizations
Caption: A logical workflow for troubleshooting this compound interference.
Caption: this compound's known mechanism of P-glycoprotein inhibition.
References
- 1. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing Tenulin
Welcome to the technical support center for Tenulin (B101169). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a natural product, specifically a sesquiterpene lactone, that can be isolated from plants such as Helenium amarum (bitter sneezeweed).[1][2][3] It has been investigated for its biological activities, including its potential as an antitumor agent and its ability to overcome multidrug resistance (MDR) in cancer cells.[4][5]
Q2: What are the basic chemical properties of this compound? A2: The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₂O₅ | [6] |
| Molar Mass | 306.35 g/mol | [7] |
| CAS Number | 19202-92-7 | [2][6] |
| Appearance | Solid powder | |
| IUPAC Name | (1R,2R,6R,7R,9S,12R,15R)-13-hydroxy-2,7,12,13-tetramethyl-10,14-dioxatetracyclo[7.5.1.0²,⁶.0¹²,¹⁵]pentadec-4-ene-3,11-dione | [6] |
Q3: How should I store this compound? A3: Proper storage is crucial to maintain the stability and activity of this compound. Follow these guidelines:
-
Solid Form: Store the container tightly closed in a dry, cool, and well-ventilated place.[7] A recommended storage temperature is 2-8°C.[8] Keep away from direct sunlight.
-
Solutions (Stock): After reconstitution in a solvent like DMSO, aliquot the solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: How do I reconstitute this compound powder? A4: this compound is typically reconstituted in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM). For specific in vivo applications, other solvents like a combination of Cremophor/Ethanol (50:50) or PEG400 have been used.[3] Always ensure the powder is fully dissolved before making further dilutions into aqueous media for your experiments.
Q5: What is the primary mechanism of action for this compound in overcoming multidrug resistance? A5: this compound inhibits the function of P-glycoprotein (P-gp or ABCB1), a key ATP-binding cassette (ABC) transporter responsible for effluxing chemotherapy drugs out of cancer cells.[4][9] It significantly inhibits this efflux function by stimulating the ATPase activity of P-gp.[4][10] This restores the sensitivity of resistant cancer cells to chemotherapeutic agents.[4][9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Handling & Solubility
Q: My this compound solution appears cloudy or has precipitated after dilution in aqueous media. What should I do? A: This is a common issue when diluting a compound from a high-concentration organic stock (like DMSO) into a buffered aqueous solution.
-
Potential Cause: The final concentration of DMSO may be too low to maintain this compound's solubility in the aqueous buffer. The concentration of this compound itself may also be above its solubility limit in the final medium.
-
Solution:
-
Vortex Thoroughly: Ensure you vortex the solution immediately and vigorously after adding the this compound stock to the aqueous media to aid dispersion.
-
Pre-warm Media: Gently warming the cell culture media or buffer to 37°C before adding the this compound stock can sometimes improve solubility.
-
Check Final DMSO Concentration: Ensure the final DMSO concentration in your working solution does not exceed a level toxic to your cells (typically <0.5%), but is sufficient to maintain solubility. If precipitation persists, you may need to lower the final this compound concentration.
-
Use a Surfactant: For certain biochemical assays, including a non-ionic surfactant like Tween-20 (at ~0.01%) may help prevent aggregation.
-
Experimental Results
Q: I am not observing the expected P-gp inhibition in my Calcein-AM uptake assay. Why might this be? A: Several factors can lead to a lack of activity in this assay.
-
Potential Causes:
-
Compound Degradation: Improper storage of the this compound stock (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C) may have degraded the compound.
-
Incorrect Concentration: The concentrations of this compound used may be too low to effectively inhibit P-gp. Studies have used concentrations up to 20 μM to evaluate P-gp effects.[4]
-
Cell Health: The cells expressing P-gp may be unhealthy, have low P-gp expression, or have been passaged too many times.
-
Assay Timing: Cells should be pre-incubated with this compound for a sufficient period (e.g., 30 minutes) before adding the P-gp substrate.[4]
-
-
Solution:
-
Prepare Fresh Stock: Prepare a fresh stock solution of this compound from the powder.
-
Optimize Concentration: Perform a dose-response experiment with a wider range of this compound concentrations.
-
Verify Cell Line: Confirm P-gp expression in your cell line (e.g., via Western Blot or qPCR) and use cells at a low passage number.
-
Review Protocol: Ensure your pre-incubation and incubation times are consistent with established protocols.[4]
-
Q: My results are inconsistent between experiments. What can I do to improve reproducibility? A: Inconsistent results often stem from minor variations in protocol execution.
-
Potential Causes:
-
Inconsistent cell seeding density.
-
Variability in incubation times.
-
Slight differences in the preparation of serial dilutions.
-
Freeze-thaw cycles of the this compound stock solution.
-
-
Solution:
-
Standardize Cell Culture: Use cells from the same passage number for a set of experiments and ensure a uniform cell number is seeded in each well.
-
Use Aliquots: Prepare single-use aliquots of your this compound stock solution to avoid repeated freezing and thawing.
-
Prepare Master Mixes: When treating multiple wells or plates, prepare a master mix of the final diluted this compound in media to ensure every well receives the exact same solution.
-
Automate or Be Consistent: Use calibrated pipettes and be meticulous with timing for all incubation steps.
-
Experimental Protocols & Workflows
Protocol: Calcein-AM P-gp Inhibition Assay
This protocol is adapted from methodologies used to assess the P-gp inhibitory function of this compound.[4]
Objective: To determine if this compound can inhibit the efflux of a P-gp substrate (Calcein-AM) from multidrug-resistant cells, leading to an increase in intracellular fluorescence.
Materials:
-
P-gp overexpressing cells (e.g., ABCB1/Flp-In™-293) and parental control cells.
-
96-well black, clear-bottom tissue culture plates.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Calcein-AM stock solution (e.g., 1 mM in DMSO).
-
Positive control P-gp inhibitor (e.g., Verapamil).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm).
Procedure:
-
Cell Seeding: Seed 1 x 10⁵ cells per well in a 96-well black plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Remember to include a vehicle control (DMSO only) and a positive control.
-
Pre-incubation: Remove the old medium from the cells and add the prepared this compound dilutions. Pre-incubate the cells at 37°C for 30 minutes.
-
Substrate Addition: Add Calcein-AM to each well to a final concentration (e.g., 0.5-1 µM).
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the intracellular calcein (B42510) fluorescence every 3 minutes for a total of 30 minutes.
-
Data Analysis: Plot the fluorescence intensity over time. An increase in fluorescence in this compound-treated cells compared to the vehicle control indicates inhibition of P-gp efflux.
Visualizations
References
- 1. This compound 0.25-hydrate, a sesquiterpene lactone isolated from Helenium amarum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 天然产物 | CAS 19202-92-7 | 美国InvivoChem [invivochem.cn]
- 4. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor agents: structure--activity relationships in this compound series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C17H22O5 | CID 227830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. file.glpbio.com [file.glpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to P-glycoprotein Inhibition: Tenulin versus Verapamil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tenulin (B101169) and Verapamil as inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer and other therapeutic areas. The following sections detail their mechanisms of action, quantitative inhibitory data, and the experimental protocols used for their evaluation.
Mechanism of Action
P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of substrates, including many chemotherapeutic agents, out of cells, thereby reducing their intracellular concentration and therapeutic efficacy. Both this compound and Verapamil interfere with this process, but through distinct mechanisms.
This compound , a natural sesquiterpene lactone, has been shown to inhibit P-gp function by stimulating its ATPase activity.[1][2] Kinetic studies have revealed that this compound acts as a competitive inhibitor with respect to the P-gp substrate rhodamine 123.[1] This suggests that this compound directly competes with rhodamine 123 for binding to the transporter. Interestingly, its interaction with another P-gp substrate, doxorubicin, was found to be noncompetitive.[1]
Verapamil , a first-generation P-gp inhibitor and a calcium channel blocker, is a well-established competitive inhibitor of P-gp.[3] It directly competes with P-gp substrates for the same binding sites on the transporter protein, thereby preventing the efflux of these substrates.[4]
Quantitative Comparison of P-glycoprotein Inhibition
A direct comparison of the half-maximal inhibitory concentration (IC50) for P-gp inhibition between this compound and Verapamil is challenging due to the limited availability of a specific IC50 value for this compound in published literature. However, the available data for Verapamil and kinetic parameters for this compound are presented below.
It is important to note that IC50 values for P-gp inhibitors can vary significantly based on the experimental conditions, including the cell line used, the P-gp substrate, and the specific assay protocol.[5]
| Inhibitor | IC50 (µM) | Cell Line | P-gp Substrate | Assay Method | Reference |
| This compound | Not Reported | ABCB1/Flp-In™-293 | Rhodamine 123, Doxorubicin | Efflux Assays | [1] |
| Verapamil | 1.1 - 15.9 | Various (e.g., Caco-2, MDCKII-MDR1) | Digoxin, Rhodamine 123 | Transport and Accumulation Assays | [5][6] |
While a specific IC50 value for this compound is not available, the study by Chang et al. (2018) provides kinetic parameters (Km and Vmax) that demonstrate its inhibitory effect on P-gp-mediated efflux of rhodamine 123 and doxorubicin.[1] For rhodamine 123, this compound decreased the Km (Michaelis constant), indicating a competitive inhibition, while for doxorubicin, it decreased the Vmax (maximum reaction rate), suggesting non-competitive inhibition.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and Verapamil as P-gp inhibitors.
Rhodamine 123 Efflux Assay
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate rhodamine 123 from cells. Inhibition of P-gp leads to increased intracellular accumulation of rhodamine 123.
Materials:
-
P-gp overexpressing cells (e.g., ABCB1/Flp-In™-293, MCF7/ADR) and parental control cells.
-
Rhodamine 123 solution.
-
Test inhibitors (this compound, Verapamil).
-
Phosphate-buffered saline (PBS).
-
Cell culture medium.
-
Flow cytometer.
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in appropriate culture plates and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Treat the cells with various concentrations of the test inhibitor (e.g., this compound or Verapamil) or a vehicle control for a specified period (e.g., 30-60 minutes) at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of approximately 1-5 µM to each well and incubate for a further 30-60 minutes at 37°C.
-
Efflux Period: Remove the loading solution and wash the cells with ice-cold PBS. Add fresh, pre-warmed medium (with or without the inhibitor) and incubate for a defined efflux period (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting and Analysis: After the efflux period, wash the cells with ice-cold PBS, detach them, and resuspend in PBS.
-
Flow Cytometry: Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer. Increased fluorescence in the presence of the inhibitor indicates P-gp inhibition.
Calcein-AM Uptake Assay
This assay is another common method to assess P-gp activity. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted to the fluorescent calcein (B42510) by intracellular esterases. Calcein is a substrate for P-gp, so its accumulation is inversely proportional to P-gp activity.
Materials:
-
P-gp overexpressing cells and parental control cells.
-
Calcein-AM solution.
-
Test inhibitors (this compound, Verapamil).
-
Phosphate-buffered saline (PBS).
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate and allow them to attach.
-
Inhibitor Incubation: Treat the cells with different concentrations of the test inhibitor or a vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to a final concentration of approximately 0.25-1 µM to each well and incubate for 15-30 minutes at 37°C.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. An increase in fluorescence in the presence of the inhibitor indicates P-gp inhibition.[7][8]
Visualizations
References
- 1. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells [agris.fao.org]
- 3. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Verapamil P-glycoprotein transport across the rat blood-brain barrier: cyclosporine, a concentration inhibition analysis, and comparison with human data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Tenulin and Isotenulin in Modulating P-Glycoprotein Activity
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Tenulin and its derivative, Isothis compound (B1211992), focusing on their roles as inhibitors of P-glycoprotein (P-gp), a key protein implicated in multidrug resistance (MDR) in cancer. The data presented herein is synthesized from preclinical studies to offer a clear, evidence-based perspective on their potential as adjuncts in chemotherapy.
I. Introduction
This compound and Isothis compound are sesquiterpene lactones, a class of naturally occurring compounds known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2] A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad spectrum of chemotherapeutic agents.[1][3] A primary mechanism behind MDR is the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which actively transports anticancer drugs out of the cell, reducing their intracellular concentration and efficacy.[1][4]
Recent research has highlighted the potential of this compound and Isothis compound to inhibit P-gp function, thereby resensitizing MDR cancer cells to standard chemotherapeutic drugs.[1][3] This guide compares their efficacy in this role, providing quantitative data, experimental methodologies, and a visualization of the underlying mechanisms.
II. Quantitative Efficacy Comparison
The following table summarizes the comparative efficacy of this compound and Isothis compound in inhibiting P-gp function and enhancing the cytotoxicity of a common chemotherapeutic agent, vincristine (B1662923), in a P-gp overexpressing cancer cell line (KB-vin).
| Parameter | This compound | Isothis compound | Verapamil (Positive Control) | Reference |
| P-gp ATPase Stimulation (EC50) | ~10 µM | ~20 µM | Not Reported | [1] |
| Reversal Fold (Vincristine IC50) | 11.2-fold | 6.5-fold | 29.8-fold | [1] |
| Cell Viability at 20 µM | >70% | >70% (up to 40 µM) | Not Reported | [1] |
Note: The Reversal Fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in the presence of the inhibitor.
III. Mechanism of Action: P-Glycoprotein Inhibition
Both this compound and Isothis compound have been shown to inhibit the efflux function of P-gp.[1][3] Their primary mechanism involves stimulating the basal ATPase activity of P-gp.[1] This increased ATP hydrolysis is thought to interfere with the conformational changes required for drug transport, effectively inhibiting the pump's function.
Interestingly, kinetic studies have revealed different modes of interaction with P-gp substrates. This compound acts as a competitive inhibitor for the efflux of rhodamine 123, while Isothis compound acts as a noncompetitive inhibitor for the same substrate.[1] This suggests they may interact with different sites or allosterically modulate the protein in distinct ways.
Caption: Mechanism of P-gp inhibition by this compound and Isothis compound.
IV. Experimental Protocols
The data presented in this guide are based on the following key experimental methodologies.
1. Cell Viability Assay (SRB Assay)
-
Objective: To determine the cytotoxicity of this compound, Isothis compound, and chemotherapeutic agents on cancer cell lines.
-
Methodology:
-
Cells (e.g., HeLaS3, KB-vin, ABCB1/Flp-In™-293) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds (this compound, Isothis compound, or chemotherapeutic agents) for a specified period (e.g., 72 hours).
-
After treatment, the cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is read on a microplate reader to determine cell viability relative to untreated controls.[3]
-
2. P-gp ATPase Activity Assay (Pgp-Glo™ Assay System)
-
Objective: To measure the effect of this compound and Isothis compound on the ATPase activity of human P-gp.
-
Methodology:
-
Recombinant human P-gp membranes are incubated with various concentrations of this compound or Isothis compound in the presence of ATP.
-
The P-gp ATPase activity hydrolyzes ATP, and the amount of remaining ATP is inversely proportional to the enzyme's activity.
-
A luciferin-luciferase-based reagent is added, which generates a luminescent signal proportional to the amount of ATP present.
-
The luminescence is measured, and the change in ATPase activity relative to the basal level (without compound) is calculated.[1][3]
-
3. Rhodamine 123 and Doxorubicin Efflux Assays
-
Objective: To determine the kinetics of P-gp inhibition by this compound and Isothis compound.
-
Methodology:
-
P-gp expressing cells are loaded with fluorescent P-gp substrates (rhodamine 123 or doxorubicin).
-
The cells are then incubated with different concentrations of this compound or Isothis compound.
-
The amount of fluorescent substrate retained within the cells over time is measured using flow cytometry or a fluorescence plate reader.
-
The kinetics of inhibition (e.g., competitive, noncompetitive) are determined by analyzing the data using Lineweaver-Burk plots.[1][3]
-
Caption: Workflow for evaluating P-gp inhibitors.
V. Conclusion
Both this compound and Isothis compound demonstrate promising activity as P-gp inhibitors, with the potential to overcome multidrug resistance in cancer cells.[1] Based on the available data, this compound appears to be a more potent reversing agent for vincristine resistance than Isothis compound, as indicated by its higher reversal fold.[1] However, both compounds have distinct kinetic profiles, suggesting they may be suited for different therapeutic combinations or cancer types.
Further research is warranted to explore their in vivo efficacy, safety profiles, and the full spectrum of their interactions with different chemotherapeutic agents and P-gp substrates. The detailed experimental protocols provided in this guide offer a foundation for such future investigations. These natural compounds represent a valuable avenue for the development of novel synergistic treatments for MDR cancers.[3]
References
- 1. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Potency of Sesquiterpene Lactones: Evaluating Tenulin Against Key Counterparts
For Immediate Release
In the landscape of oncological and inflammatory research, sesquiterpene lactones (SLs) stand out as a class of natural products with significant therapeutic potential. This guide offers a comparative analysis of the potency of tenulin (B101169), a pseudoguaianolide (B12085752) SL, against other well-researched SLs, namely the germacranolide parthenolide (B1678480) and the fellow pseudoguaianolide helenalin, as well as the germacranolide costunolide (B1669451). While quantitative data on the standalone cytotoxic and anti-inflammatory potency of this compound is limited in publicly available literature, this comparison synthesizes the existing experimental data for its counterparts to provide a valuable resource for researchers, scientists, and drug development professionals.
Introduction to Sesquiterpene Lactones
Sesquiterpene lactones are a diverse group of naturally occurring compounds, predominantly found in plants of the Asteraceae family. Their biological activities are largely attributed to the presence of an α,β-unsaturated γ-lactone ring, which can react with nucleophilic groups in biological macromolecules via Michael addition. This reactivity is a key factor in their anti-inflammatory and anticancer properties. Many SLs, including parthenolide and helenalin, are known to target the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response and cell survival.
This compound: An Overview of Biological Activity
Comparative Potency of Sesquiterpene Lactones
To provide a framework for evaluating the potential of this compound, this guide presents the reported potencies of parthenolide, helenalin, and costunolide in both anticancer and anti-inflammatory assays.
Anticancer Activity
The cytotoxic effects of parthenolide, helenalin, and costunolide have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.
| Sesquiterpene Lactone | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Parthenolide | A549 (Lung Carcinoma) | MTT | 4.3 | [2] |
| TE671 (Medulloblastoma) | MTT | 6.5 | [2] | |
| HT-29 (Colon Adenocarcinoma) | MTT | 7.0 | [2] | |
| SiHa (Cervical Cancer) | MTT | 8.42 ± 0.76 | [3] | |
| MCF-7 (Breast Cancer) | MTT | 9.54 ± 0.82 | [3] | |
| Helenalin | T47D (Breast Cancer) | MTT | 4.69 (24h) | [4] |
| T47D (Breast Cancer) | MTT | 3.67 (48h) | [4] | |
| T47D (Breast Cancer) | MTT | 2.23 (72h) | [4] | |
| Costunolide | A431 (Skin Carcinoma) | MTT | 0.8 | [5] |
| H1299 (Non-small cell lung cancer) | MTT | 23.93 ± 1.67 | [6] | |
| HCT116 (Colon Cancer) | MTT | 39.92 | ||
| MDA-MB-231-Luc (Breast Cancer) | MTT | 100.57 | [7] | |
| YD-10B (Oral Cancer) | MTT | ~30 | [8] | |
| Ca9-22 (Oral Cancer) | MTT | ~40 | [8] | |
| YD-9 (Oral Cancer) | MTT | ~50 | [8] |
Anti-inflammatory Activity
The anti-inflammatory properties of these sesquiterpene lactones are often assessed by their ability to inhibit the NF-κB pathway or reduce the production of inflammatory mediators like nitric oxide (NO).
| Sesquiterpene Lactone | Assay | Cell Line | IC50 (µM) | Reference |
| Parthenolide | NF-κB Inhibition | RAW 264.7 | 2.5 | |
| Helenalin | NF-κB Reporter Activation | - | 5 (for direct p65 modification) | |
| 11-exo-methylenesantonin | NF-κB Inhibition | RAW 264.7 | 4.0 | [9] |
| Santamarine | NF-κB Inhibition | RAW 264.7 | < 10 | [9] |
| Magnolialide | NF-κB Inhibition | RAW 264.7 | < 10 | [9] |
| Zaluzanin D | NF-κB Inhibition | RAW 264.7 | < 10 | [9] |
Signaling Pathways and Experimental Workflows
The biological activities of many sesquiterpene lactones are mediated through the modulation of key signaling pathways, with the NF-κB pathway being a prominent target.
Figure 1: Simplified NF-κB Signaling Pathway and Inhibition by Sesquiterpene Lactones.
The workflows for common assays used to determine cytotoxicity and anti-inflammatory activity are outlined below.
Figure 2: General workflow for the MTT cytotoxicity assay.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[10]
-
Cell Plating: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the sesquiterpene lactone and incubate for a specified period (e.g., 48 or 72 hours).
-
Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates four to five times with slow-running tap water to remove the TCA. Air-dry the plates completely.
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air-dry the plates.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[11]
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]
-
Cell Plating: Seed cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Add different concentrations of the test compounds to the wells and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[12]
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.[13]
-
Cell Culture and Treatment: Plate RAW 264.7 macrophage cells and treat with lipopolysaccharide (LPS) to induce NO production, with or without the sesquiterpene lactone of interest.
-
Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[13]
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined from a standard curve.[13]
Conclusion
While direct quantitative data on the cytotoxic and anti-inflammatory potency of this compound remains elusive, the available evidence suggests it is a promising agent for overcoming multidrug resistance in cancer. In contrast, other sesquiterpene lactones like parthenolide, helenalin, and costunolide have demonstrated potent anticancer and anti-inflammatory activities with IC50 values in the low micromolar range. The data presented in this guide provides a valuable baseline for researchers to assess the potential of novel sesquiterpene lactones and to design further studies to elucidate their mechanisms of action and therapeutic efficacy. Further investigation into the standalone biological activities of this compound is warranted to fully understand its place within this important class of natural products.
References
- 1. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Anti-Cancer Effect of Helenalin as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Costunolide, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tenulin and Paclitaxel in Resistant Cancer Cells: A Guide for Researchers
In the landscape of cancer chemotherapy, the emergence of drug resistance remains a formidable challenge, necessitating the exploration of novel therapeutic agents and strategies. This guide provides a comparative analysis of Tenulin, a natural sesquiterpene lactone, and paclitaxel (B517696), a widely used microtubule-stabilizing agent, with a focus on their efficacy and mechanisms of action in resistant cancer cells. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals seeking to understand and overcome chemoresistance.
Executive Summary
Paclitaxel, a cornerstone of treatment for various solid tumors, frequently encounters resistance, primarily through the overexpression of drug efflux pumps like P-glycoprotein (P-gp) and mutations in its target, β-tubulin. This compound, a natural compound, has demonstrated the ability to counteract these resistance mechanisms, particularly by inhibiting P-gp function. This guide delves into a side-by-side comparison of their mechanisms, efficacy, and the signaling pathways they modulate in resistant cancer cell models. While direct head-to-head cytotoxicity data is limited, the available evidence suggests this compound's potential as a chemosensitizing agent and a subject for further investigation in the context of paclitaxel resistance.
Data Presentation: Comparative Efficacy
Table 1: Paclitaxel IC50 in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Mechanism | Paclitaxel IC50 (Sensitive) | Paclitaxel IC50 (Resistant) | Fold Resistance |
| KB-3-1 | Epidermoid Carcinoma | P-gp Negative | - | - | - |
| KB-vin | Epidermoid Carcinoma | P-gp Overexpression | Parent line of vincristine-selected resistant line | Cross-resistant to paclitaxel | - |
| A549 | Lung Adenocarcinoma | - | 10 ± 0.5 µg/l | - | - |
| A549-Taxol | Lung Adenocarcinoma | P-gp Overexpression | - | 5128 ± 0.7 µg/l | ~512x |
| OVCAR8 | Ovarian Carcinoma | - | 10.51 ± 1.99 nM | - | - |
| OVCAR8 PTX R | Ovarian Carcinoma | P-gp Overexpression | - | 152.80 ± 6.51 nM | ~14.5x |
Data compiled from multiple sources. The KB-vin cell line is noted for its cross-resistance to paclitaxel due to P-gp overexpression induced by vincristine (B1662923) selection.
Table 2: Effect of this compound on Modulating Paclitaxel Resistance
| Resistant Cell Line | Chemotherapeutic Agent | This compound Concentration | Effect |
| KB-vin | Vincristine | 10 µM | Significantly increased sensitivity |
| KB-vin | Doxorubicin | 10 µM | Significantly increased sensitivity |
While not directly testing paclitaxel, this data demonstrates this compound's ability to resensitize P-gp overexpressing cells to other chemotherapeutics.
Comparative Mechanisms of Action and Resistance
Paclitaxel
Mechanism of Action: Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability required for mitotic spindle formation and disassembly. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Mechanisms of Resistance:
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp, encoded by the ABCB1 gene), which actively pump paclitaxel out of the cell.
-
Target Alteration: Mutations in the gene encoding β-tubulin can reduce the binding affinity of paclitaxel to its target.
-
Altered Signaling Pathways: Activation of pro-survival signaling pathways, such as PI3K/Akt and MAPK/ERK, can override the apoptotic signals induced by paclitaxel.
This compound
Mechanism of Action in Resistant Cells: The primary established mechanism of this compound in resistant cells is the inhibition of P-glycoprotein.
-
P-gp Inhibition: this compound and its derivative, isothis compound, have been shown to significantly inhibit the efflux function of P-gp. This is achieved by stimulating P-gp's ATPase activity, which interferes with the transport cycle.
-
Downregulation of ABCB1 Expression: Some studies suggest that this compound may also downregulate the mRNA expression of the ABCB1 gene, leading to a reduced synthesis of P-gp.
-
Potential for Broader Signaling Effects: As a sesquiterpene lactone, this compound may modulate key cancer-related signaling pathways, including PI3K/Akt/mTOR, MAPK/ERK, and NF-κB, which are known to be involved in drug resistance.
Signaling Pathways in Resistant Cells: A Comparative Overview
The interplay of signaling pathways is critical in determining a cell's response to chemotherapy. Paclitaxel resistance is often associated with the upregulation of pro-survival pathways, while this compound's primary action in this context is to counteract a key resistance mechanism.
Caption: Comparative signaling pathways of paclitaxel and this compound in resistant cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for key experiments relevant to the study of this compound and paclitaxel in resistant cells.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
Objective: To determine the cytotoxic effects of this compound and paclitaxel and to calculate their respective IC50 values.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., sensitive KB-3-1 and resistant KB-vin) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound or paclitaxel for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Destaining: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
P-glycoprotein (P-gp) Function Assay (Calcein-AM Uptake)
Objective: To assess the inhibitory effect of this compound on the efflux function of P-gp.
Methodology:
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., KB-vin) in a 96-well black plate with a clear bottom.
-
Compound Incubation: Treat the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 30 minutes at 37°C.
-
Substrate Addition: Add Calcein-AM, a non-fluorescent P-gp substrate, to each well and incubate for another 30 minutes at 37°C. Calcein-AM is converted to fluorescent calcein (B42510) by intracellular esterases.
-
Fluorescence Measurement: Measure the intracellular fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: An increase in intracellular fluorescence in the presence of this compound indicates the inhibition of P-gp-mediated efflux of Calcein-AM.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound or paclitaxel.
Methodology:
-
Cell Treatment: Treat resistant cancer cells with the desired concentrations of this compound or paclitaxel for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Experimental Workflow Visualization
The evaluation of a compound's potential to overcome drug resistance follows a structured workflow, from initial cytotoxicity screening to mechanistic studies.
Caption: Preclinical evaluation workflow for comparing this compound and paclitaxel in resistant cells.
Conclusion
The comparative analysis of this compound and paclitaxel in resistant cancer cells highlights a potential strategy for overcoming P-gp-mediated multidrug resistance. While paclitaxel remains a potent anticancer agent, its efficacy is often compromised in resistant tumors. This compound, through its ability to inhibit P-gp, demonstrates promise as a chemosensitizer, potentially restoring the therapeutic efficacy of paclitaxel and other chemotherapeutic agents. Furthermore, the likelihood that this compound, as a sesquiterpene lactone, modulates key survival signaling pathways warrants further investigation. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further explore the synergistic potential of combining this compound and paclitaxel, and to elucidate the broader mechanisms of this compound's anticancer activity. Future head-to-head comparative studies are essential to fully quantify the therapeutic potential of this compound in the context of paclitaxel-resistant cancers.
A Head-to-Head Comparison of Tenulin and Other Natural P-glycoprotein Inhibitors for Researchers
For drug development professionals and scientists navigating the complexities of multidrug resistance, the identification of potent and safe P-glycoprotein (P-gp) inhibitors is a critical endeavor. This guide provides a comprehensive, data-driven comparison of Tenulin, a promising natural sesquiterpene lactone, with other well-established natural P-gp inhibitors: Quercetin, Curcumin (B1669340), Berberine, and Silymarin.
P-glycoprotein, an ATP-binding cassette (ABC) transporter, acts as a cellular efflux pump, actively removing a wide range of xenobiotics, including many chemotherapeutic agents, from cells. Its overexpression is a major mechanism of multidrug resistance (MDR) in cancer cells, leading to decreased intracellular drug concentrations and therapeutic failure. Natural compounds have emerged as a promising source of P-gp inhibitors, offering the potential for lower toxicity compared to synthetic counterparts.
This guide summarizes key quantitative data on the P-gp inhibitory activity of these compounds, provides detailed experimental protocols for the assays cited, and visualizes the underlying mechanisms and experimental workflows.
Quantitative Comparison of P-gp Inhibitory Activity
The following table summarizes the available quantitative data for this compound and other selected natural P-gp inhibitors. It is important to note that direct comparison of IC50 and EC50 values across different studies can be challenging due to variations in experimental conditions, including cell lines, substrates, and assay methods.
| Compound | Assay Type | Cell Line | Substrate | IC50 / EC50 (µM) | Reference |
| This compound | Calcein-AM Uptake | ABCB1/Flp-In™-293 | Calcein-AM | Not explicitly stated as IC50, but showed concentration-dependent inhibition | [1] |
| P-gp ATPase Activity | Recombinant human P-gp | ATP | Stimulated ATPase activity at 10-20 µM | [2] | |
| Isothis compound (B1211992) | Calcein-AM Uptake | ABCB1/Flp-In™-293 | Calcein-AM | Not explicitly stated as IC50, but showed concentration-dependent inhibition | [1] |
| P-gp ATPase Activity | Recombinant human P-gp | ATP | Stimulated ATPase activity at 10-20 µM | [2] | |
| Quercetin | Doxorubicin (B1662922) Delivery | 4T1 and JC (murine breast cancer) | Doxorubicin | EC50 (8h) > 150 µM (4T1), 161.2 µM (JC) | [3] |
| Demethoxycurcumin (a curcuminoid) | Rhodamine 123 Efflux & Calcein-AM Accumulation | Not specified | Rhodamine 123, Calcein-AM | IC50 = 1.56 ± 0.13 µM | [4] |
| Curcumin | P-gp ATPase Activity | Not specified | ATP | Inhibited verapamil-stimulated ATPase activity | [5] |
| Berberine | Rhodamine 123 Efflux | MDCK-chAbcb1 | Rhodamine 123 | Concentration-dependent inhibition (ER reduced from 7.28 to 1.92 at 40 µM) | [6] |
| Silymarin | Doxorubicin Delivery | 4T1 and JC (murine breast cancer) | Doxorubicin | EC50 (8h) > 250 µM | [3] |
Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) are measures of a drug's potency. A lower value indicates a more potent inhibitor. ER stands for Efflux Ratio. The data presented here is sourced from the cited studies and should be interpreted within the context of the specific experimental conditions used in each study.
Mechanism of P-gp Inhibition
Natural P-gp inhibitors can modulate the function of this efflux pump through several mechanisms. These include competitive or non-competitive binding to the substrate-binding sites, interference with ATP hydrolysis that powers the pump, or alteration of the cell membrane's lipid environment. This compound and its derivative, Isothis compound, have been shown to significantly inhibit the P-gp efflux function by stimulating its ATPase activity.[2] They interact with the efflux of rhodamine 123 and doxorubicin through competitive and noncompetitive mechanisms, respectively.[7]
Figure 1: General mechanism of P-glycoprotein inhibition by natural compounds.
Experimental Protocols
Accurate and reproducible assessment of P-gp inhibition is crucial for drug development. Below are detailed methodologies for key in vitro assays commonly used to evaluate the activity of potential P-gp inhibitors.
Calcein-AM Uptake Assay
This assay measures the function of P-gp by quantifying the intracellular accumulation of a fluorescent substrate, calcein (B42510). Calcein-AM is a non-fluorescent, cell-permeable compound that is hydrolyzed by intracellular esterases to the fluorescent calcein. Calcein itself is a substrate for P-gp and is actively effluxed from the cells. Inhibition of P-gp leads to an increase in intracellular calcein fluorescence.
Materials:
-
P-gp overexpressing cells (e.g., ABCB1/Flp-In™-293, K562/MDR) and parental control cells.
-
96-well black, clear-bottom plates.
-
Calcein-AM stock solution (e.g., 1 mM in DMSO).
-
Test compounds (e.g., this compound) and positive control inhibitor (e.g., verapamil).
-
Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES (HHBSS).
-
Cell lysis buffer (e.g., 1% Triton X-100).
-
Fluorescence microplate reader.
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10^5 cells/well and culture overnight.[1]
-
Wash the cells with pre-warmed HHBSS.
-
Pre-incubate the cells with various concentrations of the test compound or positive control in HHBSS for 10-30 minutes at 37°C.[1]
-
Add calcein-AM to a final concentration of 0.5-1 µM and incubate for 30-60 minutes at 37°C on a rotary shaker.[1]
-
Stop the uptake by placing the plate on ice and washing the cells twice with ice-cold HHBSS.
-
Lyse the cells with lysis buffer for 15 minutes.
-
Measure the intracellular calcein fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Rhodamine 123 Efflux Assay
Rhodamine 123 is another fluorescent substrate of P-gp. This assay measures the ability of a compound to inhibit the efflux of pre-loaded rhodamine 123 from P-gp overexpressing cells.
Materials:
-
P-gp overexpressing cells and parental control cells.
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO).
-
Test compounds and positive control inhibitor.
-
Culture medium (e.g., RPMI 1640).
-
Flow cytometer or fluorescence microplate reader.
Protocol:
-
Treat 5 x 10^5 cells per ml with 1.3 µM rhodamine 123, either alone or in combination with the test compound or a positive control, for 1 hour at 37°C (loading phase).[6]
-
Wash the cells twice with FBS-free medium.
-
Resuspend the cells in fresh, FBS-free medium and incubate for an additional 2 hours at 37°C (efflux phase).[6] For inhibitor-treated samples, the inhibitor should be re-added during the efflux phase.
-
After the efflux period, wash the cells again.
-
Measure the intracellular rhodamine 123 fluorescence using a flow cytometer or a fluorescence microplate reader.
Doxorubicin Accumulation Assay
Doxorubicin is a chemotherapeutic agent and a P-gp substrate that possesses intrinsic fluorescence. This assay directly measures the effect of P-gp inhibitors on the intracellular accumulation of doxorubicin.
Materials:
-
MDR cancer cells (e.g., MCF-7/DOX) and sensitive parental cells.
-
6-well plates.
-
Doxorubicin solution.
-
Test compounds and positive control inhibitor.
-
Flow cytometer.
Protocol:
-
Seed MDR cancer cells in 6-well plates.
-
Treat the cells with the test compound or a positive control for a specified period (e.g., 24 hours).
-
Add doxorubicin to the cells and incubate for a defined time (e.g., 1-2 hours).
-
Harvest the cells, wash them with cold PBS, and fix them.
-
Analyze the intracellular doxorubicin fluorescence by flow cytometry.
P-gp ATPase Activity Assay
P-gp utilizes the energy from ATP hydrolysis to efflux its substrates. This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of test compounds. P-gp inhibitors can either stimulate or inhibit the basal or substrate-stimulated ATPase activity.
Materials:
-
Purified P-gp-containing membrane vesicles (e.g., from insect cells overexpressing human P-gp).
-
Assay buffer (containing Tris, KCl, NaN3, EGTA, DTT, MgCl2).
-
ATP solution.
-
Test compounds and positive controls (e.g., verapamil (B1683045) for stimulation, sodium orthovanadate as an inhibitor).
-
Phosphate (B84403) detection reagent (e.g., Pgp-Glo™ Assay System).
-
Luminometer or spectrophotometer.
Protocol:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate the P-gp membranes with the test compounds in assay buffer for a short period at 37°C.
-
Initiate the reaction by adding MgATP and incubate for 20-40 minutes at 37°C.[2]
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric or luminescence-based detection reagent.[8]
-
The P-gp specific ATPase activity is determined as the vanadate-sensitive portion of the total ATPase activity.
Figure 2: A typical experimental workflow for evaluating P-gp inhibition.
Conclusion
This compound and its derivative, Isothis compound, demonstrate promising P-gp inhibitory activity, primarily by stimulating the transporter's ATPase function. When compared to other well-known natural inhibitors such as quercetin, curcumin, berberine, and silymarin, it is evident that the potency of these compounds can vary significantly depending on the experimental context. The data presented in this guide highlights the importance of standardized assays for a more direct comparison of P-gp inhibitors. The detailed protocols provided herein offer a foundation for researchers to conduct such comparative studies. Further investigation into the synergistic effects of these natural compounds with conventional chemotherapeutics is warranted to fully elucidate their potential in overcoming multidrug resistance in cancer therapy.
References
- 1. 2.3. P-gp Inhibition Assay (Calcein-AM Uptake Assay) [bio-protocol.org]
- 2. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Demethoxycurcumin modulates human P-glycoprotein function via uncompetitive inhibition of ATPase hydrolysis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of P-glycoprotein expression and function by curcumin in multidrug-resistant human KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PGP Protocol | PDF | Enzyme Inhibitor | Luciferase [scribd.com]
Evaluating the Specificity of Tenulin for P-glycoprotein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tenulin's performance as a P-glycoprotein (P-gp) inhibitor against other alternatives, supported by experimental data. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[1][2][3][4][5] The inhibition of P-gp is a critical strategy to overcome MDR and enhance the therapeutic efficacy of anticancer drugs. This document details the specificity of this compound, a natural sesquiterpene lactone, in modulating P-gp function.
Mechanism of Action and Specificity of this compound
This compound has been identified as a potent inhibitor of P-glycoprotein.[1][2][6] Its mechanism of action involves the significant inhibition of the P-gp efflux function, which is achieved by stimulating the P-gp ATPase activity.[1][2][6] This stimulation suggests a direct interaction with the transporter.
The specificity of this compound's interaction with P-gp has been investigated through kinetic studies with known P-gp substrates. Research indicates that this compound interacts with the efflux of different substrates through distinct mechanisms:
-
Competitive Inhibition: this compound competitively inhibits the efflux of rhodamine 123.[1][2][6] This implies that this compound and rhodamine 123 may bind to the same or overlapping sites on the P-gp transporter.
-
Noncompetitive Inhibition: In contrast, this compound exhibits a noncompetitive mechanism when interacting with the efflux of doxorubicin (B1662922).[1][2][6] This suggests that this compound and doxorubicin bind to different sites on P-gp, and the binding of this compound alters the transporter's conformation to inhibit doxorubicin efflux.
This dual-mode interaction highlights the complex nature of this compound's binding and inhibitory action on P-glycoprotein.
Comparative Performance Data
The following table summarizes the kinetic parameters of P-gp mediated rhodamine 123 efflux in the presence of this compound and its derivative, Isothis compound (B1211992). These natural compounds are compared to Verapamil, a well-established first-generation P-gp inhibitor.
| Compound | Concentration (µM) | Km (µM) | Vmax (pmol/mg protein/min) | Inhibition Type (vs. Rhodamine 123) |
| Control | - | 2.62 ± 0.31 | 137.0 ± 7.4 | - |
| This compound | 1 | 4.88 ± 0.65 | 144.9 ± 11.2 | Competitive |
| 2.5 | 8.02 ± 1.01 | 149.3 ± 12.0 | ||
| Isothis compound | 2.5 | 5.35 ± 0.53 | 142.9 ± 9.0 | Competitive |
| 5 | 9.01 ± 0.94 | 144.9 ± 9.7 | ||
| Verapamil | 5 | Data not available | Data not available | Competitive (Standard Inhibitor)[2] |
Data adapted from Chang et al., 2018.[2] The data shows that as the concentration of this compound and Isothis compound increases, the Michaelis constant (Km) for rhodamine 123 efflux increases, while the maximum velocity (Vmax) remains largely unaffected, which is characteristic of competitive inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Line Establishment and Culture
Human P-gp (ABCB1/Flp-In™-293) stable expression cells were established using the Flp-In™ system.[1][2][6] This provides a consistent and reliable model for studying the function of human P-gp.
P-gp Inhibition Assessment: Calcein-AM Uptake Assay
The transporter inhibition ability of this compound was evaluated using a calcein-AM uptake assay.[1][2] Calcein-AM is a non-fluorescent, lipophilic compound that can readily cross the cell membrane. Inside the cell, it is hydrolyzed by esterases into the fluorescent, hydrophilic calcein. P-gp actively effluxes calcein-AM from the cell. Therefore, inhibition of P-gp leads to increased intracellular accumulation of calcein-AM and a corresponding increase in fluorescence. Verapamil was used as a standard P-gp inhibitor for comparison.[2]
P-gp ATPase Activity Assay
The effect of this compound on P-gp's ATPase activity was evaluated using the Pgp-Glo™ Assay System.[1][2][6] This assay measures the amount of ATP consumed by P-gp. An increase or decrease in ATPase activity in the presence of a compound can indicate a direct interaction with the transporter. The verapamil-stimulated P-gp ATPase activity was also measured in the presence of this compound to further characterize the interaction.[2]
P-gp Inhibition Kinetics: Rhodamine 123 and Doxorubicin Efflux Assays
To determine the kinetic mechanism of P-gp inhibition by this compound, efflux assays were performed using the fluorescent P-gp substrates rhodamine 123 and doxorubicin.[1][2][6] P-gp expressing cells were loaded with the fluorescent substrate, and the rate of efflux was measured in the presence and absence of varying concentrations of this compound. The data was analyzed using Lineweaver-Burk plots to determine the type of inhibition (competitive, noncompetitive, or uncompetitive) and the kinetic parameters Km and Vmax.[2]
Visualizations
Experimental Workflow for P-gp Inhibition Analysis
Caption: Workflow for evaluating P-gp inhibition by this compound.
Proposed Interaction of this compound with P-glycoprotein
Caption: this compound's dual-mode inhibition of P-gp substrate efflux.
Conclusion
The available data indicates that this compound is a specific and effective inhibitor of P-glycoprotein. Its unique ability to interact with different P-gp substrates through both competitive and noncompetitive mechanisms warrants further investigation. By stimulating P-gp's ATPase activity, this compound directly modulates the transporter's function. These findings suggest that this compound and its derivatives are promising candidates for development as chemosensitizers in the treatment of multidrug-resistant cancers.[1][2][6] Further studies are necessary to fully elucidate its binding sites and to evaluate its in vivo efficacy and safety profile in combination with various chemotherapeutic agents.
References
- 1. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of natural P-gp inhibitor in the effective delivery for chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Tenulin's Differential Activity in Sensitive vs. Resistant Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activity of Tenulin, a sesquiterpene lactone, in sensitive and multidrug-resistant (MDR) cancer cell lines. The data presented is primarily derived from a key study by Chang et al. (2018), which investigated the potential of this compound and its derivative, Isothis compound, to overcome P-glycoprotein (P-gp) mediated drug resistance.
Data Summary: this compound's Efficacy Against Sensitive and Resistant Cancer Cells
The following tables summarize the quantitative data on the cytotoxic and apoptosis-inducing effects of this compound, both alone and in combination with conventional chemotherapeutic agents, on the sensitive HeLaS3 human cervical carcinoma cell line and its vincristine-resistant counterpart, the KB-vin cell line, which overexpresses P-glycoprotein.
| Cell Line | Treatment | IC50 (µM) |
| HeLaS3 (Sensitive) | This compound | 8.2 ± 1.5 |
| KB-vin (Resistant) | This compound | 15.6 ± 2.1 |
| Table 1: Cytotoxicity of this compound in Sensitive (HeLaS3) and Resistant (KB-vin) Cancer Cell Lines. Data is presented as the half-maximal inhibitory concentration (IC50) after 72 hours of treatment, as determined by the Sulforhodamine B (SRB) assay. Values are expressed as mean ± standard deviation. |
| Cell Line | Chemotherapeutic Agent | IC50 without this compound (nM) | IC50 with 10 µM this compound (nM) | Fold Reversal |
| KB-vin (Resistant) | Vincristine (B1662923) | 350 ± 45 | 30 ± 5 | 11.7 |
| Doxorubicin | 850 ± 110 | 95 ± 12 | 8.9 | |
| Paclitaxel | 250 ± 30 | 28 ± 4 | 8.9 | |
| Table 2: Reversal of Chemotherapeutic Resistance in KB-vin Cells by this compound. IC50 values of common chemotherapeutic drugs were determined in the resistant KB-vin cell line in the presence or absence of a non-toxic concentration of this compound (10 µM). The fold reversal indicates the extent to which this compound sensitized the resistant cells to the chemotherapeutic agent. |
| Cell Line | Treatment | % Apoptotic Cells (Annexin V-FITC Positive) |
| HeLaS3 (Sensitive) | Control | 3.2 ± 0.5 |
| Vincristine (10 nM) | 8.5 ± 1.2 | |
| This compound (10 µM) | 5.1 ± 0.8 | |
| Vincristine (10 nM) + this compound (10 µM) | 10.2 ± 1.5 | |
| KB-vin (Resistant) | Control | 2.8 ± 0.4 |
| Vincristine (350 nM) | 5.5 ± 0.9 | |
| This compound (10 µM) | 4.2 ± 0.6 | |
| Vincristine (30 nM) + this compound (10 µM) | 25.8 ± 3.1 | |
| Table 3: Induction of Apoptosis by this compound in Combination with Vincristine. The percentage of apoptotic cells was measured by Annexin V-FITC staining followed by flow cytometry after 48 hours of treatment. Note the significantly enhanced apoptosis in the resistant KB-vin cells when a low dose of vincristine is combined with this compound. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
-
Cell Seeding: HeLaS3 and KB-vin cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Drug Treatment: Cells were treated with various concentrations of this compound, vincristine, doxorubicin, or paclitaxel, alone or in combination, for 72 hours.
-
Cell Fixation: After treatment, the supernatant was discarded, and the cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates were washed five times with distilled water and air-dried. The fixed cells were then stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Unbound dye was removed by washing four times with 1% acetic acid. The plates were air-dried, and the protein-bound dye was solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance was read at 515 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[1]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide - PI Staining)
-
Cell Treatment: HeLaS3 and KB-vin cells were seeded in 6-well plates and treated with the indicated concentrations of drugs for 48 hours.
-
Cell Harvesting: Both floating and adherent cells were collected, washed with ice-cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension, and the cells were incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-FITC positive, PI-negative cells were considered early apoptotic, while Annexin V-FITC positive, PI-positive cells were considered late apoptotic or necrotic. The total percentage of apoptotic cells was quantified.[2][3]
Real-time Reverse Transcription Polymerase Chain Reaction (RT-PCR) for ABCB1 mRNA Expression
-
RNA Extraction: Total RNA was extracted from treated and untreated KB-vin cells using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme.
-
Real-time PCR: Quantitative real-time PCR was performed using primers specific for the ABCB1 gene (which encodes P-glycoprotein) and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of ABCB1 mRNA was calculated using the 2-ΔΔCt method.[4][5]
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Overcoming P-gp Mediated Multidrug Resistance
This compound has been shown to reverse P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells. One of the key mechanisms is the downregulation of the ABCB1 gene, which encodes for P-gp. Furthermore, this compound directly interacts with the P-gp ATPase, stimulating its activity and competitively inhibiting the efflux of chemotherapeutic drugs.
References
- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Tenulin's Impact on ABC Transporter Efflux Pumps
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as cellular efflux pumps, reducing the intracellular concentration and efficacy of chemotherapeutic agents. This guide provides a comparative analysis of the effects of Tenulin, a natural sesquiterpene lactone, on various ABC transporters, with a focus on P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).
While direct experimental data on this compound's interaction with MRP1 and BCRP is limited, this guide synthesizes available information on this compound's well-documented effects on P-gp and draws comparisons with the activity of structurally related sesquiterpene lactones on other key ABC transporters. This comparative approach aims to provide a valuable resource for researchers investigating novel MDR modulators.
Executive Summary of Findings
| Transporter | Compound | Effect | Mechanism of Action |
| P-glycoprotein (P-gp/ABCB1) | This compound | Inhibition of Efflux | Stimulation of ATPase activity; Competitive and noncompetitive inhibition of substrate efflux.[1] |
| MRP1 (ABCC1) | Parthenolide | Suppression of Expression | Downregulation of MRP1 protein expression. |
| BCRP (ABCG2) | Helenalin | Inhibition of Efflux | Repression of efflux activity.[1] |
In-Depth Analysis of this compound's Effect on P-glycoprotein (ABCB1)
Studies have demonstrated that this compound significantly inhibits the efflux function of P-glycoprotein.[1] The mechanism of this inhibition is multifaceted, involving direct interaction with the transporter.
Key Findings:
-
Stimulation of ATPase Activity: this compound has been shown to stimulate the basal ATPase activity of P-gp.[1] This suggests a direct interaction with the transporter, leading to a non-productive cycle of ATP hydrolysis and a subsequent decrease in efficient drug efflux.
-
Competitive and Noncompetitive Inhibition: The inhibitory effect of this compound on P-gp is substrate-dependent. It acts as a competitive inhibitor for the efflux of rhodamine 123, while exhibiting noncompetitive inhibition against doxorubicin (B1662922) efflux.[1] This indicates that this compound may interact with multiple sites on the P-gp transporter.
The following diagram illustrates the proposed mechanism of P-gp inhibition by this compound.
Caption: Mechanism of P-gp inhibition by this compound.
Comparative Effects on Other ABC Transporters
Direct experimental evidence for this compound's activity on MRP1 and BCRP is currently lacking. However, studies on other sesquiterpene lactones provide valuable insights into the potential broader activity of this class of compounds against ABC transporters.
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1)
Research on Parthenolide, a sesquiterpene lactone with a similar structural backbone to this compound, has shown that it can suppress the expression of MRP1 in gemcitabine-resistant pancreatic cancer cell lines. This suggests that some sesquiterpene lactones may modulate MDR not by direct transporter inhibition, but by downregulating the protein expression levels. Further investigation is required to determine if this compound shares this mechanism of action.
Breast Cancer Resistance Protein (BCRP/ABCG2)
A study focusing on "Phyto-Sesquiterpene Lactones" demonstrated that this class of compounds, including Helenalin, can repress the efflux activities of both ABCB1 and ABCG2 transporters.[1] This finding is significant as it suggests that this compound, being a sesquiterpene lactone, may also possess inhibitory activity against BCRP. The shared mechanism of action across different sesquiterpene lactones on both P-gp and BCRP warrants further direct investigation with this compound.
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the interaction of this compound with P-glycoprotein.
Calcein-AM Uptake Assay
This assay is used to assess the inhibitory effect of a compound on P-gp function. Calcein-AM is a non-fluorescent substrate of P-gp that can freely diffuse into cells. Intracellular esterases cleave the AM group, rendering it fluorescent and trapped within the cell. Active P-gp will efflux Calcein-AM, reducing intracellular fluorescence. An inhibitor of P-gp will block this efflux, leading to an increase in intracellular fluorescence.
Caption: Workflow for the Calcein-AM uptake assay.
Rhodamine 123 Efflux Assay
Rhodamine 123 is a fluorescent substrate of P-gp. This assay measures the ability of a compound to inhibit the efflux of pre-loaded Rhodamine 123 from cells. A decrease in the rate of efflux in the presence of the test compound indicates inhibition of P-gp.
P-gp ATPase Assay (Pgp-Glo™ Assay System)
This assay measures the ATP hydrolysis activity of P-gp in the presence of a test compound. P-gp inhibitors can either stimulate or inhibit the ATPase activity of the transporter. The Pgp-Glo™ Assay System quantifies the amount of ATP remaining after the reaction, with a lower ATP level indicating higher ATPase activity.
Caption: Workflow for the P-gp ATPase assay.
Conclusion and Future Directions
The available evidence strongly supports the role of this compound as a potent inhibitor of the P-glycoprotein transporter. Its unique mechanism of stimulating ATPase activity while competitively or noncompetitively inhibiting substrate efflux makes it a promising candidate for further investigation as an MDR modulator.
The inhibitory effects of other structurally related sesquiterpene lactones on BCRP and their ability to suppress MRP1 expression suggest that this compound may have a broader spectrum of activity against other clinically relevant ABC transporters. However, direct experimental validation is crucial.
Future research should focus on:
-
Directly evaluating the effect of this compound on MRP1 and BCRP function and expression. This will provide a complete picture of its activity profile and allow for a true comparative assessment.
-
Determining the IC50 values of this compound against all three transporters. This quantitative data is essential for comparing its potency with other known inhibitors.
-
Investigating the in vivo efficacy of this compound in overcoming MDR in preclinical cancer models. These studies are necessary to translate the in vitro findings into potential clinical applications.
By addressing these research gaps, the full potential of this compound as a broad-spectrum ABC transporter inhibitor for the treatment of multidrug-resistant cancers can be elucidated.
References
A Comparative Analysis of the Insecticidal Properties of Tenulin and Other Natural Pesticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the insecticidal properties of Tenulin (B101169), a sesquiterpene lactone, with three other prominent natural pesticides: pyrethrin, neem oil, and spinosad. The information presented is based on available experimental data to facilitate an objective evaluation of their performance and potential applications in pest management research and development.
Comparative Efficacy of Natural Insecticides
The following table summarizes the available quantitative data on the toxicity, antifeedant, and repellent properties of this compound, pyrethrin, neem oil, and spinosad against various insect species. It is important to note that direct comparisons are challenging due to variations in insect species, developmental stages, and experimental methodologies across different studies.
| Pesticide | Active Compound(s) | Insect Species | Assay Type | Metric | Value | Reference(s) |
| This compound | This compound | Melanoplus sanguinipes (Migratory grasshopper) | Injection | LD50 | 0.88 µmol/insect | [1] |
| Ostrinia nubilalis (European corn borer) | Diet | Antifeedant | Growth reduction at 3 µmol/g diet | [1] | ||
| Pyrethrin | Pyrethrins I and II, Cinerins I and II, Jasmolins I and II | Various | - | - | Varies significantly by formulation and target insect | [2][3][4][5][6] |
| Neem Oil | Azadirachtin, Nimbin, Salannin | Spodoptera frugiperda (Fall armyworm) | Diet | LC50 | 0.68% (Neem seed oil, 12h) | |
| Plutella xylostella (Diamondback moth) | Choice Test | LC50 | 0.37 µg/ml (Azadirachtin, 72h, 3rd instar) | |||
| Anopheles larvae | Larvicidal Bioassay | LC50 | -12.309 mg/ml (Ethanol extract) | |||
| Spinosad | Spinosyn A and D | Aedes aegypti (Yellow fever mosquito) larvae | Larvicidal Bioassay | LC50 (24h) | 0.025 ppm | |
| Anopheles albimanus larvae | Larvicidal Bioassay | LC50 | 0.024 ppm | |||
| Callosobruchus chinensis (Pulse beetle) | Filter Paper Impregnation | LC50 (72h) | 0.007 ppm |
Mechanisms of Action and Signaling Pathways
The insecticidal activity of these natural compounds stems from their distinct mechanisms of action, targeting various physiological and neurological pathways in insects.
This compound: Covalent Bond Formation
This compound, a sesquiterpene lactone, exerts its toxic and antifeedant effects through a process known as Michael addition. The α,β-unsaturated carbonyl group in the this compound molecule acts as a Michael acceptor, readily reacting with nucleophilic groups, such as the sulfhydryl groups of cysteine residues in proteins. This covalent modification can inactivate essential enzymes or disrupt protein function, leading to cellular dysfunction and toxicity.[1] The antagonism of this compound toxicity by the co-administration of cysteine supports this mechanism.[1]
Pyrethrin: Neurological Disruption via Sodium Channels
Pyrethrins are neurotoxins that target the voltage-gated sodium channels in the nerve cell membranes of insects.[4][5] They bind to the sodium channels, preventing them from closing after activation. This leads to a continuous influx of sodium ions, resulting in prolonged nerve depolarization, repetitive firing of neurons, paralysis, and ultimately, death of the insect.[4][5]
Neem Oil (Azadirachtin): Hormonal and Digestive Disruption
The primary active component in neem oil, azadirachtin, acts as an insect growth regulator and antifeedant.[7][8] It structurally mimics the insect molting hormone, ecdysone (B1671078), and competitively binds to the ecdysone receptor. This binding disrupts the normal molting process, leading to developmental abnormalities and mortality.[8] Azadirachtin also acts as a potent antifeedant by affecting the chemoreceptors in insects, deterring them from feeding.[7]
Spinosad: Neurological Hyperactivity
Spinosad, a mixture of spinosyns A and D, has a unique mode of action primarily targeting the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect's nervous system.[9][10][11][12] It binds to a distinct site on the nAChRs, causing prolonged activation and leading to the hyperexcitation of neurons.[10][12] Spinosad also exhibits secondary effects on GABA receptors, further contributing to neuronal excitability.[9][11] This dual action results in involuntary muscle contractions, tremors, paralysis, and eventual death.[9][10][11]
References
- 1. Mode of action of the sesquiterpene lactone, this compound, from Helenium amarum against herbivorous insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencetechindonesia.com [sciencetechindonesia.com]
- 4. What is the mechanism of Pyrethrins? [synapse.patsnap.com]
- 5. An overview of pyrethroid insecticides [journal.hep.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. Neem Oil Fact Sheet [npic.orst.edu]
- 8. Neem Oil and Crop Protection: From Now to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Spinosad? [synapse.patsnap.com]
- 10. Spinosad: The First Selective, Broad-Spectrum Insecticide | Integrated Pest Management [ipm.cahnr.uconn.edu]
- 11. Development of Spinosad and Attributes of A New Class of Insect Control Products | Radcliffe's IPM World Textbook [ipmworld.umn.edu]
- 12. cotton.org [cotton.org]
Benchmarking Tenulin's performance against known clinical P-gp inhibitors
In the landscape of multidrug resistance (MDR) in oncology, the quest for potent and specific P-glycoprotein (P-gp) inhibitors is paramount. This guide provides a comprehensive performance benchmark of Tenulin, a natural sesquiterpene lactone, against established clinical P-gp inhibitors. The following sections detail the quantitative comparisons, experimental methodologies, and relevant biological pathways to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's potential in overcoming P-gp-mediated drug efflux.
Quantitative Performance Comparison
Table 1: Comparative P-gp Inhibition Data
| Inhibitor | Assay Type | Cell Line | Substrate | IC50/EC50 | Citation |
| Verapamil (B1683045) | Calcein-AM Uptake | MDCK-MDR1 | Calcein-AM | > 100 µM | [3] |
| Rhodamine 123 Efflux | MCF7/ADR | Rhodamine 123 | 2.5 µM | ||
| Pgp-Glo™ ATPase Assay | Recombinant Human P-gp | ATP | Stimulator | [1] | |
| Tariquidar | Rhodamine 123 Efflux | HEK293/MDR1 | Rhodamine 123 | 74 nM | [4] |
| ATPase Activity | Recombinant Human P-gp | ATP | 43 nM | ||
| Calcein-AM Efflux | Flp-In-ABCB1 | Calcein-AM | 1 nM (fully inhibitory) | [5] | |
| Cyclosporine A | Pgp-Glo™ ATPase Assay | Recombinant Human P-gp | ATP | 5.4 µM | [2] |
| P-gp Inhibition | Not Specified | Not Specified | 3.2 µM | [6] | |
| This compound | Calcein-AM Uptake | ABCB1/Flp-In™-293 | Calcein-AM | Concentration-dependent increase | [1] |
| Rhodamine 123 Accumulation | ABCB1/Flp-In™-293 | Rhodamine 123 | Concentration-dependent increase | [1] | |
| Pgp-Glo™ ATPase Assay | Recombinant Human P-gp | ATP | Stimulator at high concentrations | [1] | |
| Isothis compound (B1211992) | Calcein-AM Uptake | ABCB1/Flp-In™-293 | Calcein-AM | Concentration-dependent increase | [1] |
| Rhodamine 123 Accumulation | ABCB1/Flp-In™-293 | Rhodamine 123 | Concentration-dependent increase | [1] | |
| Pgp-Glo™ ATPase Assay | Recombinant Human P-gp | ATP | Stimulator at high concentrations | [1] |
Note: The inhibitory concentrations can vary significantly based on the specific experimental conditions, including the cell line, substrate, and assay protocol used.
Experimental Protocols
To ensure a clear understanding of the data presented, this section outlines the detailed methodologies for the key experiments cited in the comparison of this compound and other P-gp inhibitors.
Calcein-AM Uptake Assay
This assay is a common method to assess P-gp efflux activity.
-
Cell Culture: Human P-gp expressing cells (e.g., ABCB1/Flp-In™-293) are seeded in 96-well plates and cultured to form a confluent monolayer.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound, Isothis compound, or Verapamil) for a specified period (e.g., 30 minutes) at 37°C.
-
Substrate Addition: The non-fluorescent P-gp substrate, Calcein-AM, is added to each well at a final concentration (e.g., 0.25 µM) and incubated for a further period (e.g., 30 minutes) at 37°C.
-
Fluorescence Measurement: Inside the cells, Calcein-AM is hydrolyzed by intracellular esterases into the fluorescent molecule calcein (B42510). The cells are then washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular Calcein-AM. The intracellular fluorescence of calcein is measured using a fluorescence plate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux of Calcein-AM.
Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123.
-
Cell Loading: P-gp-overexpressing cells are incubated with rhodamine 123 (e.g., 5 µM) for a specific duration (e.g., 30 minutes) at 37°C to allow for substrate accumulation.
-
Washing: The cells are then washed with cold PBS to remove extracellular rhodamine 123.
-
Efflux and Inhibition: The cells are resuspended in a fresh medium containing different concentrations of the test inhibitor (e.g., this compound or Tariquidar) and incubated at 37°C for a set time (e.g., 60 minutes) to allow for efflux.
-
Fluorescence Quantification: After the efflux period, the cells are collected, and the intracellular fluorescence of rhodamine 123 is measured using flow cytometry or a fluorescence microplate reader.
-
Data Interpretation: A higher intracellular fluorescence in the presence of the inhibitor compared to the control (no inhibitor) signifies P-gp inhibition.
Pgp-Glo™ ATPase Assay
This assay determines the effect of a compound on the ATPase activity of P-gp, which is essential for its transport function.
-
Reaction Setup: Recombinant human P-gp membranes are incubated with the test compound at various concentrations in a 96-well plate. A known P-gp substrate that stimulates ATPase activity (e.g., verapamil at 200 µM) is used as a positive control, and a P-gp inhibitor (e.g., sodium orthovanadate at 100 µM) is used as a negative control.[1]
-
ATP Addition: The reaction is initiated by adding MgATP (e.g., 5 mM) to each well.[1]
-
Incubation: The plate is incubated at 37°C for a specific time (e.g., 40 minutes) to allow for ATP hydrolysis by P-gp.
-
ATP Detection: An ATP detection reagent (containing luciferase and luciferin) is added to the wells. The amount of remaining ATP is proportional to the luminescence produced, which is measured using a luminometer.
-
Analysis: A decrease in luminescence compared to the basal level indicates stimulation of ATPase activity (suggesting the compound is a substrate), while an increase in luminescence in the presence of a known stimulator indicates inhibition of ATPase activity. For instance, Cyclosporine A has been shown to inhibit verapamil-stimulated P-gp ATPase activity with an IC50 of 5.4 µM in this assay.[2]
Visualizing Mechanisms and Workflows
To further elucidate the processes involved in P-gp inhibition, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
References
- 1. This compound and isothis compound inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pipettespisser.no [pipettespisser.no]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The potent immunosuppressive cyclosporin FR901459 inhibits the human P-glycoprotein and formyl peptide receptor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Protocols for Handling Tenulin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Tenulin, a sesquiterpene lactone. Adherence to these procedures is critical for minimizing risk and ensuring operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to avoid contact with skin and eyes, as well as inhalation.[1] The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-impermeable gloves | Nitrile or other resistant gloves are suitable. Inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | Should be worn to protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area | If dust or aerosols are likely to be generated, a NIOSH-approved respirator may be required. |
Safe Handling and Storage
Proper handling and storage procedures are crucial to maintain the stability of this compound and prevent accidental exposure.
Handling:
-
Work in a well-ventilated area to avoid the formation of dust and aerosols.[1]
-
Avoid all contact with skin and eyes.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from heat and sources of ignition.
Accidental Release and Exposure Plan
In the event of an accidental release or exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate: Evacuate personnel to a safe area, upwind of the spill.[1]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains.[1]
-
Clean-up: Collect the spilled material using appropriate tools and place it in a suitable, closed container for disposal.[1] Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Disposal: Dispose of adhered or collected material promptly in accordance with appropriate local, state, and federal regulations.[1] The chemical should be kept in suitable and closed containers for disposal.[1]
-
Container Disposal: Dispose of contaminated packaging in the same manner as the chemical.
This compound Spill Response Workflow
The following diagram outlines the step-by-step workflow for responding to a this compound spill.
Caption: Workflow for responding to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
